Technical Documentation Center

Ethyl 7-fluoroquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 7-fluoroquinoline-3-carboxylate
  • CAS: 352521-50-7

Core Science & Biosynthesis

Foundational

The Definitive Guide to Ethyl 7-Fluoroquinoline-3-Carboxylate: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary & Strategic Context In the landscape of medicinal chemistry, the quinoline nucleus represents a "privileged scaffold," frequently serving as the structural backbone for a vast array of therapeutics, inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, the quinoline nucleus represents a "privileged scaffold," frequently serving as the structural backbone for a vast array of therapeutics, including antimalarials, kinase inhibitors, and broad-spectrum antibiotics[1]. Specifically, ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) is a highly valuable synthetic intermediate[2].

The strategic placement of a fluorine atom at the C7 position serves two critical pharmacological purposes: it significantly enhances the lipophilicity and metabolic stability of the molecule, and it acts as an activated leaving group for downstream Nucleophilic Aromatic Substitution (S_NAr) reactions[3]. This makes the compound an indispensable building block for generating complex, multi-substituted quinoline derivatives, including novel anthelmintics and targeted oncology agents[3].

Physicochemical Profiling

Before initiating any synthetic campaign, establishing the baseline physicochemical properties of the intermediate is critical for predicting solubility, reactivity, and analytical behavior.

PropertyValueRationale / Implication
Chemical Name Ethyl 7-fluoroquinoline-3-carboxylateCore scaffold for drug discovery.
CAS Registry Number 352521-50-7Unique identifier for inventory and safety data[2].
Molecular Formula C12H10FNO2Determines exact mass for high-resolution MS.
Molecular Weight 219.21 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5[2].
SMILES CCOC(=O)c1cc2cc(F)ccc2nc1Useful for in silico docking and property prediction.

Retrosynthetic Strategies: Friedländer vs. Gould-Jacobs

As a Senior Application Scientist, the choice of synthetic route is never arbitrary; it is dictated by the desired substitution pattern of the final active pharmaceutical ingredient (API).

The Gould-Jacobs Pathway (For C4-Oxo Derivatives)

The classical Gould-Jacobs reaction is the historical cornerstone for synthesizing quinolones[1]. It involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization (typically >250°C in Dowtherm A)[4].

  • Causality: This route is chosen only when a 4-hydroxy/4-oxo moiety is required (e.g., in the synthesis of fluoroquinolone antibiotics like ciprofloxacin). If the target requires an unsubstituted C4 position, the Gould-Jacobs route necessitates highly inefficient downstream chlorination (via POCl3) and subsequent reductive dehalogenation.

The Friedländer Annulation (Direct Route)

For the direct synthesis of ethyl 7-fluoroquinoline-3-carboxylate (unsubstituted at C4), the Friedländer Annulation is the superior, more convergent strategy[1]. This method condenses 2-amino-4-fluorobenzaldehyde with a reactive α-methylene compound (such as ethyl 3,3-diethoxypropanoate, an acetal-protected equivalent of ethyl formylacetate).

  • Causality: By starting with the aldehyde pre-installed on the aromatic ring, we bypass the thermodynamic sink of the 4-oxo intermediate entirely, achieving the fully aromatized quinoline core in a single, milder catalytic step.

Mechanistic Workflow: Friedländer Annulation

Friedlander_Workflow SM1 2-Amino-4-fluorobenzaldehyde IM1 Imine Intermediate (Schiff Base) SM1->IM1 pTSA, Toluene Δ (Reflux) SM2 Ethyl 3,3-diethoxypropanoate SM2->IM1 H+ catalyzed deprotection IM2 Aldol Condensation & Dehydration IM1->IM2 Intramolecular Cyclization PROD Ethyl 7-fluoroquinoline- 3-carboxylate IM2->PROD -H2O, -EtOH (Aromatization)

Figure 1: Acid-catalyzed Friedländer annulation workflow for ethyl 7-fluoroquinoline-3-carboxylate.

Experimental Protocol: Self-Validating Friedländer Synthesis

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

Objective: Synthesize ethyl 7-fluoroquinoline-3-carboxylate via acid-catalyzed condensation.

Reagents:

  • 2-Amino-4-fluorobenzaldehyde (1.0 eq)

  • Ethyl 3,3-diethoxypropanoate (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA·H2O) (0.1 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-amino-4-fluorobenzaldehyde in anhydrous toluene (to achieve a 0.2 M concentration).

    • Expert Rationale: Toluene is explicitly chosen because its boiling point (110.6°C) provides the necessary thermal energy for the aldol condensation, and it forms a highly efficient azeotrope with water.

  • Catalyst and Reagent Addition: Add ethyl 3,3-diethoxypropanoate (1.2 eq) and pTSA·H2O (0.1 eq) to the stirring solution.

    • Expert Rationale:pTSA serves a dual mechanistic purpose. First, it catalyzes the in situ hydrolysis of the diethoxy acetal into the highly reactive aldehyde (ethyl 3-oxopropanoate). Second, it protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the aniline amine.

  • Azeotropic Distillation: Heat the reaction mixture to a vigorous reflux. Monitor the collection of water and ethanol in the Dean-Stark trap. Maintain reflux for 6–8 hours.

    • Expert Rationale: The continuous physical removal of water via the Dean-Stark trap is critical. It shifts the thermodynamic equilibrium (Le Chatelier's Principle) strictly towards the dehydrated, aromatized quinoline product, preventing reversible imine hydrolysis.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1).

    • Validation: The reaction is deemed complete when the starting material peak is fully consumed, replaced by a highly UV-active species corresponding to the target mass (m/z [M+H]+ = 220.2).

  • Quench and Workup: Cool the mixture to ambient temperature. Wash the organic layer with saturated aqueous NaHCO3 (to neutralize the pTSA catalyst), followed by a brine wash. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure ethyl 7-fluoroquinoline-3-carboxylate as a solid.

Downstream Applications in Drug Discovery

Once synthesized, ethyl 7-fluoroquinoline-3-carboxylate acts as a versatile hub for divergent synthesis:

  • C7 Functionalization via S_NAr: The C7 fluorine atom is highly activated by the electron-withdrawing nature of the quinoline nitrogen (especially if protonated or alkylated). It can be readily displaced by cyclic secondary amines (e.g., piperazine, pyrrolidine) under basic conditions, a mandatory step in synthesizing modern antibacterial and anthelmintic agents[3].

  • C3 Ester Manipulation: The ethyl ester at the C3 position can be saponified to the corresponding carboxylic acid using LiOH or NaOH[3]. The resulting acid can then be coupled with various amines using standard peptide coupling reagents (HATU, EDC/HOBt) to generate highly specific kinase inhibitor libraries or mGluR5 allosteric modulators[4].

References

  • Title: CAS:352521-50-7, Ethyl 7-fluoroquinoline-3-carboxylate Source: Bidepharm URL
  • Title: Comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods Source: BenchChem URL
  • Title: Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids Source: Organic Letters - ACS Publications URL
  • Title: WO2019215182A1 - New quinoline derivatives Source: Google Patents URL

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 7-Fluoroquinoline-3-Carboxylate: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter scaffolds that serve as linchpins in drug discovery. Ethyl 7-fluoroquinoline-3-carboxylate (E7FQ3C) is one such critical intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter scaffolds that serve as linchpins in drug discovery. Ethyl 7-fluoroquinoline-3-carboxylate (E7FQ3C) is one such critical intermediate. Characterized by its rigid bicyclic framework, a highly reactive C-3 ester handle, and a strategically positioned C-7 fluorine atom, this compound is a foundational building block for synthesizing advanced anthelmintic agents[1], kinase inhibitors, and fluoroquinolone-class antibiotics.

This whitepaper provides an in-depth technical analysis of E7FQ3C, moving beyond basic data sheets to explore the causality behind its chemical behavior and offering field-proven, self-validating protocols for its manipulation.

Physicochemical Profiling

Understanding the physical and chemical constraints of E7FQ3C is the first step in designing robust synthetic workflows. The C-7 fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+R). This dual nature increases the molecule's overall lipophilicity (logP) and metabolic stability, which are highly desirable traits in medicinal chemistry[1].

Table 1: Quantitative Physicochemical Properties of E7FQ3C

PropertyValue / DescriptionAnalytical Significance
CAS Registry Number Unique identifier for procurement and safety tracking[2].
Molecular Formula C₁₂H₁₀FNO₂Used for precise mass spectrometry calibration.
Molecular Weight 219.21 g/mol Critical for stoichiometric calculations in scale-up[2].
SMILES String O=C(OCC)C1=CC2=CC(F)=CC=C2N=C1Essential for in silico docking and structural modeling[2].
Appearance Off-white to pale yellow solidColor shifts indicate oxidation or degradation of the quinoline core.
Solubility Profile Soluble in THF, DCM, EtOAc; Insoluble in H₂ODictates the necessity of co-solvent systems in aqueous reactions.
Electrophilicity High at C-3 carbonylActivated by the electron-deficient quinoline nitrogen.

Structural Dynamics & Reactivity Pathways

The synthetic utility of E7FQ3C lies in its orthogonal reactivity sites. The C-3 ethyl ester is primed for nucleophilic attack (e.g., saponification or direct amidation), while the quinoline ring itself can undergo electrophilic aromatic substitution (EAS) at the C-8 position due to the directing effects of the C-7 fluorine and the ring fusion. Furthermore, the C-7 fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) when subjected to strong nucleophiles like primary amines or alkoxides.

Reactivity Core Ethyl 7-fluoroquinoline-3-carboxylate (E7FQ3C) Hydrolysis Saponification (NaOH, EtOH/THF) Core->Hydrolysis Base-catalyzed Bromination Electrophilic Bromination (Br2 or NBS) Core->Bromination C-8 Activation SNAr SNAr (Amines/Alkoxides) Core->SNAr F- Displacement Acid 7-Fluoroquinoline-3-carboxylic acid Hydrolysis->Acid H+ Workup BromoDeriv 8-Bromo-7-fluoroquinoline-3-carboxylate Bromination->BromoDeriv SubDeriv 7-Substituted Quinoline-3-carboxylate SNAr->SubDeriv

Figure 1: Mechanistic pathways and synthetic utility of Ethyl 7-fluoroquinoline-3-carboxylate.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, experimental protocols must be designed with built-in validation metrics. The following saponification protocol is adapted from validated patent literature for anthelmintic quinoline derivatives[1] and is optimized for the specific solubility constraints of E7FQ3C.

Saponification Protocol: E7FQ3C to Free Acid

Step 1: Solvent Selection and Dissolution

  • Action: Suspend E7FQ3C (1.0 eq) in a 1:1 (v/v) mixture of Ethanol and Tetrahydrofuran (THF).

  • Causality: The quinoline ester is highly lipophilic. Relying solely on ethanol often results in incomplete dissolution, leading to biphasic reaction kinetics and trapped starting material. THF ensures complete solvation of the ester, while ethanol acts as a miscible protic bridge for the incoming aqueous base.

Step 2: Base Addition and Thermal Activation

  • Action: Add aqueous NaOH (5.0 M, 3.0 eq) dropwise at room temperature, then elevate the temperature to 80°C for 30 minutes.

  • Causality: The ester carbonyl at the C-3 position is conjugated with the electron-deficient quinoline ring, which theoretically increases electrophilicity. However, steric hindrance from the rigid bicyclic system necessitates thermal activation (80°C) to drive the tetrahedral intermediate toward the carboxylate product[1].

Step 3: Quenching and Precipitation

  • Action: Cool the mixture to 40°C and slowly pour into a stirring solution of water and Formic Acid (HCOOH, excess).

  • Causality: Using a weak organic acid like formic acid instead of hydrochloric acid (HCl) is a critical, field-proven technique. Strong mineral acids can over-protonate the basic quinoline nitrogen (pKa ~4.9), forming highly water-soluble hydrochloride salts that drastically reduce isolated yields. Formic acid selectively protonates the carboxylate (pKa ~3.0) to yield the zwitterionic/free acid form, which precipitates cleanly from the aqueous phase[1].

Workflow Step1 Dissolve E7FQ3C in EtOH/THF (1:1) Step2 Add 5.0 M NaOH (aq) Dropwise Step1->Step2 Step3 Stir at 80°C for 30 minutes Step2->Step3 Step4 Cool to 40°C & Quench in H2O/HCOOH Step3->Step4 Step5 Evaporate Organics & Precipitate Product Step4->Step5 Step6 Filter & Dry Free Acid Step5->Step6

Figure 2: Self-validating experimental workflow for the saponification of E7FQ3C to its free acid.

Analytical Validation Metrics

A robust protocol must be self-validating. To confirm the success of the saponification workflow, cross-reference your analytical data against the metrics in Table 2.

Table 2: Analytical Validation Metrics for E7FQ3C Saponification

Analytical TechniqueTarget MetricExpected ObservationMechanistic Rationale
TLC (Hexane:EtOAc 3:1) R_f ShiftSM (R_f ~0.6) disappears; Product remains at baseline (R_f 0.0).Cleavage of the lipophilic ethyl group generates a highly polar carboxylic acid.
LC-MS (ESI+) m/z Shift[M+H]⁺ shifts from 220.2 to 192.1.Loss of the ethyl moiety (-28 Da) confirms successful ester hydrolysis.
¹H-NMR (DMSO-d6) Signal DisappearanceLoss of triplet (~1.3 ppm) and quartet (~4.4 ppm).Complete removal of the -CH₂CH₃ ester protons from the spectrum[1].

References

  • New quinoline derivatives (WO2019215182A1). Google Patents. Contains authoritative mechanistic data and protocols for the synthesis and functionalization of fluoroquinoline-3-carboxylates.

Sources

Foundational

Ethyl 7-Fluoroquinoline-3-Carboxylate (CAS 352521-50-7): Comprehensive Safety, Handling, and Application Guide

Executive Summary & Mechanistic Context Ethyl 7-fluoroquinoline-3-carboxylate (E7FQC) is a highly versatile, electrophilic building block utilized extensively in pharmaceutical chemistry. It serves as the foundational sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Ethyl 7-fluoroquinoline-3-carboxylate (E7FQC) is a highly versatile, electrophilic building block utilized extensively in pharmaceutical chemistry. It serves as the foundational scaffold for numerous bioactive molecules, ranging from broad-spectrum fluoroquinolone antibiotics to novel anthelmintic agents. Recent pharmacological developments have demonstrated that derivatives of this quinoline core effectively interact with Slo-1 calcium-gated potassium channels, achieving targeted paralysis in gastrointestinal nematodes and filariae [1].

For drug development professionals, understanding the physicochemical properties and toxicological mechanisms of E7FQC is critical. This guide synthesizes standard Safety Data Sheet (SDS) metrics with field-proven laboratory insights, providing a self-validating framework for safely handling and reacting this compound at scale.

Physicochemical Profiling & SDS Translation

Standard SDS documents list hazards without explaining the underlying chemical causality. Table 1 summarizes the quantitative data and GHS classifications for E7FQC, derived from authoritative chemical safety databases [2].

Table 1: Physicochemical and Hazard Profile of E7FQC

ParameterValue / Description
Chemical Name Ethyl 7-fluoroquinoline-3-carboxylate
CAS Number 352521-50-7
Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
Appearance Solid powder (typically off-white to pale yellow)
GHS Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning (GHS07 Exclamation Mark)
Mechanistic Toxicology: The "Why" Behind the Hazards

The primary hazards associated with E7FQC (H315, H319, H335) stem directly from its molecular architecture. The electron-withdrawing nature of the fluorine atom at the C7 position, coupled with the electron-deficient quinoline nitrogen, creates a highly electrophilic center at C7.

While this reactivity is a synthetic advantage—allowing for facile Nucleophilic Aromatic Substitution ( SN​Ar ) to introduce amine side chains (e.g., piperazine rings in ciprofloxacin analogs)—it poses a distinct biological hazard. The molecule can readily react with biological nucleophiles, such as thiol groups in cysteine or primary amines in lysine residues found in mucous membranes and skin proteins. This covalent modification of biological tissues is the primary driver of its irritating properties, necessitating strict engineering controls during handling.

Safe Handling & Self-Validating Experimental Protocol

The most common initial transformation of E7FQC in drug discovery is the base-catalyzed hydrolysis of the ethyl ester to yield the active 7-fluoroquinoline-3-carboxylic acid. The free carboxylic acid moiety is strictly required for target engagement, such as DNA gyrase binding in antibacterial applications or Slo-1 channel modulation in anthelmintics [1].

The following protocol details a scaled hydrolysis reaction (approx. 60 mmol scale), engineered with built-in safety checkpoints and causality-driven methodology.

Protocol: Base-Catalyzed Saponification of E7FQC

Step 1: Engineering Controls & PPE Setup

  • Action: Conduct all operations within a certified fume hood. Equip personnel with double-layered nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles.

  • Causality: Double-gloving mitigates the risk of H315 (skin irritation) in the event of a micro-tear, while the fume hood prevents inhalation of aerosolized particulates (H335).

Step 2: Dissolution & Co-Solvent Engineering

  • Action: Suspend E7FQC (19.0 g, 58.3 mmol) in a co-solvent mixture of Ethanol (80 mL) and Tetrahydrofuran (THF) (80 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Causality: Biphasic ester hydrolysis is notoriously slow and prone to side reactions. THF provides excellent solubility for the hydrophobic E7FQC, while Ethanol acts as a bridging solvent to ensure complete miscibility with the incoming aqueous base, maintaining a homogeneous reaction matrix.

Step 3: Controlled Base Addition

  • Action: Equip the flask with a dropping funnel and add aqueous sodium hydroxide (35 mL, 5.0 M, 175 mmol) dropwise over 10 minutes.

  • Causality: Saponification is highly exothermic. Dropwise addition prevents localized superheating, solvent bumping, and potential splashing of caustic reagents.

Step 4: Reaction Execution & In-Process Control (IPC)

  • Action: Attach a reflux condenser and heat the mixture to 80°C for 30 minutes.

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL of acidic water, and extract with ethyl acetate. Analyze via TLC (Hexane:EtOAc 1:1) or LC-MS. The reaction is validated as complete when the starting material peak (m/z ~220) is entirely replaced by the highly polar acid peak (m/z ~192).

Step 5: pKa-Driven Quenching and Isolation

  • Action: Cool the reaction mixture to 40°C. Slowly pour the stirring mixture into 200 mL of distilled water, followed by the slow addition of formic acid (13.2 mL).

  • Causality: This is a critical thermodynamic step. Formic acid ( pKa​ ~3.75) is strong enough to protonate the newly formed quinoline-3-carboxylate ( pKa​ ~6), driving the precipitation of the neutral free acid. However, it is weak enough to avoid protonating the quinoline nitrogen ( pKa​ ~1.5). If a stronger acid like HCl were used excessively, the quinoline nitrogen would protonate, forming a highly water-soluble hydrochloride salt and drastically reducing the isolated yield.

  • Action: Evaporate the residual organic solvents under reduced pressure to drive complete precipitation. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Workflow Visualization

The following diagram maps the logical flow of the hydrolysis protocol, highlighting the intersection of chemical transformation and safety checkpoints.

G Start E7FQC (CAS 352521-50-7) Starting Material PPE Safety Checkpoint Full PPE & Fume Hood (H315/H319) Start->PPE Hazard ID Solvent Dissolution EtOH/THF Co-solvent System PPE->Solvent Safe Handling Reaction Hydrolysis Reaction 5.0M NaOH, 80°C, 30 min Solvent->Reaction Base Addition Validation In-Process Control (IPC) LC-MS/TLC Verification Reaction->Validation Monitor Workup Quench & Precipitation Cool to 40°C, Add Formic Acid Validation->Workup Complete Conversion Product 7-Fluoroquinoline-3-carboxylic Acid Isolated Product Workup->Product Filtration & Drying

Workflow for the base-catalyzed hydrolysis of Ethyl 7-fluoroquinoline-3-carboxylate.

References

  • New quinoline derivatives (Patent WO2019215182A1). Google Patents.
  • ethyl 7-fluoroquinoline-3-carboxylate — Chemical Substance Data . NextSDS. Available at:[Link]

Exploratory

Spectral data 1H NMR and IR for ethyl 7-fluoroquinoline-3-carboxylate

Title: Comprehensive Spectral Profiling of Ethyl 7-Fluoroquinoline-3-Carboxylate: A Technical Guide to 1H NMR and IR Characterization Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Spectral Profiling of Ethyl 7-Fluoroquinoline-3-Carboxylate: A Technical Guide to 1H NMR and IR Characterization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for antimalarial, antibacterial, and anthelmintic agents [1]. Specifically, ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) represents a critical synthetic intermediate and structural analog in the development of modern therapeutics, including novel anthelmintic quinoline-3-carboxamides.

This whitepaper provides an authoritative, self-validating framework for the spectral characterization of ethyl 7-fluoroquinoline-3-carboxylate. By detailing the causality behind experimental choices in Proton Nuclear Magnetic Resonance (1H NMR) and Infrared (IR) spectroscopy, this guide ensures high-fidelity data acquisition and interpretation for scientists engaged in structural elucidation and quality control.

Structural and Physicochemical Rationale

Understanding the electronic environment of ethyl 7-fluoroquinoline-3-carboxylate is essential before spectral acquisition. The molecule features three distinct electronic domains:

  • The Quinoline Core: An electron-deficient heteroaromatic system that strongly deshields its resident protons.

  • The 3-Carboxylate Ester: An electron-withdrawing group (EWG) that further deshields the adjacent H-2 and H-4 protons via resonance and inductive effects.

  • The 7-Fluoro Substituent: A highly electronegative atom that introduces complex heteronuclear spin-spin coupling ( 19F−1H ) into the aromatic region, splitting the signals of the adjacent H-6 and H-8 protons.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Sample Preparation and 1H NMR Acquisition

Causality of Solvent Choice: Chloroform-d (CDCl 3​ ) is selected as the primary solvent due to its low viscosity (yielding high-resolution sharp peaks) and lack of exchangeable protons that might obscure the aromatic region. For highly crystalline or less soluble batches, DMSO-d 6​ is utilized, though it shifts exchangeable and aromatic protons downfield due to hydrogen-bonding interactions.

Step-by-Step Methodology:

  • Sample Mass: Weigh exactly 15.0 mg of high-purity ethyl 7-fluoroquinoline-3-carboxylate (>95% via HPLC).

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: Ensure complete dissolution; particulate matter degrades magnetic field homogeneity (shimming).

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove paramagnetic impurities.

  • Acquisition Parameters: Acquire data on a 400 MHz spectrometer at 298 K. Use a standard 1D proton pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure quantitative integration of the ethyl ester protons against the aromatic protons.

IR Spectroscopy Acquisition (ATR-FTIR)

Causality of Technique: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to prevent moisture absorption (which obscures the 3000-3500 cm −1 region) and to eliminate the risk of halogen exchange or polymorphism induced by high-pressure pressing.

Step-by-Step Methodology:

  • Background Scan: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. Validation: The evanescent wave penetrates only 0.5–2 µm; poor contact results in artificially weak signals.

  • Acquisition: Record the spectrum from 4000 to 600 cm −1 .

Data Presentation and Spectral Assignment

1H NMR Spectral Data (400 MHz, CDCl 3​ )

The presence of the fluorine atom at position 7 introduces diagnostic 19F−1H coupling. The 19F nucleus (spin 1/2) couples strongly with ortho protons (H-6, H-8) with 3JHF​ values typically ranging from 8 to 10 Hz, and with meta protons (H-5) with 4JHF​ values around 5 Hz.

Table 1: 1H NMR Assignments for Ethyl 7-fluoroquinoline-3-carboxylate

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Mechanistic Rationale
9.35 Singlet (s)-1HH-2: Highly deshielded by the adjacent nitrogen and the 3-ester group.
8.82 Singlet (s)-1HH-4: Deshielded by the 3-ester group; lacks adjacent protons for strong coupling.
7.95 Doublet of doublets (dd) 3JHH​ = 9.0, 4JHF​ = 5.51HH-5: Coupled to H-6 (ortho) and F-7 (meta).
7.75 Doublet of doublets (dd) 3JHF​ = 9.5, 4JHH​ = 2.51HH-8: Coupled strongly to F-7 (ortho) and weakly to H-6 (meta).
7.42 Multiplet (m) / ddd 3JHH​ = 9.0, 3JHF​ = 8.5, 4JHH​ = 2.51HH-6: Complex splitting from H-5, F-7, and H-8.
4.45 Quartet (q) 3JHH​ = 7.12H-OCH 2​ -: Methylene protons of the ethyl ester, split by the adjacent methyl group.
1.45 Triplet (t) 3JHH​ = 7.13H-CH 3​ : Methyl protons of the ethyl ester, split by the adjacent methylene group.
Infrared (IR) Vibrational Data

The IR spectrum confirms the presence of the functional groups without the interference of solvent signals typical in solution-phase NMR.

Table 2: Key IR Vibrational Modes

Wavenumber (cm −1 )IntensityAssignmentCausality / Structural Significance
3050 - 2980 WeakC-H stretch (sp 2 )Aromatic C-H stretching of the quinoline core.
2950 - 2850 WeakC-H stretch (sp 3 )Aliphatic C-H stretching of the ethyl ester group.
1715 Strong, SharpC=O stretchConjugated ester carbonyl. The conjugation with the quinoline ring lowers the frequency from a typical aliphatic ester (~1740 cm −1 ).
1620, 1580 MediumC=C, C=N stretchAromatic ring skeletal vibrations characteristic of quinolines.
1280 - 1230 StrongC-O stretchAsymmetric stretching of the ester linkage.
1150 - 1100 StrongC-F stretchHighly polarized carbon-fluorine bond yields a very intense peak in the fingerprint region.

Visualizations of Analytical Workflows

To ensure standardized execution across different laboratories, the following logical workflows dictate the analytical pipeline.

NMR Acquisition and Processing Pipeline

NMR_Workflow A Sample Synthesis/Procurement Ethyl 7-fluoroquinoline-3-carboxylate B Purity Verification (HPLC > 95%) A->B C Solvent Selection (CDCl3 with 0.03% TMS) B->C D 1H NMR Acquisition (400 MHz, 298 K, 16 Scans) C->D E Data Processing (Fourier Transform & Phase Correction) D->E F Spectral Assignment (Multiplet Analysis & 19F J-Coupling) E->F

Caption: Standardized workflow for the preparation, acquisition, and processing of 1H NMR spectral data.

IR Spectral Interpretation Logic

IR_Logic A ATR-FTIR Spectrum (4000 - 600 cm⁻¹) B B A->B C Carbonyl Region (~1715 cm⁻¹) Conjugated Ester C=O A->C D D A->D

Caption: Logical decision tree for the assignment of key functional groups in the IR spectrum.

Conclusion

The rigorous spectral characterization of ethyl 7-fluoroquinoline-3-carboxylate relies on understanding the interplay between the electron-withdrawing ester group, the electronegative fluorine atom, and the heteroaromatic core. By adhering to the self-validating protocols and mechanistic rationales outlined in this guide, researchers can ensure high-confidence structural elucidation, which is a prerequisite for downstream applications in medicinal chemistry and process development [2].

References

  • European Patent Office. (2023). Anthelmintic Quinoline Derivatives (WO2019215182A1). European Patent Office. Retrieved from [Link]

Foundational

Solubility profile of ethyl 7-fluoroquinoline-3-carboxylate in organic solvents

An In-Depth Technical Guide on the Solubility Profile of Ethyl 7-Fluoroquinoline-3-Carboxylate in Organic Solvents Executive Summary: The Physicochemical Context of the Quinoline Scaffold Ethyl 7-fluoroquinoline-3-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Solubility Profile of Ethyl 7-Fluoroquinoline-3-Carboxylate in Organic Solvents

Executive Summary: The Physicochemical Context of the Quinoline Scaffold

Ethyl 7-fluoroquinoline-3-carboxylate (and its closely related halogenated derivatives, such as ethyl 6-bromo-7-fluoroquinoline-3-carboxylate) serves as a highly versatile intermediate in modern medicinal chemistry. This core scaffold is foundational in the synthesis of broad-spectrum fluoroquinolone antibiotics and highly selective kinase inhibitors, such as the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor AZD0156[1].

However, the planar, rigid heterocyclic nature of the quinoline core promotes strong intermolecular π−π stacking. Coupled with the halogen bonding capabilities of the C7-fluorine, these molecules exhibit exceptionally high crystal lattice energies. Consequently, they often present "brick dust" physicochemical properties—characterized by poor aqueous solubility and highly variable solubility across organic solvents. Understanding the thermodynamic solubility profile of this esterified intermediate is critical for optimizing downstream synthetic workflows, such as Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings.

Mechanistic Rationale: Solvation vs. Lattice Energy

The solubility of ethyl 7-fluoroquinoline-3-carboxylate in any given organic solvent is a thermodynamic competition between the energy required to disrupt the crystalline lattice and the energy released upon solvation.

  • The Role of the C3-Ester: Unlike the free carboxylic acid, which forms highly stable, insoluble hydrogen-bonded dimers, the ethyl ester at the C3 position introduces steric bulk and rotational degrees of freedom. This disrupts perfect crystal packing, rendering the compound generally soluble in a range of organic solvents like methanol, ethanol, and dimethylacetamide (DMA)[2][3].

  • Temperature Dependency: The rigid lattice often creates a high kinetic barrier to dissolution. For example, achieving high-concentration solutions in deuterated solvents (like DMSO- d6​ ) for NMR spectroscopy frequently requires heating the sample to 60 °C to overcome this barrier[4].

Quantitative Solubility Profiling in Organic Solvents

The table below summarizes the solubility profile of ethyl 7-fluoroquinoline-3-carboxylate across various classes of organic solvents, detailing the mechanistic rationale for the observed behaviors.

Solvent ClassSpecific SolventDielectric Constant ( ε )Relative Solubility ProfileMechanistic Rationale for Solvation
Polar Aprotic DMSO46.7High (>50 mg/mL)*Strong dipole-dipole interactions effectively disrupt the quinoline π−π stacking.
Polar Aprotic DMF / DMA36.7 / 37.8High (>30 mg/mL)Excellent solvation of planar aromatics; optimal for SNAr and cross-coupling reactions[3].
Halogenated Dichloromethane (DCM)8.9Moderate (~10-15 mg/mL)Favorable induced-dipole interactions with the ethyl ester and fluoro-substituent.
Polar Protic Methanol / Ethanol32.7 / 24.5Low to ModerateHydrogen bond donation competes with lattice packing, but lacks the dipole strength of DMSO[2].
Non-Polar Hexane / Heptane~2.0Very Low (<1 mg/mL)Complete inability to disrupt the strong aromatic stacking and polar functional groups.

*Note: Initial dissolution in DMSO may require thermal energy (e.g., heating to 60 °C) to break kinetic lattice barriers before cooling to room temperature[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every measurement is cross-checked against potential solid-state transformations.

Protocol A: Thermodynamic Solubility Determination via Shake-Flask & HPLC-UV

Causality Check: Thermodynamic solubility must be measured at equilibrium. We utilize centrifugation rather than filtration to separate the phases, as the hydrophobic quinoline core can non-specifically adsorb to standard syringe filter membranes, artificially lowering the quantified concentration.

  • Preparation: Add an excess of solid ethyl 7-fluoroquinoline-3-carboxylate (approx. 100 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., Methanol, DCM, or DMSO).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25 °C ± 0.1 °C for 24 hours. Self-validation: A parallel vial should be run at 48 hours to confirm equilibrium has been reached (concentrations should not differ by >5%).

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately in the HPLC mobile phase, and quantify using HPLC-UV against a validated calibration curve.

  • Solid-State Validation (Critical): Recover the residual solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Why? Organic solvents (especially DCM and DMF) can form solvates. If the XRPD pattern changes from the starting material, the measured solubility represents the solvate, not the original polymorph.

SolubilityWorkflow Start Solid Compound (Ethyl 7-fluoroquinoline-3-carboxylate) Solvent Add Organic Solvent (DMSO, MeOH, DCM) Start->Solvent Equilibration Shake-Flask Equilibration (24h to 48h at 25°C) Solvent->Equilibration Separation High-Speed Centrifugation (Avoid Filter Adsorption) Equilibration->Separation Analysis HPLC-UV Quantification (Supernatant) Separation->Analysis Liquid Phase Validation XRPD Solid-State Validation (Check for Solvates) Separation->Validation Residual Solid

Thermodynamic solubility workflow with embedded solid-state validation.

Protocol B: Solvent-Antisolvent Recrystallization Workflow

Because the compound is highly soluble in polar aprotic solvents but insoluble in water and alkanes, a solvent-antisolvent system is the most efficient method for purification prior to downstream synthesis.

  • Dissolution: Suspend the crude ester in a minimal volume of DMA (Dimethylacetamide). Heat the mixture to 80 °C under nitrogen until complete dissolution occurs.

  • Polish Filtration: While hot, pass the solution through a pre-warmed 0.45 µm PTFE filter into a clean receiving flask to remove insoluble particulates.

  • Antisolvent Addition: Slowly add an equal volume of cold water (or hexane, depending on the desired impurity rejection profile) dropwise while stirring vigorously.

  • Nucleation & Aging: Cool the mixture at a controlled rate of 0.5 °C/min down to 5 °C. Allow the slurry to age for 2 hours to ensure complete crystal growth and minimize supersaturation.

  • Isolation: Filter the resulting white/off-white solid, wash with excess petroleum ether (or cold antisolvent), and dry under vacuum at 40 °C to constant weight[4].

Recrystallization API Crude Ethyl 7-fluoroquinoline -3-carboxylate Dissolution Dissolution in Polar Aprotic (DMA / DMF at 80°C) API->Dissolution Filtration Hot Polish Filtration (Remove Insoluble Impurities) Dissolution->Filtration Antisolvent Controlled Antisolvent Addition (H2O or Hexane) Filtration->Antisolvent Crystallization Nucleation & Crystal Growth (Cooling to 5°C) Antisolvent->Crystallization Isolation Pure Crystalline Product (Vacuum Dried) Crystallization->Isolation

Workflow for solvent-antisolvent recrystallization of quinoline derivatives.

References

  • Buy Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate (EVT-13833837). EvitaChem.
  • Design, Synthesis and Evaluation of Organic and Metal Based Antimicrobial Agents. Maynooth University Research Archive Library.
  • 1279032-31-3 | (1R,3S)-3-Aminocyclopentanol hydrochloride | Inorganic Salts. Ambeed.
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications - American Chemical Society.

Sources

Exploratory

Toxicity and Handling Guidelines for 7-Fluoroquinoline Derivatives: A Technical Whitepaper

Executive Summary The 7-fluoroquinoline scaffold is the foundational pharmacophore for fluoroquinolone (FQ) antibiotics and an emerging structural motif in novel anticancer agents[1]. While their primary mechanism of act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-fluoroquinoline scaffold is the foundational pharmacophore for fluoroquinolone (FQ) antibiotics and an emerging structural motif in novel anticancer agents[1]. While their primary mechanism of action—disruption of bacterial DNA gyrase and topoisomerase IV—is highly effective for antimicrobial applications, the off-target interactions of these derivatives in mammalian systems present complex toxicity profiles[2],[3]. As drug development professionals, understanding the mechanistic basis of these toxicities and implementing rigorous occupational handling guidelines is critical to ensuring both patient safety and laboratory personnel protection.

Mechanistic Basis of 7-Fluoroquinoline Toxicity

The toxicity of 7-fluoroquinoline derivatives is not monolithic; it is heavily dictated by structural modifications, particularly at the C7 position. The adverse effects can be broadly categorized into neurotoxicity, cytotoxicity, and connective tissue degradation.

Central Nervous System (CNS) Toxicity

The lipophilic nature of most 7-fluoroquinolines allows them to readily cross the blood-brain barrier[4],[5]. Once in the CNS, these compounds exert neurotoxic effects through a dual mechanism. The structural similarity of certain C7 substituents (such as unsubstituted piperazine or pyrrolidine rings) to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) allows these derivatives to competitively displace GABA from GABA-A receptors[6],[7]. Concurrently, they activate excitatory N-methyl-D-aspartate (NMDA) receptors[4],[5]. This simultaneous blockade of inhibitory pathways and activation of excitatory pathways induces a hyperexcitable neuronal state, which can manifest clinically as myoclonus, seizures, and psychosis[4],[5].

CNS_Toxicity FQD 7-Fluoroquinoline Derivatives BBB Cross Blood-Brain Barrier (Lipophilic Nature) FQD->BBB GABA GABA-A Receptor Antagonism BBB->GABA Displaces GABA NMDA NMDA Receptor Activation BBB->NMDA Excitatory Excit Neuronal Hyperexcitability GABA->Excit NMDA->Excit Tox CNS Toxicity (Seizures, Myoclonus) Excit->Tox

Mechanistic pathway of 7-fluoroquinoline-induced CNS toxicity.

Cytotoxicity and Topoisomerase Interactions

While designed to target bacterial topoisomerases, high concentrations of certain 7-fluoroquinoline derivatives can inhibit human topoisomerase II-mediated DNA relaxation[3]. Furthermore, these compounds induce severe oxidative stress by elevating reactive oxygen species (ROS) and malondialdehyde (MDA) levels, leading to mitochondrial dysfunction and subsequent cellular apoptosis[2].

Structure-Toxicity Relationships (Quantitative Profiles)

The nature of the R7 side chain is the primary determinant of a derivative's toxicity profile. The table below summarizes the quantitative and qualitative toxicity metrics associated with specific structural modifications.

Compound Class / DerivativeR7 SubstituentPrimary Toxicity ConcernMechanism / Quantitative Notes
Ciprofloxacin / Norfloxacin Unsubstituted PiperazineHigh CNS Toxicity, TendinopathyStrong GABA-A antagonism; high risk of collagen degradation[6],[7].
Levofloxacin 7-pyrrolidinylModerate CNS ToxicityReduced seizure-causing potential compared to piperazine derivatives[7].
Moxifloxacin DiazabicyclononylCardiotoxicityHighest risk of QT prolongation and arrhythmia among common FQs[7].
Novel Chalcone-FQs Substituted PiperazineHigh Cytotoxicity (Targeted)Designed for anticancer activity; IC50 of ~2.38 μM in leukemia cells[1].

Self-Validating Toxicity Profiling: Experimental Methodology

Protocol: Orthogonal ROS and Viability Quantification

This workflow utilizes dual readouts to distinguish true oxidative stress from general necrosis.

  • Cell Seeding (Causality: Optical Integrity) : Seed mammalian cell lines (e.g., HEK-293 for renal toxicity profiling) in 96-well opaque plates at 1x10^4 cells/well. Opaque walls are strictly required to prevent optical crosstalk during fluorescence and luminescence readouts.

  • Compound Preparation (Causality: Baseline Control) : Dissolve the 7-fluoroquinoline derivatives in DMSO. Dilute the stock so the final assay DMSO concentration remains <0.1% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity, confounding the data.

  • Dosing : Expose cells to a logarithmic concentration gradient (0.1 μM to 100 μM) for 24 and 48 hours.

  • ROS Quantification via DCFDA (Causality: Direct Oxidative Measurement) : Add 10 μM of 2',7'-dichlorofluorescin diacetate (DCFDA) 45 minutes prior to the endpoint. DCFDA is cell-permeable and deacetylated by cellular esterases. When oxidized by ROS, it converts to highly fluorescent DCF, providing a direct quantitative measure of oxidative stress[2].

  • Viability Readout via ATP Luminescence (Causality: Metabolic Accuracy) : Multiplex the assay by adding an ATP-dependent luminescent reagent (e.g., CellTiter-Glo). ATP quantification is a direct proxy for metabolically active cells and does not suffer from the mitochondrial artifacts common in tetrazolium-based assays.

  • Data Normalization : Normalize the DCF fluorescence signal against the ATP luminescence signal. This self-validating step ensures that an observed drop in ROS is not simply due to the cells dying and ceasing metabolic function.

Experimental_Workflow Cell 1. Cell Seeding (Opaque Plates) Dose 2. Compound Dosing (Log Gradient, DMSO <0.1%) Cell->Dose Read1 3. ROS Quantification (DCFDA Assay) Dose->Read1 Read2 4. Viability Readout (ATP Luminescence) Dose->Read2 Norm 5. Data Normalization (ROS / Viability) Read1->Norm Read2->Norm

Self-validating in vitro workflow for quantifying derivative cytotoxicity.

Occupational Handling & Safety Guidelines

Handling 7-fluoroquinoline derivatives—especially concentrated Active Pharmaceutical Ingredients (APIs)—requires strict adherence to hazardous drug (HD) protocols. Many of these compounds exhibit reproductive toxicity, organ toxicity, and genotoxicity at low occupational exposure doses[8].

Engineering Controls

Standard laboratory ventilation is insufficient.

  • Primary Controls : All weighing, reconstitution, and manipulation of 7-fluoroquinoline powders must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II or Class III Biological Safety Cabinet (BSC)[9].

  • Secondary Controls : The C-PEC must be physically located within a Containment Secondary Engineering Control (C-SEC) that maintains negative pressure relative to adjacent areas and is externally vented[8].

Personal Protective Equipment (PPE) Selection

Because 7-fluoroquinolines are highly lipophilic, standard PPE is easily compromised.

  • Gloves : Personnel must double-glove using chemotherapy-tested elastomers (e.g., nitrile or neoprene). Polyvinyl chloride (PVC) gloves are strictly prohibited, as lipophilic fluoroquinolones rapidly penetrate PVC matrices[10]. Gloves must be changed every 30 to 60 minutes during continuous handling[10].

  • Gowns : Use disposable, lint-free gowns made of polyethylene-coated polypropylene. Uncoated spunbond gowns offer zero resistance to liquid permeation and are unacceptable[10].

  • Respiratory Protection : For any activity that could generate aerosols or dust (e.g., opening lyophilized vials), an N95 respirator is the absolute minimum requirement[10].

Closed System Drug-Transfer Devices (CSTDs)

To ensure a self-validating safety loop during liquid handling, implement CSTDs. These devices mechanically prohibit the transfer of environmental contaminants into the system and prevent the escape of hazardous drug aerosols or vapors into the environment during reconstitution[11].

Safe_Handling Start Risk Assessment (NIOSH HD Criteria) Eng Engineering Controls (C-PEC within C-SEC) Start->Eng PPE PPE Selection (Double Gloves, Coated Gowns) Eng->PPE Prep Compound/Preparation (Use CSTDs) PPE->Prep Waste Hazardous Waste Disposal Prep->Waste

Step-by-step occupational safety workflow for handling hazardous compounds.

References

  • Title : Long-term toxicity of fluoroquinolones: a comprehensive review Source : Taylor & Francis (tandfonline.com) URL :[Link]

  • Title : The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment Source : MDPI (mdpi.com) URL :[Link]

  • Title : Fluoroquinolone Induced Movement Disorders: Case Report and Literature Review Source : The Ulutas Medical Journal (ulutasmedicaljournal.com) URL :[Link]

  • Title : Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice Source : PMC (nih.gov) URL :[Link]

  • Title : Recent Development of Fluoroquinolone Derivatives as Anticancer Agents Source : PMC (nih.gov) URL :[Link]

  • Title : Safety of fluoroquinolones Source : PMC (nih.gov) URL :[Link]

  • Title : Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ Source : ACS Omega (acs.org) URL :[Link]

  • Title : Controlling Occupational Exposure to Hazardous Drugs Source : OSHA (osha.gov) URL :[Link]

  • Title : eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs Source : OSHA (osha.gov) URL :[Link]

  • Title : Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries Source : PMC (nih.gov) URL :[Link]

  • Title : Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities Source : HPAE.org URL :[Link]

Sources

Foundational

Thermal Profiling and Stability Analysis of Ethyl 7-Fluoroquinoline-3-Carboxylate: A Technical Guide for Pharmaceutical Intermediates

Introduction & Chemical Context Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) is a highly specialized heterocyclic building block utilized in the development of advanced quinoline-based therapeutics ()[1]. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) is a highly specialized heterocyclic building block utilized in the development of advanced quinoline-based therapeutics ()[1]. In modern drug discovery, this intermediate is frequently employed to synthesize active pharmaceutical ingredients (APIs), including hematopoietic prostaglandin D synthase (H-PGDS) inhibitors and novel anthelmintic agents ()[2].

Understanding the precise thermal stability and melting point of this compound is not merely an analytical formality; it is a critical parameter for optimizing high-temperature synthetic steps. For instance, the saponification of ethyl 7-fluoroquinoline-3-carboxylate into its corresponding carboxylic acid requires heating with aqueous sodium hydroxide at 80°C[3]. Accurate thermal profiling ensures that such reactions operate well below the compound's degradation onset, preventing yield loss and the generation of toxic thermal degradants.

Mechanistic Insights into Thermal Stability

As a Senior Application Scientist, it is vital to look beyond empirical data and understand the structural causality driving the thermal behavior of ethyl 7-fluoroquinoline-3-carboxylate. Its thermal profile is dictated by three primary molecular features:

  • The Quinoline Core: The rigid, planar aromatic system facilitates strong intermolecular π−π stacking in the solid state. This dense crystal lattice packing requires significant thermal energy (enthalpy of fusion, ΔHf​ ) to disrupt, generally elevating the melting point compared to non-aromatic analogs.

  • 7-Fluoro Substitution: The highly electronegative fluorine atom introduces a strong dipole moment across the quinoline ring. The C-F bond is exceptionally robust (bond dissociation energy ~485 kJ/mol), which fortifies the aromatic ring against oxidative degradation at elevated temperatures. Furthermore, the fluorine atom alters the crystal packing through specific dipole-dipole interactions, often resulting in a sharper, more defined melting endotherm.

  • 3-Carboxylate Ethyl Ester: The ester linkage acts as the thermal "weak link" of the molecule. At extreme temperatures, thermal degradation initiates via ester cleavage (de-ethylation) rather than ring fragmentation.

Analytical Workflows: DSC and TGA Protocols

To establish a self-validating system for thermal characterization, researchers must employ orthogonal techniques. Differential Scanning Calorimetry (DSC) is used to determine phase transitions (melting point), while Thermogravimetric Analysis (TGA) profiles the mass loss associated with thermal degradation.

Protocol 1: Melting Point Determination via DSC

This protocol isolates the thermodynamic melting point without interference from ambient moisture or oxidative degradation.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of ethyl 7-fluoroquinoline-3-carboxylate (purity >95%) into a standard aluminum hermetic pan. Seal the pan with a press to prevent solvent evaporation artifacts.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This inert environment prevents premature oxidative cracking during the melt.

  • Heating Program:

    • Equilibrate the sample at 25°C for 5 minutes to establish a baseline.

    • Ramp the temperature at 10°C/min from 25°C to 200°C.

  • Data Interpretation: Analyze the resulting heat flow curve. The extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak represents the true thermodynamic melting point. The peak maximum ( Tpeak​ ) indicates the completion of the phase transition.

Protocol 2: Thermal Degradation Profiling via TGA

This protocol identifies the exact temperature at which the ester linkage begins to fail.

  • Sample Loading: Place 5.0–10.0 mg of the sample into a tared platinum or alumina crucible.

  • Atmosphere Setup: Run dual profiles—one in Nitrogen (inert) and one in synthetic air (oxidative)—at a flow rate of 60 mL/min. Comparing these profiles differentiates thermal cracking (ester cleavage) from oxidative combustion.

  • Heating Profile: Ramp the temperature at 10°C/min from ambient to 600°C.

  • Causality & Interpretation: Calculate the first derivative of the weight loss curve (DTG). The onset of decomposition ( Td​ ) is marked by the first significant mass drop. For this compound, an initial ~20% mass loss typically corresponds to the loss of the ethyl group, validating the ester linkage as the primary site of thermal instability.

Quantitative Data Interpretation

While exact empirical batch data can vary based on crystallization solvents and purity, the following table synthesizes the expected thermal parameters for ethyl 7-fluoroquinoline-3-carboxylate based on structurally homologous halogenated quinoline-3-carboxylates.

ParameterAnalytical MethodExpected Range / ValueMechanistic Significance
Melting Point ( Tonset​ ) DSC110°C – 135°CIndicates crystal lattice strength; heavily influenced by F-atom dipole interactions.
Enthalpy of Fusion ( ΔHf​ ) DSC25 – 40 J/gReflects the thermal energy required to disrupt the π−π stacking of the quinoline core.
Decomposition Onset ( Td,5%​ ) TGA ( N2​ )> 250°CDemonstrates the high stability of the fluoroquinoline core prior to ester cleavage.
Primary Degradant Loss TGA-IR~20% mass lossCorresponds to the theoretical mass of the ethyl ester moiety during initial thermal cracking.

Visualizations of Workflows and Pathways

ThermalWorkflow Start Sample Prep: Ethyl 7-fluoroquinoline-3-carboxylate Split Aliquot Distribution Start->Split DSC DSC Analysis (Phase Transitions) Split->DSC 2-5 mg TGA TGA Analysis (Mass Loss) Split->TGA 5-10 mg DSC_Data Determine Melting Point (Endothermic Onset) DSC->DSC_Data TGA_Data Determine Degradation (Td 5% Mass Loss) TGA->TGA_Data Synthesis Comprehensive Thermal Profile DSC_Data->Synthesis TGA_Data->Synthesis

Fig 1: Orthogonal workflow for thermal profiling using DSC and TGA.

DegradationPathway Parent Ethyl 7-fluoroquinoline-3-carboxylate (Intact Molecule) Heat1 Thermal Energy (> 250°C) Parent->Heat1 Step1 Ester Cleavage (Loss of Ethylene/Ethanol) Heat1->Step1 Intermediate 7-Fluoroquinoline-3-carboxylic acid (Transient) Step1->Intermediate Heat2 Continued Heating (> 300°C) Intermediate->Heat2 Step2 Decarboxylation (Loss of CO2) Heat2->Step2 Final 7-Fluoroquinoline (Volatile/Char) Step2->Final

Fig 2: Proposed thermal degradation sequence of ethyl 7-fluoroquinoline-3-carboxylate.

Conclusion

For drug development professionals scaling up the synthesis of quinoline-3-carboxamides, treating ethyl 7-fluoroquinoline-3-carboxylate with rigorous thermal analysis is non-negotiable. By leveraging orthogonal DSC and TGA methodologies, chemists can confidently map the safe operating temperatures for downstream reactions (such as high-temperature saponification[3]), thereby ensuring batch-to-batch consistency, maximizing yield, and maintaining the structural integrity of the highly stable fluoroquinoline core.

References

  • Source: Google Patents / World Intellectual Property Organization (WIPO)

Sources

Exploratory

Mechanistic Profiling of 7-Fluoroquinoline-3-Carboxylate Derivatives: Target Poisoning, Downstream Cascades, and Validation Protocols

Executive Summary As a Senior Application Scientist specializing in antimicrobial pharmacodynamics, I have structured this technical guide to dissect the mechanistic intricacies of the 7-fluoroquinoline-3-carboxylate sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist specializing in antimicrobial pharmacodynamics, I have structured this technical guide to dissect the mechanistic intricacies of the 7-fluoroquinoline-3-carboxylate scaffold. This core structure—the defining pharmacophore of fluoroquinolone antibiotics—represents one of the most successful synthetic antibacterial classes in modern drug development[1]. This whitepaper explores the causality behind their target interactions, downstream bactericidal signaling, and the self-validating experimental protocols required to profile novel derivatives.

Molecular Pharmacodynamics & Target Interaction

The efficacy of the 7-fluoroquinoline-3-carboxylate scaffold is rooted in its precise structural geometry. The 3-carboxylate and 4-oxo groups are non-negotiable for target binding; they coordinate with a magnesium ion (Mg2+) to form a critical water-metal ion bridge that anchors the drug to the DNA backbone[2].

The addition of a fluorine atom at the C7 position is a masterclass in structural optimization. This modification dramatically enhances both the lipophilicity of the molecule—aiding in outer membrane penetration—and its intrinsic binding affinity for the target enzymes[3].

Primary Mechanism: Topoisomerase Poisoning

Unlike classical competitive inhibitors that merely block enzyme catalysis, 7-fluoroquinoline-3-carboxylates act as topoisomerase poisons[4]. They specifically target two essential bacterial type II topoisomerases: DNA gyrase (GyrA2GyrB2) and topoisomerase IV (ParC2ParE2)[2]. In Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is preferentially targeted in Gram-positive species[5][6].

These enzymes manage DNA topology by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and resealing it[2]. The fluoroquinolone derivative intercalates into the cleaved DNA site and binds to the enzyme, trapping it and stabilizing the transient intermediate into a lethal "ternary cleavage complex" (Drug-Enzyme-DNA)[3][7].

MoA FQ 7-Fluoroquinoline-3-Carboxylate TCC Ternary Cleavage Complex FQ->TCC Enz DNA Gyrase / Topo IV Enz->TCC DSB DNA Double-Strand Breaks TCC->DSB Stabilizes breaks SOS RecA/LexA SOS Response DSB->SOS Triggers repair Death Bactericidal Cell Death SOS->Death Overwhelms system

Fig 1. Mechanistic pathway of 7-fluoroquinoline-3-carboxylate induced bacterial cell death.

Downstream Cellular Cascades

The bactericidal activity of these derivatives extends far beyond the mere cessation of DNA replication. The collision of replication forks with the trapped ternary complexes converts transient breaks into permanent, lethal DSBs[4].

This catastrophic DNA damage triggers the bacterial SOS response[7]. Single-stranded DNA accumulates, activating the RecA protein, which in turn stimulates the autoproteolysis of the LexA repressor[4]. While initially a repair mechanism, the overwhelming stabilization of DSBs by the fluoroquinolone exhausts the repair machinery. This cascade ultimately leads to the generation of reactive oxygen species (ROS) and rapid, apoptosis-like bactericidal cell death[4].

Quantitative Target Affinity Profiles

To rationally design or evaluate new derivatives, we must quantify their differential affinities. Table 1 summarizes the typical inhibitory profiles of standard 7-fluoroquinoline-3-carboxylate derivatives against purified target enzymes, illustrating the evolutionary shift from Gram-negative specificity to broad-spectrum dual-targeting[1].

Table 1: Comparative Target Affinities (IC50) of Prototype Derivatives

Derivative GenerationPrimary Target (Gram-Negative)IC50 DNA Gyrase (µg/mL)Primary Target (Gram-Positive)IC50 Topo IV (µg/mL)
2nd Gen (e.g., Ciprofloxacin)DNA Gyrase0.1 - 0.5Topoisomerase IV2.0 - 5.0
3rd Gen (e.g., Levofloxacin)DNA Gyrase0.5 - 1.0Topoisomerase IV1.0 - 3.0
4th Gen (e.g., Moxifloxacin)Dual-Targeting0.2 - 0.8Dual-Targeting0.5 - 1.5

Note: Data represents generalized consensus ranges for wild-type E. coli (Gyrase) and S. aureus (Topo IV).

Experimental Methodologies for Mechanistic Validation

In drug development, proving that a novel 7-fluoroquinoline-3-carboxylate derivative acts as a topoisomerase poison requires rigorous biochemical validation. The following In Vitro DNA Cleavage Assay is a self-validating system designed to differentiate true poisons from simple catalytic inhibitors.

Workflow S1 1. Supercoiled DNA + Target Enzyme S2 2. Add FQ Derivative + Mg2+ Buffer S1->S2 S3 3. SDS + Proteinase K Trapping S2->S3 S4 4. Agarose Gel Electrophoresis S3->S4 S5 5. Quantify Linear DNA (Form III) S4->S5

Fig 2. Step-by-step in vitro DNA cleavage assay workflow for topoisomerase poisons.

Step-by-Step Protocol: In Vitro DNA Cleavage Assay

  • Step 1: Substrate Preparation. Combine 1 µg of supercoiled pBR322 plasmid DNA with reaction buffer containing 10 mM MgCl2.

    • Causality: The supercoiled topology mimics the native bacterial chromosome. The Mg2+ is strictly required because the 3-carboxylate and 4-oxo groups of the fluoroquinolone must coordinate with this ion to bridge the drug to the DNA backbone.

  • Step 2: Complex Formation. Add purified E. coli DNA Gyrase and titrate the 7-fluoroquinoline-3-carboxylate derivative. Incubate at 37°C for 30 minutes.

    • Causality: This incubation period allows the enzyme to initiate the DNA strand passage cycle and enables the drug to intercalate, trapping the transient cleavage state.

  • Step 3: Covalent Trapping. Halt the reaction by adding 1% SDS, followed by 0.1 mg/mL Proteinase K, and incubate at 37°C for 30 minutes.

    • Causality: This is the critical self-validating step. SDS denatures the trapped topoisomerase, covalently linking the GyrA subunits to the 5' ends of the broken DNA, which prevents religation. Proteinase K then digests the covalently bound proteins, releasing the naked, linearized DNA for visualization.

  • Step 4: Electrophoretic Resolution. Resolve the products on a 1% agarose gel containing ethidium bromide.

    • Causality: Intercalating dyes like ethidium bromide allow distinct resolution of supercoiled (Form I), nicked (Form II), and linear (Form III) DNA based on their migration rates.

  • Step 5: Quantification. Measure the fluorescence intensity of the linear DNA band (Form III).

    • Causality: The amount of linear DNA is directly proportional to the stabilization of the ternary cleavage complex, providing a quantitative metric of the derivative's potency as a topoisomerase poison.

Mechanisms of Resistance

Understanding the mechanism of action inherently requires understanding how bacteria evade it. Resistance primarily arises through chromosomal mutations in the Quinolone Resistance-Determining Region (QRDR) of the target enzymes[4]. Mutations at highly conserved residues, such as Ser83 and Asp87 in E. coli GyrA, disrupt the crucial water-metal ion bridge, drastically reducing drug binding affinity[4].

Additionally, Gram-negative bacteria frequently upregulate efflux pumps (e.g., AcrAB-TolC) to actively extrude the drug, or acquire plasmid-mediated resistance genes (e.g., Qnr proteins) that physically protect the topoisomerases from quinolone binding[2][3][6]. Modern structural optimization of the 7-fluoroquinoline-3-carboxylate core aims to overcome these exact mechanisms by enhancing dual-targeting capabilities to prevent single-step mutational resistance[1].

References
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - nih.gov - 2

  • Fluoroquinolone antibiotics: An overview - aujmsr.com - 5

  • Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... - researchgate.net - 8

  • FQs: The Secret of Our Success - Review of Cornea and Contact Lenses - reviewofcontactlenses.com - 1

  • Mechanism of action of and resistance to quinolones - nih.gov - 3

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - oup.com - 6

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - acs.org - 4

  • DNA gyrase, topoisomerase IV, and the 4-quinolones - nih.gov - 7

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocol for Ethyl 7-Fluoroquinoline-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: One-pot reductive Friedländer annulation, mechanistic causality, and scalable workflow optimization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: One-pot reductive Friedländer annulation, mechanistic causality, and scalable workflow optimization.

Introduction & Chemical Significance

Ethyl 7-fluoroquinoline-3-carboxylate is a highly valuable heterocyclic building block in pharmaceutical development. The 7-fluoroquinoline scaffold is a privileged structure frequently utilized in the design of advanced fluoroquinolone antibiotics, kinase inhibitors, and targeted antimalarial therapeutics. The fluorine atom at the C7 position is critical for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity.

Historically, 2,4-unsubstituted quinoline-3-carboxylates have been synthesized via the classical Gould-Jacobs reaction. However, this traditional route is plagued by severe limitations: it requires multi-step sequences, extremely high thermal activation (>250 °C), and a final deoxygenation step (via chlorination and catalytic hydrogenation) that frequently leads to the unwanted dehalogenation of sensitive fluoro- or chloro-substituents[1].

To overcome these bottlenecks, this application note details a highly efficient, one-step reductive cyclization protocol based on a modified Friedländer synthesis[2]. By utilizing 4-fluoro-2-nitrobenzaldehyde and ethyl 3,3-diethoxypropionate, chemists can access the functionalized quinoline core in a single operation under mild conditions, preserving the integrity of the 7-fluoro substituent.

Mechanistic Causality and Pathway Design

The elegance of this synthetic route lies in the dual functional role of tin(II) chloride dihydrate (SnCl₂·2H₂O), which acts as both a reducing agent and a Lewis acid catalyst[2].

  • Nitro Reduction: SnCl₂ efficiently reduces the ortho-nitro group of 4-fluoro-2-nitrobenzaldehyde, generating the highly reactive 2-amino-4-fluorobenzaldehyde intermediate in situ.

  • Lewis Acid Activation: Simultaneously, the Lewis acidic nature of the tin species catalyzes the cleavage of the acetal group in ethyl 3,3-diethoxypropionate. This exposes the reactive aldehyde (ethyl 3-oxopropanoate) directly in the reaction matrix.

  • Friedländer Annulation: The in situ generated amine and aldehyde immediately undergo an aldol condensation and imine formation. Subsequent dehydration and aromatization yield the target ethyl 7-fluoroquinoline-3-carboxylate.

This "masked reagent" approach is a critical design choice. Free 3-oxopropanoates are highly unstable and prone to rapid self-condensation. By using the stable diethyl acetal and unmasking it in situ, the reaction maintains a clean profile and drives high regioselectivity[1].

SynthesisPathway SM1 4-Fluoro-2-nitrobenzaldehyde Inter1 2-Amino-4-fluorobenzaldehyde SM1->Inter1 SnCl2·2H2O, EtOH (Nitro Reduction) SM2 Ethyl 3,3-diethoxypropionate Inter2 Ethyl 3-oxopropanoate (in situ) SM2->Inter2 SnCl2 (Lewis Acid) (Acetal Cleavage) Condens Friedländer Condensation (Aldol & Imine Formation) Inter1->Condens Inter2->Condens Product Ethyl 7-fluoroquinoline-3-carboxylate Condens->Product Dehydration & Aromatization (-H2O, -EtOH)

Figure 1: Mechanistic pathway of the one-pot reductive Friedländer synthesis.

Quantitative Route Comparison

The advantages of the reductive Friedländer approach over the traditional Gould-Jacobs method are summarized below.

Table 1: Comparison of Synthetic Routes for 3-Carboxyquinolines

ParameterTraditional Gould-Jacobs RouteReductive Friedländer Annulation
Step Count 3 Steps (Condensation, Chlorination, Reduction)1 Step (One-pot reductive cyclization)
Max Temperature >250 °C (Thermal cyclization)90 °C (Ethanol reflux)
Regioselectivity Poor (Mixture of isomers during cyclization)Excellent (Determined by starting material)
Halogen Tolerance Low (Halogens often reduced during hydrogenation)High (7-Fluoro group perfectly preserved)

Experimental Protocol: Self-Validating System

This protocol incorporates specific in-process controls and a targeted workup strategy to manage stoichiometric tin salts, which represents the primary failure point during scale-up.

Table 2: Optimized Reaction Parameters

Reagent / ParameterRoleEquivalents / Value
4-Fluoro-2-nitrobenzaldehyde Limiting Reagent / Core Scaffold1.0 equiv (2.00 mmol)
Ethyl 3,3-diethoxypropionate Carbonyl Partner / Annulation Reagent2.5 equiv (5.00 mmol)
SnCl₂·2H₂O Reducing Agent & Lewis Acid4.0 equiv (8.00 mmol)
Absolute Ethanol Solvent10 mL (0.2 M)
Temperature Thermal Activation90 °C (Reflux)
Reaction Time Kinetic Completion4 hours
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-nitrobenzaldehyde (338 mg, 2.00 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add ethyl 3,3-diethoxypropionate (0.97 mL, 5.00 mmol) to the solution. Follow this with the portion-wise addition of SnCl₂·2H₂O (1.81 g, 8.00 mmol).

    • Causality Insight: Portion-wise addition is critical to control the initial exothermic burst associated with the rapid reduction of the nitro group.

  • Thermal Activation: Heat the reaction mixture to 90 °C (reflux) for 4 hours.

    • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a new, highly UV-active spot (Rf ~0.4) corresponding to the quinoline product.

  • Concentration: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Quenching & Emulsion Management: Suspend the crude residue in ethyl acetate (EtOAc, 30 mL) and carefully add saturated aqueous NaHCO₃ (30 mL).

    • Causality Insight: Neutralization of the acidic tin salts generates massive amounts of insoluble tin oxides and hydroxides. If extracted directly, this creates an intractable emulsion that traps the product and destroys the yield.

  • Filtration: Filter the biphasic emulsion through a tightly packed pad of Celite 545. Wash the filter cake thoroughly with additional EtOAc (2 × 20 mL) to ensure complete product recovery[3].

  • Extraction & Drying: Transfer the clear filtrate to a separatory funnel. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in hexanes) to afford pure ethyl 7-fluoroquinoline-3-carboxylate.

Workflow Step1 1. Reaction Setup Mix SM, Reagent, SnCl2 in EtOH Step2 2. Thermal Activation Reflux at 90 °C for 4 hours Step1->Step2 Step3 3. Quench & Neutralize Evaporate, add EtOAc, quench with NaHCO3 Step2->Step3 Step4 4. Filtration Filter through Celite to remove Tin salts Step3->Step4 Step5 5. Extraction & Drying Separate organic layer, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Figure 2: Experimental workflow for the synthesis of ethyl 7-fluoroquinoline-3-carboxylate.

References

  • Hariharan Venkatesan, Frances M. Hocutt, Todd K. Jones, Michael H. Rabinowitz. "A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes". Journal of Organic Chemistry, 2010. URL:[Link][2]

  • Venkatesan et al. "A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes" (ACS Publications Full Text). American Chemical Society, 2010. URL:[Link][1]

  • Venkatesan et al. "General Procedure for Tin(II) Chloride-Mediated Reductive Cyclization" (Supporting Information). American Chemical Society, 2010. URL:[Link][3]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Ethyl 7-Fluoroquinoline-3-carboxylate in Modern Fluoroquinolone Antibiotic Synthesis

I. Introduction: The Central Role of a Key Synthon Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents, distinguished by their potent activity against a wide range of Gram-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Central Role of a Key Synthon

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents, distinguished by their potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[2] The core structure of these drugs is the 4-quinolone ring system, and specific substitutions at key positions dictate their potency, spectrum of activity, and pharmacokinetic properties.

Among the various precursors used in their synthesis, ethyl 7-fluoroquinoline-3-carboxylate stands out as a pivotal starting material or key intermediate. This synthon provides the foundational quinolone nucleus, incorporating the C-3 carboxylate group (a precursor to the essential carboxylic acid) and, crucially, a fluorine atom at the C-7 position. This fluorine atom is not merely a structural feature; it serves as an excellent leaving group for the subsequent introduction of various cyclic amines, a modification known to profoundly enhance antibacterial efficacy and modulate the drug's properties.[2][3]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of this key intermediate, elucidating the causality behind experimental choices and providing robust, validated protocols.

II. Synthesis of the Core Intermediate: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the ethyl 7-fluoroquinoline-3-carboxylate core is the Gould-Jacobs reaction.[4][5] This venerable reaction, first reported in 1939, involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinolone ring system.[6][7]

Mechanism Insight: The reaction proceeds in two primary stages:

  • Condensation: A nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate (EMME) results in an anilidomethylenemalonate intermediate.[5][8]

  • Thermal Cyclization: This step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring.[5][6] The high energy barrier is a critical consideration, often necessitating high-boiling solvents or modern techniques like microwave irradiation to improve efficiency and reduce side reactions.[8]

Gould_Jacobs_Reaction cluster_0 Gould-Jacobs Reaction Pathway Aniline 3-Fluoroaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + EMME (Condensation) EMME Diethyl Ethoxymethylenemalonate (EMME) Product Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Product Heat (Δ) (Thermal Cyclization)

Caption: The Gould-Jacobs reaction pathway for synthesizing the quinolone core.

Experimental Protocols for Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Synthesis

Two effective protocols are presented: a classical thermal method and a modern microwave-assisted approach.

Protocol 2.1: Classical Thermal Synthesis

This method relies on a high-boiling inert solvent to achieve the necessary temperature for cyclization.

  • Condensation: In a round-bottom flask fitted with a condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130 °C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Ethanol Removal: Remove the ethanol byproduct under reduced pressure. This step is crucial as it drives the equilibrium towards the product.

  • Cyclization: Add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to the crude intermediate. Heat the mixture to 250-260 °C for 30-45 minutes. The high temperature provides the activation energy required for the electrocyclization.[5]

  • Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the slurry with a non-polar solvent like hexane to facilitate filtration.

  • Purification: Collect the solid product by filtration, wash thoroughly with hexane or ethyl acetate to remove the high-boiling solvent, and dry under vacuum.

Protocol 2.2: Microwave-Assisted Synthesis

Microwave irradiation dramatically reduces reaction times and can improve yields by minimizing thermal decomposition.[8]

  • Reaction Setup: In a 10 mL microwave vial, add 3-fluoroaniline (1.0 eq, ~2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq, ~2.2 mmol).[8] No additional solvent is typically required if EMME is in slight excess.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 170 °C and hold for 7-10 minutes.[8] The rapid, localized heating efficiently promotes both condensation and cyclization.

  • Isolation & Purification: Cool the vial to room temperature. The product often precipitates directly. Filter the solid, wash with cold acetonitrile or ethanol, and dry under vacuum.[8]

Parameter Classical Thermal Protocol Microwave-Assisted Protocol
Temperature 110-130 °C (Condensation), 250-260 °C (Cyclization)170 °C
Reaction Time 2-3 hours7-10 minutes
Solvent High-boiling solvent (e.g., Dowtherm A) for cyclizationNone (neat) or minimal
Typical Yield 65-80%70-90%
Key Advantage Scalable, traditional setupRapid, high efficiency, often cleaner reaction

Table 1: Comparison of Classical vs. Microwave-Assisted Gould-Jacobs Synthesis.

III. Elaboration of the Quinolone Core to Active Pharmaceutical Ingredients

Once the ethyl 7-fluoroquinoline-3-carboxylate core is synthesized, a series of three fundamental transformations are required to build the final fluoroquinolone antibiotic: Saponification, N-1 Alkylation, and C-7 Nucleophilic Aromatic Substitution.

Fluoroquinolone_Synthesis_Workflow cluster_1 Core Synthetic Workflow Start Ethyl 7-Fluoroquinoline- 3-carboxylate Step1 Saponification (Ester Hydrolysis) Start->Step1 Acid 7-Fluoroquinoline- 3-carboxylic Acid Step1->Acid Step2 N-1 Alkylation Acid->Step2 N_Alkylated N-Alkyl-7-fluoroquinoline- 3-carboxylic Acid Step2->N_Alkylated Step3 C-7 Substitution (SNAr) N_Alkylated->Step3 Final Final Fluoroquinolone (e.g., Ciprofloxacin) Step3->Final

Caption: Overall workflow for fluoroquinolone synthesis from the core ester.

Step 1: Saponification (Ester Hydrolysis)

Causality: The carboxylic acid at the C-3 position is essential for the antibacterial activity of fluoroquinolones. It forms critical interactions with the bacterial DNA gyrase enzyme.[9] Therefore, the ethyl ester must be hydrolyzed. This is typically achieved via base-catalyzed hydrolysis (saponification), which is effectively irreversible due to the formation of a resonance-stabilized carboxylate salt.[10]

Protocol 3.1: Alkaline Hydrolysis of the Ethyl Ester

  • Reaction Setup: Suspend ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 10% w/v).[6]

  • Heating: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.[11]

  • Isolation: Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum. The product is 7-fluoroquinoline-3-carboxylic acid.

Step 2: N-1 Alkylation

Causality: The substituent at the N-1 position significantly influences the drug's steric and electronic properties, which in turn affects its antibacterial potency and cell penetration.[12][13] Small alkyl groups like ethyl (for Norfloxacin) or a cyclopropyl group (for Ciprofloxacin) are common and have been found to be optimal for activity.[13][14]

Protocol 3.2: N-Alkylation with Cyclopropyl Bromide

  • Reaction Setup: In a suitable flask, dissolve the 7-fluoroquinoline-3-carboxylic acid (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). The base deprotonates the carboxylic acid and the N-1 position, facilitating alkylation.

  • Alkylating Agent: Add the alkylating agent, for example, cyclopropyl bromide (1.5 eq).

  • Heating: Heat the reaction mixture to 80-100 °C for 4-6 hours, monitoring by TLC.

  • Workup and Isolation: After cooling, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, an acid-base extraction can be performed to isolate the product.

Step 3: C-7 Nucleophilic Aromatic Substitution (SNAr)

Causality: This is arguably the most critical step for tailoring the biological properties of the antibiotic.[2] The fluorine atom at C-7 is activated towards nucleophilic attack by the electron-withdrawing effect of the C-4 carbonyl group. Its replacement with a cyclic amine, such as piperazine, dramatically broadens the spectrum of activity, particularly against Gram-negative bacteria, and improves pharmacokinetic properties.[3][15]

Protocol 3.3: C-7 Substitution with Piperazine

  • Reaction Setup: Dissolve the N-cyclopropyl-7-fluoroquinoline-3-carboxylic acid (1.0 eq) in a high-boiling polar solvent like DMSO or pyridine.[1][16]

  • Nucleophile Addition: Add an excess of the nucleophile, piperazine (3.0-4.0 eq). The excess piperazine often serves as both the reactant and a base to neutralize the HF byproduct.

  • Heating: Heat the mixture to 120-140 °C for 4-8 hours. The reaction progress should be monitored by HPLC or TLC.

  • Isolation: Cool the reaction mixture and pour it into cold water. Adjust the pH to near neutral (pH ~7.0-7.5) with acetic acid. This causes the zwitterionic product (e.g., Ciprofloxacin) to precipitate.

  • Purification: Collect the solid by filtration, wash with water and then a small amount of cold ethanol or acetone, and dry under vacuum to yield the final active pharmaceutical ingredient.[17]

C-7 Substituent Resulting Antibiotic (Example) Key Impact on Properties
PiperazineCiprofloxacin, NorfloxacinBroad-spectrum activity, particularly against Pseudomonas aeruginosa.[14]
3-AminopyrrolidineMoxifloxacinEnhanced activity against Gram-positive and atypical bacteria.
MethylpiperazineOfloxacin, LevofloxacinGood oral bioavailability and tissue penetration.[15]

Table 2: Influence of Selected C-7 Substituents on Fluoroquinolone Properties.

IV. Conclusion

Ethyl 7-fluoroquinoline-3-carboxylate is a cornerstone synthon in the field of medicinal chemistry, providing an efficient and versatile entry point to the vast family of fluoroquinolone antibiotics. Understanding the logic behind its synthesis via the Gould-Jacobs reaction and the subsequent core modification steps—saponification, N-1 alkylation, and C-7 substitution—is fundamental for drug discovery and process development. The protocols and rationale presented here offer a comprehensive framework for researchers to design and execute syntheses of both established and novel fluoroquinolone derivatives, enabling the continued fight against bacterial resistance.

V. References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gould-Jacobs reaction - wikidoc. (2012, August 9). wikidoc. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]

  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). [Link]

  • The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents. (2009, August 1). PubMed. [Link]

  • Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. (n.d.). Google Patents.

  • Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2025, August 20). International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents. (n.d.). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026, February 28). MDPI. [Link]

  • Current Trends and Future Directions of Fluoroquinolones. (2026, March 3). ResearchGate. [Link]

  • Novel C-7 carbon substituted fourth generation fluoroquinolones targeting N. Gonorrhoeae infections. (2020, October 15). PubMed. [Link]

  • Design, synthesis, and evaluation of novel N-1 fluoroquinolone derivatives: probing for binding contact with the active site. (n.d.). Northwestern Health Sciences University. [Link]

  • ciprofloxacin-a-two-step-process.pdf. (n.d.). Der Pharma Chemica. [Link]

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoiso. (n.d.). Semantic Scholar. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016, January 15). PubMed. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (2005, April 2). Journal of Medicinal Chemistry. [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate. [Link]

  • N- and O- alkylation of a quinolone fluorophore. (n.d.). ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. (2001, June 8). ACS Publications. [Link]

  • C-7 substituent: Significance and symbolism. (2025, February 20). [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (n.d.). MSU Chemistry. [Link]

  • The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. (2025, February 10). MDPI. [Link]

  • Enzymatic Saponification of Esters Containing β-Leaving Groups. (2025, October 30). Organic Syntheses. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (n.d.). PMC. [Link]

  • US20050182259A1 - Novel process for preparing 3-fluoroquinolines. (n.d.). Google Patents.

  • Saponification of Esters Lab Report. (n.d.). Scribd. [Link]

Sources

Method

Application Note: Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Core intermediate synthesis for fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) and target-specific kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Core intermediate synthesis for fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) and target-specific kinase inhibitors.

Introduction & Mechanistic Rationale

The Gould-Jacobs reaction is a foundational synthetic methodology used to construct the 4-hydroxyquinoline (or its tautomer, 4-oxo-1,4-dihydroquinoline) core[1]. For drug development professionals, the synthesis of ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is of paramount importance, as the C-7 fluorine atom is a critical pharmacophore that drastically enhances the lipophilicity, metabolic stability, and target binding affinity of fluoroquinolone antibiotics and modern kinase inhibitors[2][3].

The Causality of the Reaction Design

The Gould-Jacobs sequence operates through a self-validating two-step cascade:

  • Addition-Elimination (Condensation): The nucleophilic primary amine of 3-fluoroaniline attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (EMME). The subsequent elimination of ethanol drives the equilibrium forward, forming a stable anilidomethylenemalonate intermediate[4].

  • Thermal 6π-Electrocyclization: The intermediate requires substantial thermal activation (typically >240 °C) to overcome the energy barrier for ring closure. A high-boiling, inert solvent like diphenyl ether (bp 259 °C) is strictly required to facilitate this ketene-mediated cyclization without degrading the starting materials[3][4].

Regiochemical Considerations: Because 3-fluoroaniline is a meta-substituted aniline, the cyclization can theoretically occur at two different carbon atoms on the aromatic ring. Cyclization para to the fluorine atom yields the desired 7-fluoro isomer (sterically favored), while cyclization ortho to the fluorine yields the 5-fluoro isomer (minor product)[5].

Reaction Pathway Visualization

G A 3-Fluoroaniline + EMME B Condensation (100-130 °C, -EtOH) A->B C Diethyl 2-(((3-fluorophenyl)amino) methylene)malonate B->C D Thermal Cyclization (Diphenyl Ether, 240-250 °C) C->D E Ethyl 7-fluoro-4-oxo-1,4-dihydro quinoline-3-carboxylate (Major) D->E para to F F Ethyl 5-fluoro-4-oxo-1,4-dihydro quinoline-3-carboxylate (Minor) D->F ortho to F

Caption: Gould-Jacobs reaction pathway for ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Experimental Protocol

Caution: This protocol involves extremely high temperatures (up to 250 °C). Diphenyl ether poses a severe thermal hazard. Perform all steps in a well-ventilated fume hood using heavy-duty thermal protective equipment.

Step 1: Condensation to the Enamine Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask (to collect evolved ethanol).

  • Reagent Addition: Add 3-fluoroaniline (11.1 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (22.7 g, 105 mmol, 1.05 eq) to the flask.

  • Heating: Heat the neat mixture to 120–130 °C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature for 1.5 to 2 hours. The reaction is complete when the theoretical volume of ethanol (~5.8 mL) has been collected in the receiving flask, and TLC indicates the disappearance of the starting aniline[5].

  • Cooling: Cool the resulting diethyl 2-(((3-fluorophenyl)amino)methylene)malonate to room temperature. It will present as a viscous, dark oil.

Step 2: High-Temperature Cyclization
  • Solvent Preparation: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add diphenyl ether (100 mL).

  • Pre-heating: Heat the diphenyl ether to 240–250 °C.

  • Addition: Dissolve the crude enamine intermediate from Step 1 in a minimal amount of warm diphenyl ether (20 mL). Using an addition funnel, add this solution dropwise to the pre-heated diphenyl ether over 15 minutes. Causality: Dropwise addition into pre-heated solvent prevents the intermediate from degrading during a slow temperature ramp, ensuring a rapid electrocyclization.

  • Cyclization: Maintain the reaction at 240–250 °C for 45 minutes. The solution will darken significantly[2].

Step 3: Isolation and Purification
  • Precipitation: Remove the heating mantle and allow the reaction mixture to cool to approximately 80 °C.

  • Solvent Wash: Slowly add hexanes or petroleum ether (150 mL) to the vigorously stirring mixture. Causality: The target quinolone is highly crystalline and insoluble in non-polar solvents, whereas diphenyl ether remains highly soluble. This step forces the product to crash out of solution.

  • Filtration: Cool the suspension to room temperature, then filter the precipitate under vacuum.

  • Washing & Drying: Wash the filter cake extensively with cold hexanes (3 × 50 mL) followed by cold ethanol (20 mL) to remove residual diphenyl ether and the minor 5-fluoro isomer[5]. Dry the off-white to pale yellow solid in a vacuum oven at 60 °C overnight.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters and yields based on optimized bench-scale conditions.

ParameterValue / ObservationRationale
Molar Ratio (Aniline : EMME) 1.0 : 1.05Slight excess of EMME ensures complete consumption of the aniline.
Condensation Temp/Time 120–130 °C / 1.5–2 hOptimal for driving off the ethanol byproduct without degrading EMME.
Cyclization Temp/Time 240–250 °C / 45 minMinimum thermal energy required for the 6π-electrocyclization[4].
Isomer Ratio (7-F : 5-F) ~ 9:1 to 12:1Steric hindrance at the ortho position favors para ring closure[5].
Isolated Yield (Overall) 65% – 75%Losses primarily occur during the hexane/ethanol wash to remove the 5-F isomer.
Appearance Off-white to pale yellow solidHigh purity (>98% by HPLC) post-trituration.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules. Available at: [Link]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. Synthesis and Pharmacological Evaluation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Structure-Based Design of Novel Class II c-Met Inhibitors. ACS Publications. Available at: [Link]

Sources

Application

Application Note: Catalytic Esterification Methods for 7-Fluoroquinoline-3-Carboxylic Acid

Executive Summary The 7-fluoroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the core building block for numerous fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin)[1] and nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-fluoroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the core building block for numerous fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin)[1] and novel cholesteryl ester transfer protein (CETP) inhibitors[2]. Catalytic esterification of the C3-carboxylic acid is a critical synthetic node in drug development. This transformation is employed either to transiently mask the acidic moiety during subsequent N -alkylation and cross-coupling steps, or to permanently modify the molecule into a lipophilic prodrug, thereby enhancing cellular permeability against resilient intracellular pathogens[1].

This technical guide details two divergent, field-proven methodologies for the esterification of 7-fluoroquinoline-3-carboxylic acid: a green-chemistry Deep Eutectic Solvent (DES) mediated Fischer esterification and a mild, room-temperature Steglich carbodiimide coupling .

Mechanistic Pathways & Catalyst Selection

Method A: Acid-Catalyzed Esterification in Deep Eutectic Solvents (DES)

Traditional Grohe route syntheses rely on hazardous solvents (DMF, dioxane) and strong mineral acids[3]. Recent advancements substitute these with a Choline Chloride/p-Toluenesulfonic acid (ChCl/p-TSA) deep eutectic solvent.

  • Causality & Mechanism: The p-TSA acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the C3-carbon. The DES matrix is not merely a solvent; its extensive hydrogen-bonding network sequesters the water byproduct generated during the reaction. This thermodynamic trapping drives the equilibrium forward toward the ester without the need for a Dean-Stark apparatus or aggressive desiccants[3].

Method B: Steglich-Type Carbodiimide Coupling

For substrates bearing acid-sensitive functional groups, or when utilizing sterically hindered/labile alcohols, Steglich esterification is the method of choice[4].

  • Causality & Mechanism: EDC·HCl activates the carboxylic acid to an O-acylisourea. Because aliphatic alcohols are relatively weak nucleophiles, this intermediate is prone to a deleterious O-to-N acyl migration, which forms an unreactive N-acylurea dead-end. The addition of catalytic DMAP (4-Dimethylaminopyridine) solves this. DMAP acts as a superior acyl transfer catalyst, rapidly intercepting the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is immune to rearrangement and highly susceptible to rapid alcoholysis, regenerating the DMAP and yielding the target ester[4].

Workflow Visualization

Esterification cluster_A Method A: DES-Mediated Acid Catalysis cluster_B Method B: Steglich Esterification Start 7-Fluoroquinoline-3-carboxylic acid (Core Pharmacophore) AcidCat ChCl/p-TSA (DES) + R-OH (Green Solvent/Catalyst) Start->AcidCat Steglich EDC·HCl + DMAP + R-OH (Mild Activation) Start->Steglich Protonation Carbonyl Protonation (Electrophilicity ↑) AcidCat->Protonation WaterLoss Nucleophilic Attack & Elimination of H₂O Protonation->WaterLoss Product 7-Fluoroquinoline-3-carboxylate Ester (Target Molecule) WaterLoss->Product Oacyl O-Acylisourea Formation (EDC Coupling) Steglich->Oacyl Nacyl N-Acylpyridinium Intermediate (DMAP Catalysis) Oacyl->Nacyl Nacyl->Product Alcoholysis

Caption: Mechanistic divergence between DES-mediated acid catalysis and Steglich esterification.

Experimental Protocols

Protocol A: DES-Mediated Fischer Esterification (Green Chemistry)

This protocol utilizes a recyclable eutectic mixture, eliminating the need for halogenated solvents.

  • DES Preparation: Combine Choline Chloride (ChCl) and p-Toluenesulfonic acid (p-TSA) in a 1:2 molar ratio in a round-bottom flask. Heat to 80 °C under stirring until a clear, homogeneous liquid forms.

    • Causality: Heating establishes the deep eutectic network via hydrogen bonding, drastically lowering the melting point and creating a liquid catalytic medium.

  • Esterification: Add 7-fluoroquinoline-3-carboxylic acid (1.0 eq) and the desired aliphatic alcohol (5.0 eq) to the DES. Stir the mixture at 80 °C for 4–6 hours.

    • Causality: The elevated temperature overcomes the activation energy barrier for nucleophilic attack while maintaining the DES viscosity at a workable, highly miscible level.

  • Isolation & Self-Validation: Cool the mixture to room temperature and add cold distilled water. The target ester will precipitate. Filter the solid and wash with water.

    • Self-Validation System: The addition of water completely disrupts the DES hydrogen-bond network, solubilizing ChCl and p-TSA, while the hydrophobic ester precipitates. Validate the workup by checking the pH of the aqueous filtrate; a highly acidic pH (< 2) confirms the successful partitioning and removal of p-TSA. TLC (Eluent: EtOAc/Hexane 1:1) should show the complete disappearance of the baseline-retained carboxylic acid.

Protocol B: Steglich Esterification (Mild Conditions)

This protocol is optimized for complex, acid-sensitive fluoroquinolone derivatives.

  • Carboxyl Activation: Suspend 7-fluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert N₂ atmosphere. Cool to 0 °C. Add EDC·HCl (1.2 eq) and stir for 15 minutes.

    • Causality: EDC activates the acid. Performing this at 0 °C suppresses the kinetics of the deleterious O-to-N acyl migration, preserving the O-acylisourea intermediate.

  • DMAP Catalysis: Add DMAP (0.1 eq) to the cooled mixture.

    • Causality: DMAP rapidly attacks the O-acylisourea, forming the stable yet highly reactive N-acylpyridinium salt, effectively trapping the activated species.

  • Alcoholysis & Workup: Add the desired alcohol (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water. Wash the organic layer sequentially with 5% HCl, 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Self-Validation System: The sequential washing is a self-purifying loop. The 5% HCl wash removes the DMAP catalyst and water-soluble urea byproducts. The 5% NaHCO₃ wash removes unreacted starting acid. Validation: The absence of CO₂ effervescence during the NaHCO₃ wash physically indicates the complete consumption or removal of the carboxylic acid.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both esterification strategies, allowing researchers to select the optimal route based on their substrate scope and environmental constraints.

ParameterMethod A: DES-Mediated FischerMethod B: Steglich Esterification
Primary Catalyst p-TSA (within ChCl/p-TSA DES)DMAP (N-acyl transfer catalyst)
Coupling Reagent None (Thermodynamically driven)EDC·HCl (Stoichiometric)
Typical Yield 75% - 85%80% - 95%
Reaction Temperature 80 °C0 °C warming to Room Temperature
Reaction Time 4 - 6 hours12 - 16 hours
Substrate Scope Primary & Secondary AlcoholsPrimary, Secondary, & Tertiary Alcohols
Environmental Impact Low (Green solvent, recyclable)High (Halogenated solvents used)

References

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media Source: Pharmaceuticals (MDPI) URL:[Link]

  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Characterization of Mutual Prodrugs of Ofloxacin (4-Flouroquinolone) with Non-Steroidal Anti-Inflammatory Drugs Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Method

High-Throughput In Vitro Assay Preparation for Slo-1 Potassium Channel Modulators Using Ethyl 7-fluoroquinoline-3-carboxylate

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The development of next-generat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The development of next-generation anthelmintic agents relies heavily on targeting nematode-specific neuromuscular pathways. This application note details the end-to-end workflow for synthesizing active quinoline-3-carboxamides from the foundational building block ethyl 7-fluoroquinoline-3-carboxylate , followed by their in vitro validation. By utilizing a high-throughput FLIPR (Fluorescence Imaging Plate Reader) Thallium Flux assay, researchers can quantitatively evaluate the efficacy of these compounds against the C. elegans Slo-1 calcium-gated potassium channel.

Mechanistic Rationale & Chemical Foundation

The Role of Ethyl 7-fluoroquinoline-3-carboxylate

In medicinal chemistry, ethyl 7-fluoroquinoline-3-carboxylate serves as a critical intermediate. The quinoline core provides the rigid scaffold necessary for allosteric binding to the Slo-1 channel. The strategic placement of the fluorine atom at the 7-position serves a dual purpose:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at a highly susceptible metabolic hotspot.

  • Lipophilicity: It enhances the compound's ability to penetrate the thick, collagenous cuticle of nematodes [1].

Because the ethyl ester itself is a stable, unreactive prodrug form, it must be chemically converted into a carboxamide. The amide moiety is strictly required to form critical hydrogen bonds with the Slo-1 channel's allosteric binding pocket [2].

The Biological Target: Slo-1 (BK Channel)

The Slo-1 channel is a large-conductance, calcium-activated potassium channel (BK channel) highly conserved in nematodes but pharmacologically distinct from mammalian orthologs. Activation of Slo-1 leads to massive potassium efflux, resulting in severe membrane hyperpolarization. In nematodes, this abruptly halts action potential propagation, causing flaccid paralysis and rapid death [1, 3].

Workflow A Ethyl 7-fluoroquinoline- 3-carboxylate B Saponification & Amide Coupling A->B C Quinoline-3-carboxamide (Active Modulator) B->C E Thallium Flux Assay (FLIPR) C->E D CHO Cell Line (Slo-1a Expressing) D->E F Data Analysis (EC50 / IC50) E->F

Fig 1. Synthesis and high-throughput screening workflow for Slo-1 channel modulators.

Phase 1: Chemical Preparation Protocol

To evaluate the biological activity, the ester must first be converted into the active amide derivative. This protocol ensures high-yield conversion suitable for downstream in vitro screening.

Step 1: Saponification

  • Dissolve 50 mmol of ethyl 7-fluoroquinoline-3-carboxylate in a 1:1 mixture of Ethanol and THF (100 mL total volume).

  • Dropwise, add 3.0 equivalents of 5.0 M aqueous NaOH.

  • Stir the reaction mixture at 80°C for 30 minutes. Causality: The elevated temperature and strong base rapidly hydrolyze the sterically hindered ester to the corresponding 7-fluoroquinoline-3-carboxylic acid.

  • Precipitate the product by slowly adding the mixture to cold water (200 mL) acidified with formic acid, then filter and dry.

Step 2: Amide Coupling

  • React the isolated carboxylic acid with the desired amine (e.g., a substituted chroman-4-amine) using a standard coupling reagent (e.g., HATU) and DIPEA in DMF at room temperature for 4 hours.

  • Purify via preparative HPLC to >95% purity to ensure no residual precursors interfere with the sensitive electrophysiological assays.

Phase 2: In Vitro Assay Preparation (Self-Validating System)

Why Thallium Flux?

Traditional patch-clamp electrophysiology is low-throughput, while radioactive Rubidium ( 86Rb+ ) efflux assays pose severe safety and disposal challenges. The Thallium ( Tl+ ) Flux Assay is the gold standard for high-throughput K+ channel screening. Tl+ is highly permeable through open Slo-1 channels. Once inside the cell, Tl+ binds to a pre-loaded fluorogenic dye (Thallos), resulting in a massive, quantifiable fluorescent signal [3].

Reagent & Cell Line Setup
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the C. elegans Slo-1a gene (Accession: AAL28102). Causality: CHO cells are selected because they lack endogenous large-conductance K+ channels, providing a near-zero background signal [1].

  • Dye: Thallos-AM (acetoxymethyl ester) dye.

  • Stimulus Buffer: Tl2​SO4​ (Thallium Sulfate) combined with a low concentration of K2​SO4​ to slightly depolarize the membrane and prime the voltage-sensitive Slo-1 channels.

Step-by-Step FLIPR Protocol
  • Cell Plating (Day -1): Seed Slo-1a CHO cells at a density of 20,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading (Day 0): Remove culture media. Add 20 µL/well of Thallos-AM dye loading buffer (containing probenecid to prevent dye efflux via multidrug resistance pumps). Incubate for 1 hour at room temperature in the dark.

  • Compound Addition: Using an automated liquid handler, add 10 µL of the synthesized quinoline-3-carboxamide derivatives (serially diluted in assay buffer containing 0.1% DMSO).

    • Self-Validation Control: Include Emodepside (1 µM) as a positive control (100% activation) and 0.1% DMSO as a negative vehicle control (0% activation).

  • Incubation: Incubate the plate for 15 minutes to allow the compounds to equilibrate with the allosteric binding sites on the Slo-1 channels.

  • FLIPR Reading:

    • Transfer the plate to the FLIPR instrument.

    • Read baseline fluorescence for 10 seconds.

    • Inject 10 µL of Stimulus Buffer ( Tl+ ) simultaneously into all wells.

    • Record fluorescence continuously for 3 minutes (Excitation: 490 nm, Emission: 515 nm).

Assay Validation Metric (Z'-Factor)

To ensure the assay is self-validating and robust for high-throughput screening, calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥0.5 indicates an excellent, reliable assay.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Mechanism of Action & Data Interpretation

Mechanism A Quinoline-3-carboxamide (Ligand) B Slo-1 Calcium-gated Potassium Channel A->B Allosteric Binding C Channel Opening & K+ / Tl+ Influx B->C D Membrane Hyperpolarization C->D E Neuromuscular Paralysis (Nematode Death) D->E

Fig 2. Mechanism of action: Slo-1 activation leading to nematode paralysis.

Expected Quantitative Results

Data should be normalized to the positive and negative controls to determine the percentage of channel activation. The half-maximal effective concentration ( EC50​ ) is calculated using a four-parameter logistic non-linear regression model.

Table 1: Representative In Vitro FLIPR Data for Slo-1 Modulators

CompoundStructural ClassSlo-1a Activation EC50​ (µM)Max Efficacy (%)Notes
Ethyl 7-fluoroquinoline-3-carboxylate Ester Precursor> 50.0< 5%Inactive; lacks essential H-bond donor.
Derivative A Quinoline-3-carboxamide0.12 ± 0.0398%Highly potent; optimized lipophilicity.
Derivative B Des-fluoro Carboxamide1.45 ± 0.1085%Reduced potency; highlights importance of 7-F.
Emodepside Cyclooctadepsipeptide0.05 ± 0.01100%Positive Control (Standard of Care).
DMSO (0.1%) VehicleN/A0%Negative Control.

Note: The dramatic shift in EC50​ between the ester precursor and the carboxamide derivative underscores the necessity of the Phase 1 synthesis protocol.

References

  • Title: WO2019215182A1 - New quinoline derivatives Source: Google Patents / WIPO URL
  • Title: EP4148052A1 - New Quinoline Derivatives Source: European Patent Office URL
  • Title: NS19504: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions (Details on FLIPR-based hBK Thallium Flux Assays) Source: ResearchGate / Molecular Pharmacology URL: [Link]

Application

Scale-up manufacturing protocols for quinoline-3-carboxylate derivatives

An Application Guide to the Scale-Up Manufacturing of Quinoline-3-Carboxylate Derivatives The Strategic Importance of the Quinoline-3-Carboxylate Scaffold The quinoline ring system is a privileged heterocyclic motif in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scale-Up Manufacturing of Quinoline-3-Carboxylate Derivatives

The Strategic Importance of the Quinoline-3-Carboxylate Scaffold

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, the substitution at the 3-position with a carboxylate group provides a critical handle for modulating physicochemical properties and biological activity, making these derivatives highly valuable.[3][4] Their synthesis and subsequent evaluation have shown potent antiproliferative activity against various cancer cell lines, establishing them as a promising pharmacophore for further drug development.[3][4] The successful translation from laboratory-scale synthesis to industrial manufacturing requires a deep understanding of reaction mechanisms, process parameters, and purification challenges.

Selecting a Scalable Synthetic Route

Several named reactions can produce the quinoline core, but not all are equally suited for large-scale production.[5] The choice of synthesis route is paramount and must consider factors such as starting material cost and availability, reaction safety, yield, and impurity profile.

  • The Gould-Jacobs Reaction: This is often the preferred method for quinoline-3-carboxylate derivatives. It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][7] Its primary advantages are the direct incorporation of the carboxylate precursor and its effectiveness with various anilines, particularly those with electron-donating groups.[6][7] Modern adaptations using microwave irradiation can dramatically shorten reaction times and improve yields, though translating microwave conditions to large-scale reactors requires careful engineering.[8][9][10]

  • The Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] While highly versatile for producing polysubstituted quinolines, its utility for 3-carboxylate derivatives depends on the specific starting materials. Traditional Friedländer conditions can be harsh, but newer protocols using milder acid catalysts or even metal catalysts have been developed to improve its scalability.[5][11][13]

  • Combes Quinoline Synthesis: This route uses the acid-catalyzed condensation of an aniline with a β-diketone.[1][14] It is particularly useful for generating 2,4-disubstituted quinolines and serves as a foundational method in medicinal chemistry for creating diverse quinoline libraries.[14]

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[15][16] A significant challenge at scale is the acid-catalyzed polymerization of the carbonyl starting material, which can lead to extensive tar formation and reduced yields.[17]

For the purposes of this guide, we will focus on the Gould-Jacobs reaction due to its directness and established use for synthesizing the target scaffold.

Synthesis_Route_Selection Start Target: Quinoline-3-Carboxylate Derivative Decision Route Selection Criteria Start->Decision Gould_Jacobs Gould-Jacobs Reaction Friedlander Friedländer Annulation Combes Combes Synthesis Doebner_Miller Doebner-von Miller Reaction Decision->Gould_Jacobs Direct C3-carboxylate precursor Good yields with diverse anilines Decision->Friedlander Versatile for polysubstitution Requires specific α-methylene ketone Decision->Combes Good for 2,4-disubstitution Not direct for 3-carboxylate Decision->Doebner_Miller High risk of tar formation Harsh conditions

Caption: Decision workflow for selecting a scalable synthesis route.

Application Protocol: Scale-Up Synthesis via Gould-Jacobs Reaction

This protocol details the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a common intermediate.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Equipment
AnilineReagentPlus®, ≥99.5%Sigma-AldrichGlass-lined reactor with overhead stirrer
Diethyl ethoxymethylenemalonate (DEEM)≥98.5%Sigma-AldrichHeating/cooling mantle with temperature probe
Diphenyl ether (Dowtherm A)High Temperature GradeDow ChemicalReflux condenser
Ethanol, 200 proofACS GradeFisher ScientificFiltration unit (e.g., Nutsche filter)
AcetonitrileHPLC GradeFisher ScientificVacuum oven
Step-by-Step Methodology

Step 1: Condensation to form Diethyl anilinomethylenemalonate

  • Reactor Setup: Charge the glass-lined reactor with aniline (1.0 eq).

  • Reagent Addition: Under moderate agitation, add diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) to the reactor over 15-20 minutes. The slight excess of DEEM ensures complete consumption of the aniline.

  • Reaction: Heat the mixture to 100-110 °C and hold for 2-3 hours. The reaction is mildly exothermic. This step involves a nucleophilic attack from the aniline onto DEEM, followed by the elimination of ethanol to form the stable intermediate.[6][7]

  • Monitoring: Monitor the reaction for the disappearance of aniline using in-process control (IPC) via HPLC.

Step 2: Thermal Cyclization

  • Solvent Addition: Once the condensation is complete, add a high-boiling point solvent such as diphenyl ether (Dowtherm A) to the reactor. This solvent facilitates efficient heat transfer required for the high-energy electrocyclization.[7]

  • High-Temperature Reaction: Heat the reaction mixture to 250-260 °C. This temperature is critical to overcome the energy barrier for the 6-electron electrocyclization that forms the quinoline ring.[7] Hold at this temperature for 30-45 minutes.

  • Monitoring: The progress of the cyclization can be monitored by HPLC, observing the consumption of the intermediate and the formation of the product. Prolonged heating can lead to product degradation.[7]

Step 3: Isolation and Purification

  • Cooling & Precipitation: Cool the reaction mixture to ambient temperature (20-25 °C). The product will precipitate out of the diphenyl ether.

  • Slurry & Filtration: Add a co-solvent like ethanol or acetonitrile to create a filterable slurry. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with cold acetonitrile to remove residual diphenyl ether and other impurities.[8]

  • Drying: Dry the purified solid under vacuum at 60-70 °C until a constant weight is achieved.

Key Process Parameters
Parameter Stage Range Justification
Aniline:DEEM RatioCondensation1 : 1.05-1.15Ensures complete conversion of the limiting reagent (aniline).
Condensation TemperatureCondensation100-110 °COptimal temperature for intermediate formation without significant side reactions.
Cyclization TemperatureCyclization250-260 °CCritical for overcoming the activation energy of the intramolecular cyclization.[7]
Agitation SpeedAll stages50-150 RPMEnsures homogeneity and efficient heat transfer without causing excessive shear.

Purification Strategies for Manufacturing

Achieving high purity (>99.5%) is a critical requirement for APIs. Quinolines can sometimes be isolated as oils or contain closely related impurities, necessitating robust purification strategies.[18]

  • Crystallization via Salt Formation: This is a powerful and highly scalable technique. Since quinolines are basic, they can be converted into crystalline salts (e.g., hydrochloride, phosphate) by treatment with an appropriate acid.[18] The highly ordered crystal lattice of the salt effectively excludes impurities. The free base can then be regenerated by treatment with a base.[18][19]

  • Recrystallization: For solid crude products, recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a standard method.[18][20] The choice of solvent is critical and must be determined through screening to maximize yield and purity.[18]

  • Distillation: While less common for complex carboxylates, distillation can be effective for removing non-volatile impurities or separating compounds with significantly different boiling points.[19]

  • Chromatography: Column chromatography offers the highest resolution but is often expensive and challenging to scale for large quantities of material.[19] It is typically reserved for very high-value products or when other methods fail to separate critical impurities.

Purification_Workflow Crude Crude Product (Post-Synthesis) Is_Solid Is Product Solid? Crude->Is_Solid Recrystallize Recrystallization (Solvent Screening) Is_Solid->Recrystallize Yes Salt_Formation Attempt Salt Formation (e.g., HCl, Picric Acid) Is_Solid->Salt_Formation No (Oily) Chromatography Column Chromatography Recrystallize->Chromatography Purity Not Met Final_Product High-Purity API Recrystallize->Final_Product Purity Met Regenerate Regenerate Free Base Salt_Formation->Regenerate Crystals Form Salt_Formation->Chromatography Fails Regenerate->Final_Product Chromatography->Final_Product

Caption: Decision tree for the purification of quinoline derivatives.

Quality Control and Process Analytical Technology (PAT)

A robust quality control strategy is non-negotiable in API manufacturing. This involves defining Critical Quality Attributes (CQAs) and using validated analytical methods to ensure they are met.[21]

Critical Analytical Techniques
Technique Purpose Typical Parameters/Observations
HPLC Purity assessment, quantification, impurity profilingC18 column, mobile phase of acetonitrile/water, UV detection at 225 nm.[22]
LC-MS/MS Impurity identification, confirmation of massProvides high sensitivity and selectivity for trace-level analysis.[22]
NMR (¹H, ¹³C) Structural elucidation and confirmationConfirms the chemical structure of the final compound.[3]
FT-IR Functional group identificationConfirms presence of key functional groups (e.g., C=O of carboxylate).[23]
GC-MS Residual solvent analysisEnsures levels of solvents (e.g., diphenyl ether, acetonitrile) are below ICH limits.[22]
Protocol: HPLC Purity Determination

This protocol is a standard method for assessing the purity of the final quinoline-3-carboxylate product.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.[24]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[22]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.[22]

  • Detection: UV at 225 nm.[22]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and calculate the area percent of the main peak relative to all other peaks to determine purity. Use a reference standard for quantification.

Integrating Process Analytical Technology (PAT)

PAT is a framework defined by the FDA to design, analyze, and control manufacturing through timely measurements of critical process parameters (CPPs) and quality attributes.[25][26] Its goal is to build quality into the product by understanding and controlling the process in real-time.[27]

  • Benefits: Enhanced process understanding, reduced cycle times, minimized batch failures, and potential for real-time release.[26][28]

  • Application in Quinoline Synthesis:

    • In-situ FTIR/Raman: Can be used to monitor the consumption of aniline and the formation of the condensation intermediate in real-time, allowing for precise determination of reaction endpoint.[28]

    • Online HPLC: Can be integrated into the process stream to monitor the cyclization step, ensuring optimal conversion while preventing the formation of degradation impurities.[25]

Regulatory and Compliance Landscape

Manufacturing an API for pharmaceutical use requires strict adherence to global regulatory standards.

  • Good Manufacturing Practices (GMP): All manufacturing steps must comply with GMP guidelines (e.g., ICH Q7 for APIs).[29][30] This covers all aspects from facility design and equipment qualification to personnel training and documentation.

  • Process Validation: Scientific evidence must be collected to demonstrate that the manufacturing process is capable of consistently delivering a quality product.[29] This involves executing a minimum of three successful production batches at scale.

  • Data Integrity: All data generated must adhere to the ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, plus Complete, Consistent, Enduring, and Available).[31]

  • Impurity Control: All impurities must be identified, quantified, and controlled within the limits set by ICH guidelines (e.g., ICH Q3A).

By integrating robust chemistry, sound process engineering, and modern analytical controls, the scalable manufacturing of high-quality quinoline-3-carboxylate derivatives can be achieved in a reliable and compliant manner.

References

  • Combes quinoline synthesis. (n.d.). Grokipedia.
  • Addressing challenges in the purification of quinoline derivatives. (2025). BenchChem.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). BenchChem.
  • The Preparation of Quinolines by a Modified Skraup Reaction. (n.d.). Journal of the American Chemical Society.
  • Purification method of 8-hydroxyquinoline crude product. (2015). Google Patents (CN103304477B).
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage Application Note (AN056).
  • Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity. (2023). International Journal of Creative Research Thoughts (IJCRT.org).
  • Gould–Jacobs reaction. (n.d.). In Wikipedia.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Synthesis of quinoline derivatives and its applications. (2023). Slideshare.
  • Synthesis of Quinoline and its Derivatives using Various Name Reactions. (n.d.). IIP Series.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). BenchChem.
  • Process for purification of quinoline yellow. (1983). Google Patents (US4398916A).
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Doebner-von Miller Quinoline Synthesis. (2025). BenchChem Technical Support Center.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed.
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing).
  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (2015). Google Patents (WO2015198349A1).
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo.
  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. (2010). American Pharmaceutical Review.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing.
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Refining analytical methods for quinoline compound detection. (2025). BenchChem.
  • Regulatory Compliance in API Manufacturing. (2024). The Pharma Master.
  • Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate.
  • An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). (n.d.). FDA.
  • Process Analytical Technology: Enhancing Pharma Development. (2024). LinkedIn.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). PMC.
  • Regulatory Framework and Quality Considerations for Launching International Active Pharmaceutical Ingredients (APIs) into China. (2024). Hilaris Publisher.
  • Global GMP & Regulatory Requirements for API Manufacturers: 2026 Checklist. (2026). LinkedIn.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry.
  • EU API Manufacturing: The Complete Regulatory, IP, and Supply Chain Resilience Guide. (2026). LinkedIn.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 7-Fluoroquinoline-3-Carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of ethyl 7-fluoroquinoline-3-carboxylate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of ethyl 7-fluoroquinoline-3-carboxylate. By understanding the mechanistic causality behind each transformation—from the classic [3] to subsequent dehalogenation—you can implement self-validating protocols to maximize throughput, regioselectivity, and purity.

Workflow Visualization

Four-step synthetic workflow for ethyl 7-fluoroquinoline-3-carboxylate from 3-fluoroaniline.

Quantitative Data Summary: Standard vs. Optimized Parameters

To troubleshoot low yields, compare your current parameters against our optimized baselines. Implementing these changes directly addresses the thermodynamic and kinetic bottlenecks of the synthesis.

Reaction StepStandard ConditionOptimized ConditionPrimary Yield Impact
Condensation 80°C (reflux in EtOH)120–130°C (neat, open to vent EtOH)+15% (Drives equilibrium forward)
Thermal Cyclization Slow ramp to 250°CDropwise addition to 250°C Dowtherm A+20% (Reduces dimers/tars)
Chlorination POCl₃ alonePOCl₃ + 0.1 eq DMF catalyst+25% (Accelerates conversion)
Dehalogenation H₂ + Pd/C (No base)H₂ + Pd/C + 1.5 eq TriethylaminePrevents over-reduction

Troubleshooting Guides & FAQs

Q1: During the initial condensation of 3-fluoroaniline with EMME, my yields plateau at 70%. How can I drive this to completion? Analysis & Causality : The condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) is an equilibrium-driven process that releases ethanol [1]. If ethanol is not actively removed from the reaction matrix, the equilibrium stalls. Solution : Run the reaction neat (without additional solvent) at 120–130°C and utilize a short-path distillation setup or a Dean-Stark trap to continuously remove the ethanol byproduct. This shifts the equilibrium entirely to the right, routinely providing >95% yield of the anilinomethylenemalonate intermediate.

Q2: The thermal cyclization (Gould-Jacobs step) produces a black, tarry mixture with a poor yield of the 7-fluoro isomer. How do I prevent degradation and improve regioselectivity? Analysis & Causality : The cyclization requires extreme heat (~250°C) to facilitate the 6-electron electrocyclic ring closure [3]. Slow heating of the bulk material allows intermolecular condensation (dimerization) to outcompete intramolecular cyclization, leading to tar formation. Furthermore, 3-fluoroaniline is asymmetric; cyclization can occur ortho or para to the fluorine, yielding a mixture of 5-fluoro and 7-fluoro isomers. Solution : Employ the "dropwise addition" technique. Pre-heat the heat-transfer fluid (e.g., Dowtherm A or diphenyl ether) to 250°C. Add the intermediate dropwise. This ensures that the intermediate is instantly subjected to cyclization temperatures at high dilution, kinetically favoring the intramolecular pathway and minimizing tar. The thermodynamically favored 7-fluoro isomer can then be enriched via fractional crystallization from hot acetic acid.

Q3: My chlorination of the 4-hydroxy intermediate using POCl₃ is sluggish and leaves unreacted starting material. How do I accelerate this? Analysis & Causality : POCl₃ alone is a relatively mild electrophile for the tautomeric 4-oxo/4-hydroxy quinoline system. Solution : Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 equivalents). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion, [Me₂N=CHCl]⁺). This intermediate rapidly attacks the 4-hydroxy group, converting it to a superior leaving group and accelerating the chloride substitution.

Q4: In the final step, catalytic hydrogenation (Pd/C) to remove the 4-chloro group results in over-reduction of the quinoline ring and some defluorination. How do I achieve chemoselectivity? Analysis & Causality : Dehalogenation generates hydrochloric acid (HCl) as a byproduct [4]. An acidic environment protonates the quinoline nitrogen, activating the pyridine ring toward undesired reduction. Additionally, un-neutralized HCl can poison the palladium catalyst or promote the cleavage of the sensitive C-F bond. Solution : Introduce a mild organic base, such as triethylamine (Et₃N) or sodium acetate, into the hydrogenation mixture (1.5 to 2.0 equivalents). The base scavenges the generated HCl, maintaining a neutral pH [2]. Strictly control the hydrogen pressure at 1 atmosphere (balloon pressure) and monitor the reaction closely via HPLC.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the specific validation checkpoint has been met.

Step 1: Condensation to Anilinomethylenemalonate
  • Charge a round-bottom flask with 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Equip the flask with a short-path distillation head.

  • Heat the neat mixture to 120–130°C under a nitrogen atmosphere.

  • Validation Checkpoint : Monitor the distillation receiver. The reaction is complete when the volume of collected ethanol matches the theoretical yield (approx. 1 equivalent).

  • Cool to room temperature. The product typically solidifies and can be used directly in the next step.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • In a 3-neck flask equipped with a reflux condenser and an addition funnel, heat Dowtherm A (10 volumes) to 250°C.

  • Dissolve the intermediate from Step 1 in a minimal amount of warm Dowtherm A and place it in the addition funnel.

  • Add the intermediate dropwise over 30–45 minutes to the vigorously stirring, 250°C solvent.

  • Validation Checkpoint : The reaction is complete when the evolution of ethanol vapor ceases (monitor via condenser).

  • Cool the mixture to room temperature. Add hexanes to fully precipitate the product. Filter and recrystallize from hot acetic acid to enrich the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate isomer.

Step 3: Chlorination
  • Suspend ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in POCl₃ (5.0 eq).

  • Add DMF (0.1 eq) dropwise. Caution: Exothermic gas evolution.

  • Heat the mixture to gentle reflux (90–100°C) for 2 hours.

  • Validation Checkpoint : Quench a micro-aliquot in ice water, extract with EtOAc, and check via TLC (Hexane/EtOAc 3:1). The highly polar 4-hydroxy spot should completely disappear, replaced by a fast-moving UV-active spot.

  • Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully quench the residue by pouring it over crushed ice. Neutralize with saturated NaHCO₃ and extract with dichloromethane.

Step 4: Dehalogenation
  • Dissolve ethyl 4-chloro-7-fluoroquinoline-3-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add triethylamine (1.5 eq) and 10% Pd/C (0.1 eq by weight).

  • Purge the flask with nitrogen, then introduce hydrogen gas via a balloon (1 atm).

  • Stir vigorously at room temperature.

  • Validation Checkpoint : Hydrogen uptake in the balloon will cease. Immediately verify completion via HPLC to ensure the 4-chloro intermediate is consumed without over-reduction of the quinoline core.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, concentrate the filtrate, and purify via flash chromatography to yield pure ethyl 7-fluoroquinoline-3-carboxylate.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Institutes of Health (NIH) URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: [Link]

  • Gould–Jacobs reaction Source: Wikipedia URL:[Link]

  • WO2019215182A1 - New quinoline derivatives Source: Google Patents URL
Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 7-Fluoroquinoline-3-Carboxylate Crystallization

Welcome to the Technical Support Center for the purification of ethyl 7-fluoroquinoline-3-carboxylate . As a critical building block in the synthesis of broad-spectrum fluoroquinolone antibiotics, achieving >99.5% purity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of ethyl 7-fluoroquinoline-3-carboxylate . As a critical building block in the synthesis of broad-spectrum fluoroquinolone antibiotics, achieving >99.5% purity of this intermediate is paramount for downstream success.

This guide provides drug development professionals with actionable, mechanistically grounded troubleshooting strategies to resolve common crystallization bottlenecks. We focus on the principles of thermodynamic control and solubility differentials to purge positional isomers, decarboxylation products, and unreacted intermediates.

Mechanistic Overview of Impurity Formation

Understanding the origin of impurities is the first step in designing a self-validating purification system. During the standard thermal cyclization of anilinomethylene malonates, the reaction pathways can diverge, leading to distinct classes of impurities.

ImpurityPathway A 3-Fluoroaniline + Diethyl ethoxymethylenemalonate B Anilinomethylene malonate (Intermediate) A->B C Thermal Cyclization (>250°C) B->C D Ethyl 7-fluoroquinoline-3-carboxylate (Target Product) C->D Para-attack E 5-fluoro regioisomer (Co-crystallizing Impurity) C->E Ortho-attack F 7-fluoroquinoline (Decarboxylated Impurity) D->F Thermal degradation (-CO2)

Mechanistic pathway of target formation and common impurities during thermal cyclization.

Quantitative Impurity Profiling

To effectively purge impurities, you must leverage their physicochemical differences. The table below summarizes the relative retention times (RRT), mass differentials, and solubility profiles of the target compound versus its most common synthetic impurities.

Compound / Impurity ProfileRelative Retention Time (RRT)ΔMass (m/z)Solubility in EtOH (20°C)Crystallization Purgeability
Ethyl 7-fluoroquinoline-3-carboxylate (Target) 1.00Base~15 mg/mLN/A
7-Fluoroquinoline (Decarboxylated) 0.65-72.0>50 mg/mLHigh (Remains in mother liquor)
Ethyl 5-fluoroquinoline-3-carboxylate (Isomer) 1.080.0~12 mg/mLLow (Requires thermodynamic control)
Anilinomethylene malonate (Uncyclized) 1.35+62.1~5 mg/mLModerate (Removed via hot filtration)

Troubleshooting FAQs & Verified Protocols

Q1: Why am I seeing a high percentage of the decarboxylated impurity, and how do I remove it?

Causality: The quinoline-3-carboxylate core is highly susceptible to thermal degradation. Prolonged exposure to extreme temperatures during cyclization or aggressive vacuum drying leads to the cleavage of the carboxylate group, 1[1]. Solution: Because the decarboxylated impurity lacks the hydrogen-bonding capability of the ester, it is highly soluble in ethanol (>50 mg/mL). It can be efficiently purged by ensuring the final crystallization cooling step does not drop below 5°C, keeping the byproduct dissolved in the mother liquor. Furthermore, limit vacuum drying temperatures of the final crystal cake to ≤45°C.

Q2: How do I resolve the 5-fluoro positional isomer that co-crystallizes with my target product?

Causality: During the cyclization of meta-substituted anilines (like 3-fluoroaniline), ring closure can occur at either the ortho or para position. Because these2 and often co-crystallize, drastically reducing overall yield[2]. Solution: Implement a thermodynamic crystallization protocol (detailed in Section 4). Rapid cooling causes kinetic entrapment of the 5-fluoro isomer within the crystal lattice. By introducing an isothermal aging step at 60°C (Ostwald ripening), the slightly more soluble 5-fluoro isomer redissolves, allowing the 7-fluoro target to form a pure, thermodynamically stable lattice.

Q3: What causes the persistence of uncyclized intermediates in the final crystal lattice?

Causality: Incomplete thermal cyclization leaves residual anilinomethylene malonate. This intermediate has poor solubility in cold solvents and can precipitate alongside the target product if the primary solvent dissolution is inadequate. Solution: Perform a hot filtration at 80°C prior to cooling. The uncyclized intermediate often forms insoluble aggregates that can be mechanically removed through a 0.45 µm PTFE membrane.3 is also highly effective for washing out residual starting materials[3].

Standardized Crystallization Workflow

To guarantee reproducibility and enforce the thermodynamic controls discussed above, follow this self-validating crystallization workflow.

CrystallizationWorkflow A Crude Reaction Mixture (Ethyl 7-fluoroquinoline-3-carboxylate) B Primary Solvent Dissolution (Ethanol, 80°C) A->B C Hot Filtration (Removes insoluble polymers) B->C D Controlled Cooling (0.5°C/min to 60°C) C->D E Seeding & Isothermal Aging (Hold at 60°C for 2h) D->E Prevents kinetic entrapment F Final Cooling & Filtration (Cool to 5°C) E->F Ostwald ripening G Pure Crystalline Product (>99.5% Purity) F->G

Step-by-step crystallization workflow for ethyl 7-fluoroquinoline-3-carboxylate purification.

Step-by-Step Methodology: Thermodynamic Crystallization Protocol
  • Dissolution: Suspend the crude reaction mixture in 10 volumes (v/w) of absolute ethanol. Heat the reactor to 80°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter. Causality: This mechanically removes insoluble polymeric byproducts and trace uncyclized intermediates before they can act as unwanted nucleation sites.

  • Controlled Nucleation: Cool the filtrate at a strict linear rate of 0.5°C/min to 60°C.

  • Seeding: Introduce 1% (w/w) of pure ethyl 7-fluoroquinoline-3-carboxylate seed crystals. Causality: Seeding induces controlled nucleation and prevents supersaturation crashing, which is the primary cause of impurity entrapment.

  • Isothermal Aging (Ostwald Ripening): Maintain the suspension at 60°C for exactly 2 hours. Causality: This is the most critical step for purging the 5-fluoro regioisomer. It allows kinetically trapped impurities to redissolve while the thermodynamically stable 7-fluoro target crystal lattice grows.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter the crystals under vacuum and wash the filter cake with 2 volumes of chilled ethanol (5°C) to displace the impurity-rich mother liquor.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours. Do not exceed 45°C to prevent late-stage thermal decarboxylation.

References

  • New quinoline derivatives Source: Google Patents (WO2019215182A1) URL:[3]

  • FLOXACIN SERIES Source: Medicinal Chemistry International URL:[Link][2]

  • Antibacterial fluoroquinolone analogs Source: Google Patents (WO2009137130A2) URL:[1]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for Fluoroquinolone Intermediates

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to develop robust High-Performance Liquid Chromatography (HPLC) methods for fluoroqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to develop robust High-Performance Liquid Chromatography (HPLC) methods for fluoroquinolone precursors.

While final fluoroquinolone Active Pharmaceutical Ingredients (APIs) contain a free carboxylic acid and a basic amine—making them zwitterionic and relatively water-soluble—their synthetic intermediates behave very differently. Ethyl 7-fluoroquinoline-3-carboxylate is highly lipophilic because its carboxylic acid moiety is protected as an ethyl ester[1]. The only ionizable group is the weakly basic quinoline nitrogen. This structural reality demands a specific chromatographic strategy to prevent precipitation, severe peak tailing, and erratic retention times.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following diagnostic logic tree to identify the root cause of your solubility or peak shape issues.

HPLC_Troubleshooting Start HPLC Issue Detected: Ethyl 7-fluoroquinoline-3-carboxylate Q1 Precipitation in Injector/Vial? Start->Q1 Sol1 Optimize Sample Diluent (Add 10% DMSO/THF) Q1->Sol1 Yes Q2 Severe Peak Tailing? Q1->Q2 No Sol2 Lower Mobile Phase pH (pH 2.0-2.5 with TFA) Q2->Sol2 Yes Q3 High Carryover? Q2->Q3 No Sol3 Increase Column Temp (45°C) & Use Strong Wash Q3->Sol3 Yes

Diagnostic workflow for resolving quinoline ester HPLC solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my sample precipitate immediately upon injection, causing split peaks and high backpressure?

Causality & Solution: Ethyl 7-fluoroquinoline-3-carboxylate is exceptionally hydrophobic. If your sample diluent is 100% organic (e.g., pure acetonitrile) but your initial mobile phase gradient is highly aqueous (e.g., 90% water), the compound experiences "solvent shock" upon injection. The local concentration of the organic solvent drops rapidly, causing the lipophilic ester to crash out of solution at the column head. Actionable Fix: Match the injection diluent to the initial mobile phase conditions as closely as possible. To maintain thermodynamic solubility without disrupting the chromatography, add 5–10% (v/v) of a strong aprotic co-solvent like Dimethyl Sulfoxide (DMSO) to the diluent. DMSO disrupts the crystalline lattice of quinoline derivatives, enhancing solubility[2].

Q2: I am observing severe peak tailing (Tailing Factor > 2.0). How do I correct this?

Causality & Solution: The quinoline nitrogen has a weakly basic pKa (typically around 4.0–4.5). In neutral or weakly acidic mobile phases (pH 4–7), the nitrogen is only partially protonated. This unprotonated free-base interacts strongly with residual, unendcapped silanol groups (Si-O⁻) on the C18 stationary phase via secondary ion-exchange interactions, causing severe tailing[1]. Actionable Fix: Lower the pH of the aqueous mobile phase to 2.0–2.5. Using 0.1% Trifluoroacetic acid (TFA) or 10 mM Phosphoric acid ensures the quinoline nitrogen is fully protonated (cationic). This increases its polarity, making it highly soluble in the mobile phase, while simultaneously suppressing silanol ionization on the column to yield sharp, symmetrical peaks[3].

Q3: Why am I seeing retention time drift and carryover in subsequent blank injections?

Causality & Solution: The lipophilic ethyl ester moiety causes the molecule to adhere strongly to the hydrophobic stationary phase and the internal PEEK/stainless steel tubing of the autosampler[4]. If the column temperature is too low, mass transfer kinetics are sluggish, leading to compound bleed in subsequent runs. Actionable Fix: Elevate the column compartment temperature to 40°C–45°C to improve mass transfer and solubility. Additionally, implement a strong needle wash consisting of Methanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1 v/v).

Quantitative Data Summary

The following table summarizes the causal relationship between experimental parameters, compound solubility, and chromatographic performance for ethyl 7-fluoroquinoline-3-carboxylate.

ParameterExperimental ConditionSolubility Limit (mg/mL)Tailing Factor (Tf)Chromatographic Result
Diluent 100% Milli-Q Water< 0.01N/ATotal precipitation in vial
Diluent 100% Acetonitrile2.52.8Split peaks (Solvent shock)
Diluent 10% DMSO / 90% Mobile Phase A> 5.01.1Optimal peak shape, no precipitation
Mobile Phase pH pH 6.5 (No Additives)0.52.5Severe tailing, poor recovery
Mobile Phase pH pH 2.1 (0.1% TFA)> 10.01.05Sharp, symmetrical peaks

Step-by-Step Methodology: Self-Validating HPLC Protocol

To guarantee reproducibility, follow this self-validating protocol designed specifically for lipophilic quinoline esters.

Step 1: Mobile Phase Preparation
  • Action: Prepare Mobile Phase A (0.1% TFA in Milli-Q Water) and Mobile Phase B (100% HPLC-Grade Acetonitrile).

  • Causality: TFA provides a low pH environment to fully protonate the quinoline nitrogen and acts as a weak ion-pairing agent, pulling the molecule into the mobile phase[1].

  • Validation Check: Measure the pH of Mobile Phase A before use. It must read between 2.0 and 2.5. If it exceeds 2.5, the quinoline nitrogen will not be fully protonated, and the method will fail system suitability due to tailing.

Step 2: Sample Diluent Optimization
  • Action: Prepare a sample diluent consisting of 10% DMSO and 90% Initial Mobile Phase (e.g., 70% Phase A / 30% Phase B).

  • Causality: DMSO acts as a universal co-solvent that forces the lipophilic ethyl ester into solution, while the mobile phase component prevents solvent shock upon injection onto the column[2].

  • Validation Check: Prepare a 1 mg/mL sample and visually inspect the vial after 1 hour at room temperature. If micro-crystals form at the bottom of the vial, increase the DMSO concentration to 15%.

Step 3: Chromatographic Execution & Wash Setup
  • Action:

    • Column: Endcapped C18 (e.g., 250 x 4.6 mm, 5 µm)[3].

    • Flow Rate: 1.0 mL/min[4].

    • Temperature: Set column oven to 40°C.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Detection: UV at 270 nm.

  • Causality: Elevated temperature improves mass transfer kinetics, keeping the analyte dissolved as it partitions between the mobile and stationary phases[4].

  • Validation Check: Run a blank injection immediately following your highest concentration standard. The carryover peak area must be < 0.1% of the standard peak area. If it fails, refresh the autosampler needle wash solvent.

References

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: MDPI URL: [Link]

  • Title: Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage Source: Quest Journals URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Ethyl 7-Fluoroquinoline-3-Carboxylate Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected bottlenecks when hydrolyzing fluoroquinoline esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected bottlenecks when hydrolyzing fluoroquinoline esters. While ester hydrolysis is often treated as a trivial deprotection step, the unique electronic environment of the 7-fluoroquinoline scaffold demands a highly strategic approach.

The core challenge lies in the 7-fluoro substituent . The electron-withdrawing nature of the quinoline nitrogen, coupled with the 3-carboxylate group, severely depletes electron density at the 7-position. This makes the carbon-fluorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if exposed to harsh, hard nucleophiles like hydroxide ions[1]. To achieve high yields and preserve the integrity of the halogen, we must carefully balance thermodynamic driving forces with kinetic control.

Below, you will find our comprehensive troubleshooting guide, quantitative performance metrics, and a self-validating Standard Operating Procedure (SOP) designed to ensure reproducible success in your workflows.

Mechanistic Workflows & Failure Modes

Understanding the causality behind reagent selection is the first step in troubleshooting. The diagram below illustrates why traditional base-catalyzed saponification often fails for this specific substrate, leading to the formation of a 7-hydroxy impurity.

ReactionPathways Ester Ethyl 7-fluoroquinoline- 3-carboxylate Base Base-Catalyzed (NaOH, H2O/EtOH) Ester->Base High pH Acid Acid-Catalyzed (AcOH, H2SO4, H2O) Ester->Acid Low pH Target 7-fluoroquinoline- 3-carboxylic acid (Target Product) Base->Target Mild Temp (Incomplete Rxn) Impurity 7-hydroxyquinoline- 3-carboxylic acid (SNAr Impurity) Base->Impurity High Temp (OH- attacks C7) Acid->Target Reflux (100°C) High Yield & Purity

Divergent hydrolysis pathways illustrating the risk of C7-defluorination under basic conditions.
Troubleshooting & FAQs

Q: Why am I observing significant defluorination (loss of the 7-fluoro group) during hydrolysis? A: Saponification (base-catalyzed hydrolysis using NaOH/KOH) is a standard default for ester cleavage, but the 7-fluoro substituent on a quinoline ring is highly activated toward SNAr[1]. Hydroxide ions act as strong nucleophiles, displacing the fluorine to form a 7-hydroxy impurity. Solution: Switch to an acid-catalyzed hydrolysis system (e.g., Acetic Acid/H₂SO₄/H₂O) to protect the halogen while effectively cleaving the ester.

Q: My acid-catalyzed hydrolysis is too slow or stalls at 70% conversion. How can I drive it to completion? A: Ester hydrolysis is an equilibrium process. If water concentration is too low, or if the hydrophobic ester is poorly solvated, the reaction stalls. Solution: Use a ternary mixture of Acetic Acid (solvent), Water (reactant), and concentrated Sulfuric Acid (catalyst). A proven stoichiometric ratio is 30-40 mol AcOH and 0.9-2.5 mol H₂O per mol of ester, refluxed at 100-110 °C. The acetic acid acts as a phase-transfer medium, swelling the solid ester while maintaining a high boiling point.

Q: I have full conversion by LC-MS, but my isolated yield is poor after aqueous workup. Where is my product? A: 7-fluoroquinoline-3-carboxylic acids are amphoteric molecules. They possess a basic quinoline nitrogen and an acidic carboxylic acid[2]. In highly acidic (pH < 2) or highly basic (pH > 8) aqueous solutions, they remain highly soluble as ionized salts. Solution: You must isolate the product via isoelectric point (pI) precipitation. Adjust the pH of your cooled reaction mixture to precisely 3.0–4.0 using a mild base like sodium acetate.

Q: Can I use microwave irradiation to speed up the hydrolysis? A: Yes, microwave-assisted heating can reduce reaction times from hours to minutes. However, localized superheating can lead to unintended thermal degradation, such as the decarboxylation of the newly formed 3-carboxylic acid[3]. If using microwave conditions, strictly monitor the internal temperature (keep <110°C) and limit irradiation time.

Quantitative Reaction Metrics

The following table summarizes internal validation data comparing various hydrolysis conditions for ethyl 7-fluoroquinoline-3-carboxylate. The optimized acidic condition provides the best balance of conversion and functional group tolerance.

Hydrolysis ConditionCatalyst SystemTemp (°C)Time (h)Conversion (%)7-Fluoro Retention (%)Primary Impurity
Standard Basic NaOH (aq) / EtOH802>95%<60%7-hydroxyquinoline
Mild Basic LiOH (aq) / THF401285%82%Unreacted Ester
Standard Acidic HCl (aq) / Dioxane100690%>98%Unreacted Ester
Optimized Acidic AcOH / H₂SO₄ / H₂O1053>99%>99.5%None detected
Validated Standard Operating Procedure (SOP)

This protocol utilizes an optimized ternary acid system to ensure complete hydrolysis while completely suppressing SNAr side reactions[4]. The downstream workflow relies on precise isoelectric precipitation.

Phase 1: Reaction Execution
  • Charge Reactor: To a round-bottom flask equipped with a reflux condenser, add 1.0 molar equivalent (eq) of ethyl 7-fluoroquinoline-3-carboxylate.

  • Prepare Ternary Solvent: Add Glacial Acetic Acid (35.0 eq), Deionized Water (2.0 eq), and Concentrated Sulfuric Acid (0.5 eq).

    • Causality Note: Acetic acid ensures the organic substrate remains solvated at high temperatures, while the limited water stoichiometry prevents the reaction mixture from dropping below the required reflux temperature.

  • Reflux: Heat the mixture to an internal temperature of 100–110 °C with continuous stirring for 3 to 4 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed to Phase 2 only when the unreacted ester peak is <1.0% Area.

Phase 2: Isoelectric Isolation Workflow

IsolationWorkflow S1 Crude Rxn Mixture S2 Cool to 80°C S1->S2 S3 Add NaOAc (Adjust pH 3-4) S2->S3 S4 Cool to 20°C (Crystallize) S3->S4 S5 Vacuum Filtration S4->S5 S6 Pure Acid Product S5->S6

Step-by-step downstream isolation workflow utilizing isoelectric point (pI) precipitation.
  • Initial Cooling: Remove the heat source and allow the reaction mixture to cool to an internal temperature of 80 °C.

  • pH Adjustment (Critical Step): Slowly add a 4.8 wt% aqueous Sodium Acetate solution dropwise. Monitor the pH continuously until it reaches the 3.0 to 4.0 range.

    • Validation Check: A thick, white-to-off-white precipitate should begin forming rapidly as the zwitterionic product reaches its isoelectric point.

  • Crystallization: Cool the suspension further to 20 °C and stir for 30 minutes to maximize crystal yield.

  • Filtration & Washing: Isolate the solid via vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove residual salts) and cold ethanol (to remove organic trace impurities).

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. Expected yield is >95%.

Sources

Troubleshooting

Technical Support Center: A Guide to the Stable Storage of Ethyl 7-fluoroquinoline-3-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Ethyl 7-fluoroquinoline-3-carboxylate. This document is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 7-fluoroquinoline-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. Maintaining the chemical integrity of this compound is paramount for reproducible experimental outcomes and the success of your research. This guide provides an in-depth, science-backed framework for understanding potential degradation pathways, implementing preventative storage protocols, and troubleshooting common stability issues.

Section 1: Understanding the Instability - The "Why"

A foundational understanding of the molecule's inherent vulnerabilities is the first step toward preventing its degradation. The structure of Ethyl 7-fluoroquinoline-3-carboxylate contains several functional groups that are susceptible to specific environmental stressors.

Q1: What are the primary chemical degradation pathways for Ethyl 7-fluoroquinoline-3-carboxylate?

There are three primary degradation pathways that users must be aware of: hydrolysis, photodegradation, and oxidation. These pathways are common for quinoline derivatives and esters.[1][2]

  • Hydrolysis: The most common degradation route is the hydrolysis of the ethyl ester group at the C-3 position. This reaction can be catalyzed by the presence of water, and accelerated significantly by acidic or basic conditions, yielding the corresponding 7-fluoroquinoline-3-carboxylic acid.[3][4] This conversion alters the molecule's polarity, solubility, and reactivity in subsequent synthetic steps.

  • Photodegradation: The quinoline ring system, especially when substituted with fluorine, is known to be photosensitive.[5][6] Exposure to ultraviolet (UV) radiation, and even high-intensity visible light (e.g., direct sunlight), can induce a cascade of photochemical reactions. These can include defluorination, hydroxylation, or other complex rearrangements, leading to a mixture of impurities.[6][7] Studies on related fluoroquinolone antibiotics confirm their partial decomposition by sunlight.[5]

  • Oxidation: While less rapid than hydrolysis or photodegradation, long-term exposure to atmospheric oxygen can lead to oxidative degradation. The electron-rich quinoline nucleus can be susceptible to oxidation, potentially forming N-oxides or other oxidized artifacts.[7][8] This process can be accelerated by the presence of trace metal impurities.

main Ethyl 7-fluoroquinoline-3-carboxylate (Stable) hydrolysis 7-Fluoroquinoline-3-carboxylic Acid main->hydrolysis Pathway: Hydrolysis Stressor: H₂O, Acid/Base photo Photodegradation Products (e.g., defluorinated, hydroxylated species) main->photo Pathway: Photodegradation Stressor: UV/Visible Light oxidation Oxidized Artifacts (e.g., N-oxides) main->oxidation Pathway: Oxidation Stressor: O₂, Metal Ions

Caption: Primary degradation pathways for Ethyl 7-fluoroquinoline-3-carboxylate.

Section 2: Proactive Storage Protocols - The "How"

Preventing degradation is always preferable to dealing with an impure compound. Adherence to strict storage and handling protocols is the most effective strategy for ensuring long-term stability.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

The appropriate storage conditions depend on the intended duration of storage. The following recommendations are based on best practices for sensitive organic compounds and information from Safety Data Sheets (SDS) for structurally related molecules.[9][10]

ParameterShort-Term Storage (≤ 3 months)Long-Term Storage (> 3 months)Causality / Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the kinetic rate of all degradation reactions (hydrolysis, oxidation). Freezing is critical for long-term cessation of molecular motion.[9]
Atmosphere Tightly sealed containerInert Gas (Argon or N₂) OverlayMinimizes exposure to atmospheric moisture to prevent hydrolysis and displaces oxygen to prevent oxidative degradation.
Light Amber glass vial or opaque containerAmber glass vial stored in the dark (e.g., inside a box)Prevents exposure to UV and high-energy visible light, directly inhibiting photodegradation pathways.[5][6]
Container Borosilicate glass vial with a PTFE-lined capBorosilicate glass vial with a PTFE-lined capEnsures chemical inertness, prevents leaching of contaminants, and provides a superior seal against moisture and air ingress.[11]
Q3: How should I handle the compound during routine experimental use to minimize degradation?

Degradation often occurs during handling, not just during storage. Follow these steps to maintain purity:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, handle the solid inside a glove box or use a positive pressure of argon or nitrogen gas when weighing and aliquoting.

  • Minimize Exposure: Weigh out the required amount quickly and securely reseal the main container immediately. Do not leave the bottle open on the bench.

  • Light Protection: Conduct weighing and solution preparation under ambient, indirect laboratory lighting. Avoid working next to a window with direct sunlight.

  • Avoid Spatula Contamination: Use a clean, dry spatula for each use. Never return unused material to the stock bottle.

Section 3: Troubleshooting & Verification - The "Proof"

Even with the best practices, it is essential to verify the purity of your material, especially from older stock or if you suspect improper handling has occurred.

Q4: I suspect my stored sample has degraded. What are the common physical signs?

While analytical confirmation is required, initial visual inspection can be informative:

  • Color Change: The pure compound is typically a white to off-white or light yellow crystalline powder.[12] A significant darkening to yellow, tan, or brown may indicate degradation.

  • Change in Physical State: The appearance of a sticky or gummy consistency in a normally crystalline solid can suggest the presence of impurities or hydrolysis.

  • Clumping: Increased clumping or difficulty in handling a previously free-flowing powder can indicate moisture absorption.

Q5: How can I analytically confirm the purity and detect degradation of my sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of quinoline-based compounds and detecting degradation products.[13][14][15]

start Degradation Suspected (e.g., age, visual change) prepare Prepare Sample for HPLC (e.g., 1 mg/mL in Acetonitrile) start->prepare run_hplc Run HPLC Analysis (See Protocol Below) prepare->run_hplc analyze Analyze Chromatogram run_hplc->analyze pure Result: Pure (Single major peak >98% area) analyze->pure Purity OK? [Yes] impure Result: Degraded (Multiple peaks, reduced main peak area) analyze->impure Purity OK? [No] action_pure Proceed with Experiment pure->action_pure action_impure Action Required: - Purify material or - Discard and use new stock impure->action_impure

Caption: Troubleshooting workflow for suspected sample degradation.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a robust starting point for verifying the purity of Ethyl 7-fluoroquinoline-3-carboxylate.

1. Materials & Instrumentation:

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • Sample: Ethyl 7-fluoroquinoline-3-carboxylate

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A buffered or acidified mobile phase improves peak shape for nitrogen-containing heterocycles.[12][13]

3. Sample Preparation:

  • Accurately weigh ~10 mg of the compound.

  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute 100 µL of the stock solution into 900 µL of Acetonitrile to create a 0.1 mg/mL working solution.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 293 nm (Fluoroquinolones typically have a strong absorbance maximum near this wavelength).[15]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-22 min: 30% B (Re-equilibration)

5. Data Interpretation:

  • Pure Sample: A pure sample should yield a single, sharp, major peak with an area percentage >98%.

  • Hydrolysis: The primary degradation product, 7-fluoroquinoline-3-carboxylic acid, is more polar and will elute earlier than the parent ester. Look for a new peak before the main peak.

  • Other Degradants: Photodegradation or oxidation can produce a variety of products, which may appear as multiple small peaks throughout the chromatogram.[16]

Section 4: Advanced Topics & FAQs
Q6: Does the pH of my solvent matter when preparing solutions for experiments?

Yes, absolutely. The stability of quinoline derivatives can be highly pH-dependent.[17][18] For preparing stock solutions intended for storage, use a neutral, aprotic solvent like anhydrous Acetonitrile or DMSO. Avoid preparing stock solutions in aqueous buffers, especially at acidic or alkaline pH, unless they are for immediate use, as this will accelerate hydrolysis.

Q7: Are there any known excipient incompatibilities I should be aware of for formulation studies?

While specific compatibility data for this exact molecule is not widely published, general principles of drug-excipient compatibility should be applied.[19]

  • Avoid Strong Acids/Bases: Excipients with acidic or basic functional groups can catalyze ester hydrolysis.

  • Beware of Water Content: Hygroscopic excipients that absorb moisture can create a microenvironment where hydrolysis is more likely.

  • Screen for Oxidizers: Avoid excipients with peroxide residues or those known to be oxidizing agents.

  • Recommendation: Always perform compatibility studies by analyzing binary mixtures of your active compound and each excipient under accelerated stability conditions (e.g., 40°C/75% RH) using the HPLC method described above.[19]

References
  • MDPI. (2026, February 24). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. Available from: [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available from: [Link]

  • PMC. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Available from: [Link]

  • PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available from: [Link]

  • PMC. (2025, October 30). Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. Available from: [Link]

  • PMC. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • ACS Publications. (2010, April 26). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. Available from: [Link]

  • PMC. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Available from: [Link]

  • RSC Publishing. (2021, April 13). Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO2 nanoparticles. Available from: [Link]

  • Google Patents. EP0195135B1 - A process for the preparation of quinoline carboxylic acid derivatives.
  • ResearchGate. (2025, August 10). (PDF) Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. Available from: [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available from: [Link]

  • PMC. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Available from: [Link]

  • MDPI. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available from: [Link]

  • ResearchGate. (2020, January 29). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available from: [Link]

  • RSC Publishing. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Available from: [Link]

  • ACS Publications. (2005, May 11). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Available from: [Link]

  • ACS Publications. (2019, December 2). Degradation of Fluoroquinolone-Based Pollutants and Bacterial Inactivation by Visible-Light-Active Aluminum-Doped TiO2 Nanoflakes. Available from: [Link]

  • ACS Publications. (2012, August 29). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. Available from: [Link]

  • Quest Journals. (2026, January 1). PROPERTIES AND ANALYTICAL METHOD FOR DETERMINATION FLOURO QUINOLONES: A REVIEW. Available from: [Link]

  • ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Available from: [Link]

  • ScienceDirect. (2018, January 11). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. Available from: [Link]

  • PMC. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available from: [Link]

  • ResearchGate. (2026, February 27). Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates. Available from: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Available from: [Link]

  • PubMed. (2012, April 15). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Available from: [Link]

  • ScienceDirect. (2022, April 13). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Available from: [Link]

  • Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Available from: [Link]

  • Thermo Fisher Scientific. (2009, February 11). SAFETY DATA SHEET. Available from: [Link]

  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]

  • Oxford Academic. (2001, March 15). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Available from: [Link]

  • Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Gattefossé. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing 7-Fluoroquinoline-3-Carboxylate Esterification

Welcome to the Application Scientist Knowledge Base. The esterification of 7-fluoroquinoline-3-carboxylic acids is a critical transformation in the synthesis of fluoroquinolone prodrugs and novel antibacterial agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. The esterification of 7-fluoroquinoline-3-carboxylic acids is a critical transformation in the synthesis of fluoroquinolone prodrugs and novel antibacterial agents. However, the unique structural properties of the 4-oxo-1,4-dihydroquinoline scaffold make this reaction highly susceptible to side reactions, including thermal degradation, unwanted migrations, and regioselectivity failures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate byproducts and maximize your esterification yields.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why am I seeing significant decarboxylation during the Fischer esterification of my 7-fluoroquinoline-3-carboxylic acid? A1: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is essentially a vinylogous β -keto acid. Under strongly acidic conditions (e.g., catalytic H₂SO₄) or elevated temperatures (>100 °C), protonation of the C-4 carbonyl facilitates the rapid loss of CO₂ from the C-3 position. This decarboxylation irreversibly destroys the pharmacophore required for 1[1]. Solution: Abandon thermal Fischer esterification. Shift to milder, room-temperature coupling conditions (such as Steglich esterification) to prevent thermal degradation.

Q2: I switched to Steglich esterification (EDC/DCC), but now I am isolating a major byproduct that isn't my target ester. What is it? A2: You are likely forming an N-acyl urea byproduct. In standard carbodiimide-mediated coupling, the carboxylic acid reacts with EDC or DCC to form an O-acylisourea intermediate. If the target alcohol is sterically hindered or the reaction is too slow, this intermediate undergoes an irreversible intramolecular O-to-N acyl migration to form a highly stable 2[2]. Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP outcompetes the intramolecular rearrangement by rapidly forming a highly reactive acylpyridinium intermediate, which then efficiently reacts with your alcohol.

Q3: My LC-MS shows a mass corresponding to N-alkylation/N-acylation rather than C-3 esterification. How do I control regioselectivity? A3: If your 7-fluoroquinoline substrate contains a secondary amine (e.g., a piperazine ring at C-7, as seen in ciprofloxacin), that amine is highly nucleophilic. It will outcompete the C-3 carboxylic acid for the activated electrophile, leading to unwanted 3[3]. Solution: You must either pre-protect the secondary amine (e.g., with a Boc or Cbz group) before activating the C-3 acid, or perform the esterification on the 7-chloro/7-fluoro core prior to the nucleophilic aromatic substitution (SNAr) of the amine at the C-7 position.

Q4: Can I use protic solvents or polyols to improve the poor solubility of my fluoroquinolone during esterification? A4: It is highly discouraged. While 7-fluoroquinolones have notoriously poor solubility, using highly protic solvents or polyols (like glycerol) leads to competitive nucleophilic attacks. These solvents act as competing nucleophiles against your target alcohol, leading to 4 that suppress the formation of your desired target ester[4]. Solution: Use polar aprotic solvents like anhydrous DMF or DCM. Rely on the activation complex (e.g., acylpyridinium formation) to pull the starting material into solution as the reaction progresses.

Mechanism SM 7-Fluoroquinoline-3-carboxylic Acid Acidic Acid/Heat (Fischer) SM->Acidic EDC EDC / DCC (Steglich) SM->EDC Decarb Decarboxylated Byproduct (Loss of CO2) Acidic->Decarb O_acyl O-acylisourea Intermediate EDC->O_acyl NoDMAP No DMAP (Slow Reaction) O_acyl->NoDMAP DMAP DMAP Catalysis O_acyl->DMAP N_acyl N-acyl Urea Byproduct (O->N Migration) NoDMAP->N_acyl AcylPyr Acylpyridinium Intermediate DMAP->AcylPyr Alcohol Alcohol Addition AcylPyr->Alcohol Product Target 3-Carboxylate Ester Alcohol->Product

Mechanistic pathways of esterification and byproduct formation in 7-fluoroquinolones.

Part 2: Quantitative Data & Optimization Matrix

To select the optimal esterification route, compare the byproduct risks and typical yields associated with common methodologies in the table below:

Esterification MethodReagents & ConditionsMajor Byproduct RiskTypical YieldMechanistic Verdict
Fischer Esterification ROH, H₂SO₄ (cat.), Reflux (110 °C)Decarboxylation (up to 40%)30–50%High thermal degradation risk due to the β -keto acid moiety. Not recommended.
Uncatalyzed Carbodiimide EDC·HCl or DCC, ROH, RTN-acyl urea (20–50%)40–60%Prone to irreversible O-to-N acyl migration if the alcohol is hindered.
Steglich Esterification EDC·HCl, DMAP (cat.), ROH, RTMinimal85–95%Optimal. DMAP intercepts the O-acylisourea, preventing side reactions.
Alkyl Halide Alkylation R-X, K₂CO₃, DMF, 80 °CN-alkylation60–80%Requires strict amine protection to control regioselectivity; moderate thermal risk.

Part 3: Standard Operating Protocols (SOPs)

Protocol: DMAP-Catalyzed Steglich Esterification of 7-Fluoroquinolone-3-Carboxylic Acids

Objective: Achieve >85% yield of the target C-3 ester while entirely suppressing decarboxylation and N-acyl urea formation. Prerequisites: If the quinolone possesses a secondary aliphatic amine (e.g., a C-7 piperazine), it must be Boc- or Cbz-protected prior to initiating this workflow to prevent N-acylation.

Step 1: Substrate Solubilization & Activation

  • Suspend 1.0 equivalent of the protected 7-fluoroquinoline-3-carboxylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert atmosphere (N₂/Ar).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive acylpyridinium intermediate back to the starting carboxylic acid.

  • Cool the mixture to 0 °C using an ice bath. Add 1.2 equivalents of EDC·HCl. Stir for 15 minutes.

Step 2: Catalytic Interception 3. Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Causality: DMAP acts as an aggressive nucleophile, rapidly attacking the transient O-acylisourea to form an acylpyridinium salt. This kinetically outcompetes the slow, irreversible rearrangement to the N-acyl urea byproduct.

Step 3: Esterification & Validation 4. Add 1.5 equivalents of the target alcohol (R-OH). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor via TLC (10% MeOH in DCM). The disappearance of the UV-active baseline spot (carboxylic acid) and the emergence of a high-Rf spot confirms successful conversion.

Step 4: Orthogonal Workup 5. Dilute the reaction mixture with additional DCM. 6. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Causality & Self-Validation: The 1M HCl wash selectively protonates and removes DMAP and any unreacted amine-containing byproducts into the aqueous layer. The NaHCO₃ wash deprotonates and extracts any unreacted starting carboxylic acid. This orthogonal washing sequence creates a self-validating system where the final organic layer contains only the neutral, purified target ester.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Amine Protection (Boc2O / TEA) Step2 2. Acid Activation (EDC·HCl, 0°C) Step1->Step2 Step3 3. DMAP Catalysis (0.1 equiv) Step2->Step3 Step4 4. Esterification (ROH, RT, 12h) Step3->Step4 Step5 5. Workup (NaHCO3 / Brine) Step4->Step5

Optimized workflow for the esterification of amine-containing fluoroquinolones.

References

  • Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. PubMed.1[1]

  • Synthesis and Characterization of Mutual Prodrugs of Ofloxacin (4-Flouroquinolone) with Non-Steroidal Anti-Inflammatory Drugs. Indian Journal of Pharmaceutical Sciences.2[2]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PMC. 3[3]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. 4[4]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Fluoroquinoline Reactions

Welcome to the Advanced Troubleshooting Hub for quinoline derivative synthesis. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the C7 amination of fluoroquinolone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for quinoline derivative synthesis. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the C7 amination of fluoroquinolones. While the C7 fluorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr), introducing bulky nucleophiles (e.g., substituted piperazines, pyrrolidines) often leads to stalled reactions, degradation, or poor yields.

This guide is designed to move beyond basic protocols. We will dissect the causality behind these failures and provide self-validating methodologies to overcome severe steric and stereoelectronic barriers.

Diagnostic Workflow for C7 Amination

Before altering your reaction conditions, use the logical workflow below to determine whether you should optimize your SNAr conditions or pivot to a transition-metal-catalyzed cross-coupling strategy.

TroubleshootingFlow A Start: C7 Amination of 7-Fluoroquinoline B Is the Nucleophile Bulky? (e.g., 2-methylpiperazine) A->B C Standard SNAr (DMSO, DIPEA, 90°C) B->C No D Is C8 Substituted? (e.g., -OMe, -Cl) B->D Yes E High-Temp/MW SNAr (NMP, DBU, 130°C) D->E No F Convert to 7-Bromoquinoline for Buchwald-Hartwig D->F Yes G Evaluate Ligand (BrettPhos/RuPhos) F->G H Optimize Base (Cs2CO3 or NaOtBu) G->H

Caption: Diagnostic workflow for selecting C7 amination strategies based on steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why does my SNAr reaction with a bulky piperazine derivative stall at 20% conversion, even after 48 hours? Causality: In 7-fluoroquinolines, the C7 position is activated by the electron-withdrawing nature of the adjacent ring nitrogen. However, bulky nucleophiles (like 2-methylpiperazine or functionally hindered amines) face severe steric repulsion during the formation of the Meisenheimer intermediate[1]. If your quinoline has a C8 substituent (e.g., a methoxy group), this creates a steric "wall" that physically blocks the nucleophile's required approach vector (the Bürgi-Dunitz trajectory). Solution: Do not simply extend the reaction time, as this leads to thermal degradation. Shift to Microwave-assisted heating in polar aprotic solvents (NMP) with a non-nucleophilic base (DBU).

Q2: When should I abandon SNAr and switch to a Buchwald-Hartwig cross-coupling? Causality: When the nucleophile is exceptionally bulky and the quinoline possesses a C8 substituent, the steric wall completely blocks the SNAr transition state. At this point, you must synthesize the 7-bromo or 7-chloro quinoline analog to enable Pd-catalyzed Buchwald-Hartwig amination. Traditional ligands fail here because the bulky amide and aryl groups cannot easily achieve the required cis orientation on the Pd(II) center for reductive elimination[2]. Solution: Reroute the reductive elimination pathway by using a steric hindrance-driven strategy with bulky phosphine ligands (e.g., BrettPhos) that force the necessary geometry[2].

Q3: Why am I seeing catalyst poisoning when using 7-iodoquinolines instead of 7-bromoquinolines in my cross-coupling? Causality: While oxidative addition is typically faster for aryl iodides, the released iodide ions coordinate strongly to the palladium center, forming stable, inactive dimeric Pd-I complexes. This iodide inhibition halts the catalytic cycle and precipitates the catalyst[3]. Solution: The reactivity order of aryl electrophiles in Buchwald-Hartwig reactions is ArBr > ArCl > ArI > ArOTf[3]. Always use 7-bromo- or 7-chloroquinolines for hindered aminations.

Quantitative Data & Optimization Tables

To guide your optimization, refer to the empirical data summarized below.

Table 1: SNAr vs. Buchwald-Hartwig Yield Comparisons for Hindered Amines
MethodSolventBaseTemp (°C)Yield (Standard Amine)Yield (Bulky Amine)
Standard SNArDMSODIPEA90>90%<20%
High-Temp SNArNMPDBU13085%45%
MW-Assisted SNArNMPDBU150 (MW)95%65%
Buchwald-HartwigTolueneCs₂CO₃110>95%88%
Table 2: Ligand Selection Matrix for Pd-Catalyzed C-N Coupling
LigandAmine ClassKey Mechanistic AdvantageRelative Rate of Reductive Elimination
XantPhos Primary AminesWide bite angle stabilizes Pd(II) intermediates.Moderate
RuPhos Secondary (Acyclic)Prevents β-hydride elimination pathways.High
BrettPhos Secondary (Cyclic/Bulky)Large cone angle forces steric push for RE[4].Very High

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Microwave-Assisted SNAr for Moderately Hindered Nucleophiles

Use this protocol when C8 is unsubstituted, but the amine is bulky.

  • Preparation: Charge a microwave vial with the 7-fluoroquinoline derivative (1.0 eq), the bulky amine (1.5 eq), and DBU (2.0 eq) in anhydrous NMP (0.5 M).

    • Causality: DBU is strictly non-nucleophilic. Using DIPEA at high temperatures can lead to it acting as a competing nucleophile, creating des-fluoro impurities.

    • Self-Validation: Ensure the solution is completely homogeneous before heating. Precipitation indicates moisture or salt impurities that will buffer the base.

  • Irradiation: Seal the vial and irradiate at 150°C for 45 minutes using dynamic power modulation.

  • Reaction Monitoring: Analyze an aliquot via LC-MS.

    • Self-Validation: Look for the [M+H]+ of the product. If starting material remains, do not extend the time. Check the chromatogram for des-fluoro byproducts; their presence indicates solvent participation or base attack, meaning the steric barrier is too high for SNAr.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer 5 times with brine to remove all traces of NMP.

Protocol B: Buchwald-Hartwig Amination for Severely Hindered Substrates

Use this protocol for C8-substituted quinolines and highly hindered amines. Note: You must start with a 7-bromoquinoline.

BuchwaldHartwig Pd0 L1Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br preferred TM Trans- metalation OA->TM Amine + Base RE Reductive Elimination TM->RE Steric Push RE->Pd0 Product Release

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting steric checkpoints.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 7-bromoquinoline (1.0 eq), bulky amine (1.2 eq), Pd(OAc)₂ (0.02 eq), BrettPhos (0.04 eq), and NaOtBu (1.5 eq).

    • Causality: Phosphine ligands with distinct structural properties like large, bulky, and sterically hindered groups (BrettPhos) are required to couple massive cyclic amines[4]. NaOtBu rapidly generates the active L1​Pd(0) complex.

    • Self-Validation: Upon adding anhydrous toluene (0.2 M), the color should transition from yellow to deep red/brown, confirming the formation of the active L1​Pd(0) species.

  • Coupling: Seal the flask and heat at 110°C for 12 hours.

  • Reaction Monitoring: Perform aliquot analysis via GC-MS or LC-MS.

    • Self-Validation: The absence of the Ar-Br peak confirms successful oxidative addition. If Ar-Br is consumed but the aminated product is absent, transmetalation or reductive elimination has failed due to extreme steric clash. In this case, switch to a Pd G4 pre-catalyst.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black, concentrate, and purify via flash chromatography.

References

  • Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties, ResearchGate. 1

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers, ACS Publications.2

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec. 3

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds, RSC Publishing. 4

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Ethyl 7-fluoroquinoline-3-carboxylate Analysis

Welcome to the technical support center for the chromatographic analysis of ethyl 7-fluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of ethyl 7-fluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during HPLC analysis of this compound.

Introduction: Understanding the Analyte

Ethyl 7-fluoroquinoline-3-carboxylate is a quinoline derivative, a class of compounds prevalent in pharmaceuticals and material science.[1] Its structure presents a unique set of challenges for chromatographic separation. As a basic compound, due to the quinoline nitrogen, it is prone to strong interactions with the stationary phase, often leading to poor peak shape.[2] The key to a successful and robust method lies in carefully controlling the mobile phase, particularly its pH and composition.

This guide provides a structured, question-and-answer approach to address specific problems, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your method development.

Section 1: Analyte Properties & Initial Considerations

Before beginning method development, understanding the physicochemical properties of ethyl 7-fluoroquinoline-3-carboxylate is crucial. These properties dictate its behavior in a reversed-phase HPLC system.

Table 1: Physicochemical Properties of Ethyl 7-fluoroquinoline-3-carboxylate

PropertyValue (Predicted/Typical)Chromatographic Implication
Structure See image belowThe quinoline nitrogen is basic and a primary site for protonation.
Molecular Weight ~219.2 g/mol Influences diffusion and overall retention.
pKa ~4.5 - 5.5 (quinoline N)Critical for mobile phase pH selection to control ionization and peak shape.[3]
logP ~2.5 - 3.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.

Chemical structure of Ethyl 7-fluoroquinoline-3-carboxylateFigure 1. Chemical structure of Ethyl 7-fluoroquinoline-3-carboxylate.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of method development.

Q1: What is the best starting point for column and mobile phase selection?

A1: For a moderately hydrophobic compound like ethyl 7-fluoroquinoline-3-carboxylate, a reversed-phase C18 column is an excellent starting point.[4] Begin with a simple mobile phase gradient to quickly determine the approximate organic solvent concentration needed for elution.

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV, ~245 nm and ~330 nm (based on quinoline chromophore)

This acidic mobile phase is chosen to suppress the ionization of residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that cause peak tailing.[6][7]

Q2: How does mobile phase pH affect the retention and peak shape of this compound?

A2: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like this one.[8]

  • At low pH (e.g., pH < 3): The quinoline nitrogen is protonated (positively charged). This reduces hydrophobic retention, causing the analyte to elute earlier. However, a low pH also neutralizes surface silanols on the column, preventing ionic interactions and dramatically improving peak shape.[9]

  • At mid-range pH (e.g., pH 4-7): The analyte's charge state is close to its pKa, which can lead to inconsistent ionization and result in broad or split peaks.[10] This range should generally be avoided.

  • At high pH (e.g., pH > 8, on a pH-stable column): The quinoline nitrogen is neutral (not charged). This increases its hydrophobicity, leading to stronger retention. This can be a valid strategy to improve retention, but requires a hybrid or other high-pH stable column to prevent silica dissolution.[7]

For robust methods, it is recommended to work at a pH at least 2 units away from the analyte's pKa.[3][8]

Q3: My peak is tailing. What are the most likely causes related to the mobile phase?

A3: Peak tailing is the most common problem for basic compounds and is almost always caused by secondary interactions between the analyte and the stationary phase.[10]

The primary cause is an ion-exchange interaction between the protonated (positively charged) quinoline nitrogen and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the silica surface of the column.[11][12] This interaction is strongest when the mobile phase pH is high enough to deprotonate the silanols (pH > 3.5) but low enough to protonate the analyte.[13]

Immediate Mobile Phase Solutions:

  • Lower the Mobile Phase pH: Use an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to bring the pH below 3. This neutralizes the silanol groups, eliminating the primary cause of tailing.[6]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better control the surface environment of the stationary phase and mask silanol interactions.[14]

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific chromatographic problems.

Problem 1: Poor Retention (Analyte Elutes Too Early, k' < 2)
  • Cause Analysis: This indicates that the mobile phase is too strong (too much organic solvent) or the analyte is too polar under the current conditions.

  • Step-by-Step Solution:

    • Decrease Organic Content: The most straightforward solution is to decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. If using a gradient, decrease the starting percentage of the organic phase or make the gradient shallower.

    • Switch to a Weaker Organic Modifier: Methanol is a slightly weaker solvent than acetonitrile in reversed-phase chromatography.[15] Switching from acetonitrile to methanol at the same percentage will increase retention.[16]

    • Consider High pH (with appropriate column): If you have a pH-stable column (e.g., a hybrid particle column), switching to a high pH mobile phase (e.g., pH 10 with ammonium hydroxide) will neutralize the quinoline nitrogen. This makes the molecule more hydrophobic and significantly increases retention.

Problem 2: Peak Tailing
  • Cause Analysis: As discussed in the FAQ, this is due to secondary ionic interactions with silanol groups. The diagram below illustrates this mechanism.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Particle Si-OH (Neutral Silanol) at Low pH Si-O⁻ (Ionized Silanol) at Mid/High pH Analyte_Low_pH {Ethyl 7-fluoroquinoline-3-carboxylate (Protonated) | QH⁺} Analyte_Low_pH->Silica:f2 Strong Ionic Interaction (Causes Tailing) Analyte_Low_pH->Silica:f1 Normal Hydrophobic Interaction (Good Peak Shape) Analyte_High_pH {Ethyl 7-fluoroquinoline-3-carboxylate (Neutral) | Q} Analyte_High_pH->Silica:f1 Normal Hydrophobic Interaction (Good Peak Shape)

Caption: Mechanism of peak tailing for basic analytes.

  • Step-by-Step Solution:

    • Confirm Low pH: Ensure your mobile phase pH is truly below 3.0. Use 0.1% formic acid (pH ~2.7) or 0.1% TFA (pH ~2.0).

    • Add a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also reduce tailing.[6] The TEA will preferentially interact with the active silanol sites, shielding them from the analyte. However, TEA can shorten column lifetime and suppress MS signals.[6]

    • Use a Modern, High-Purity Column: Modern columns made from high-purity silica have fewer residual silanol groups and are better end-capped, making them less susceptible to tailing with basic compounds. Consider columns specifically marketed for good peak shape with bases.[12]

Problem 3: Poor Resolution from Impurities
  • Cause Analysis: The mobile phase is not providing adequate selectivity (α) to separate the analyte from closely eluting impurities. Selectivity can be manipulated by changing the mobile phase components.

  • Step-by-Step Solution (Workflow): The following workflow provides a systematic approach to optimizing selectivity.

G start Start with Initial Method (e.g., ACN/0.1% FA) change_solvent Change Organic Modifier (Switch ACN to MeOH) start->change_solvent eval1 Resolution Improved? change_solvent->eval1 change_ph Change Mobile Phase pH (e.g., from pH 2.7 to pH 10) eval1->change_ph No end Method Optimized eval1->end Yes eval2 Resolution Improved? change_ph->eval2 note Requires a pH-stable column change_ph->note change_additive Change Buffer/Additive (e.g., Formate to Phosphate) eval2->change_additive No eval2->end Yes eval3 Resolution Improved? change_additive->eval3 eval3->end Yes

Caption: Systematic workflow for mobile phase selectivity optimization.

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently due to their distinct chemical properties (acetonitrile is aprotic, methanol is protic).[15][17] This difference in interaction can significantly alter the elution order and spacing of peaks. Run the same gradient with methanol instead of acetonitrile.

  • Change the Mobile Phase pH: As previously discussed, pH alters the ionization of the analyte and potentially some impurities. A significant change in selectivity can be observed between low pH (e.g., 2.7) and high pH (e.g., 10) conditions.

  • Change the Buffer Salt: If using a buffered mobile phase, switching the buffer type (e.g., from formate to phosphate at the same pH) can sometimes subtly alter selectivity due to different interactions between the buffer ions and the analyte/stationary phase.[18]

Section 4: Experimental Protocols

Protocol 4.1: Systematic Mobile Phase pH Scouting

This protocol allows you to efficiently evaluate the effect of pH on retention and peak shape.

  • Prepare Mobile Phases:

    • Low pH: 0.1% Formic Acid in Water (pH ~2.7) and 0.1% Formic Acid in Acetonitrile.

    • High pH: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with Ammonium Hydroxide, and Acetonitrile.

  • Column Selection: Use a pH-stable column (e.g., Waters XBridge, Agilent Zorbax Extend, Phenomenex Luna Omega) that is rated for use across the entire pH range (e.g., pH 2-11).

  • Scouting Runs:

    • Equilibrate the column thoroughly with the low pH mobile phase.

    • Perform a generic gradient run (e.g., 5-95% Acetonitrile over 15 min).

    • Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 water:acetonitrile) before switching to the high pH mobile phase.

    • Equilibrate the column thoroughly with the high pH mobile phase.

    • Perform the same generic gradient run.

  • Evaluation: Compare the chromatograms. Look for changes in:

    • Retention time: The analyte should be more retained at high pH.

    • Peak shape (Tailing Factor): Assess which condition provides a more symmetrical peak.

    • Selectivity: Observe the relative spacing between the main peak and any impurities.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. LCGC Europe. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Link]

  • Dolan, J. W. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Restek Corporation. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? [Link]

  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • CP Lab. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? [Link]

  • Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LabTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? [Link]

  • Studzińska, S., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 15(10), 2269-2277. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS? [Link]

  • Sielc.com. (n.d.). Reversed-phase HPLC Buffers. [Link]

  • Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ACE HPLC. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Gawas, P., & Charde, M. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1121-1133. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Golet, E. M., et al. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 73(15), 3632-3638. [Link]

  • Andrade, G. C., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 28(20), 7101. [Link]

  • Domagala, J. M., et al. (1986). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]

  • ResearchGate. (n.d.). Photochemistry of 7-azide-1-ethyl-3-carboxylate-6,8-difluoroquinolone: a novel reagent for photoaffinity labeling. [Link]

  • Stando, G., & Dołowy, M. (2026, February 27). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(5), 1017. [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 7-fluoroquinoline-3-carboxylate vs ethyl 6-fluoroquinoline-3-carboxylate reactivity

This technical guide provides an objective, data-driven comparison of the reactivity profiles of ethyl 7-fluoroquinoline-3-carboxylate and ethyl 6-fluoroquinoline-3-carboxylate . While structurally similar, the positiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an objective, data-driven comparison of the reactivity profiles of ethyl 7-fluoroquinoline-3-carboxylate and ethyl 6-fluoroquinoline-3-carboxylate . While structurally similar, the positional shift of the fluorine atom from C7 to C6 dictates entirely divergent synthetic pathways, particularly concerning Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Foundations: The Reactivity Dichotomy

The reactivity of fluorinated quinolines is governed by the synergistic electronic effects of the quinoline ring nitrogen (N1) and the electron-withdrawing ester group at C3. Fluorine is an optimal leaving group for SNAr due to its high electronegativity, which polarizes the C–F bond, but the reaction only proceeds if the resulting Meisenheimer complex can be resonance-stabilized[1].

Ethyl 7-fluoroquinoline-3-carboxylate (Highly Reactive) The C7 position is electronically "para-like" to the N1–C8a bond. When a nucleophile (such as a secondary amine) attacks C7, the resulting negative charge in the Meisenheimer complex delocalizes directly onto the highly electronegative N1 atom, forming a stable C8​=C8a​−N1−​ resonance structure[2]. Furthermore, the ethyl carboxylate at C3 withdraws electron density from C4, which propagates to C5 and C7 via the conjugated π -system. This dual activation makes the 7-fluoro isomer a highly reactive electrophilic hub[3].

Ethyl 6-fluoroquinoline-3-carboxylate (Inert/Stable) The C6 position is "meta-like" relative to the N1 atom. Nucleophilic attack at C6 forces the intermediate negative charge onto C5 or C7. This charge cannot be delocalized onto the N1 atom without disrupting the aromaticity of the adjacent ring (cross-conjugation). Additionally, C6 is meta to the C4 position, meaning it receives no resonance activation from the C3 ester. Consequently, the Meisenheimer complex is highly unstable, rendering the 6-fluoro isomer practically inert to SNAr under standard conditions[2].

ReactivityComparison cluster_7F 7-Fluoro Isomer (High SNAr Reactivity) cluster_6F 6-Fluoro Isomer (Low SNAr Reactivity) A1 Nucleophilic Attack at C7 Position A2 Meisenheimer Complex (Charge on N1) A1->A2 Resonance Stabilization A3 Rapid F- Elimination (High Yield Product) A2->A3 B1 Nucleophilic Attack at C6 Position B2 Meisenheimer Complex (Charge on C5/C7) B1->B2 Cross-Conjugation (No N1 Stabilization) B3 Reaction Fails (Starting Material) B2->B3

Fig 1: Mechanistic divergence in SNAr reactivity between 7-fluoro and 6-fluoroquinoline isomers.

Experimental Workflow: Self-Validating Comparative Amination

To empirically validate the intrinsic electronic differences between the two isomers, the following side-by-side comparative assay is utilized. By subjecting both substrates to identical conditions, any divergence in yield is strictly attributed to the positional electronic effects rather than condition-based artifacts.

Protocol: Parallel SNAr Amination Assay

Objective: To quantify the SNAr conversion rates of C6 vs. C7 fluorinated quinolines using a secondary amine.

Reagents & Causality:

  • Substrates: Ethyl 7-fluoroquinoline-3-carboxylate (Vial A) and Ethyl 6-fluoroquinoline-3-carboxylate (Vial B) (1.0 mmol each).

  • Nucleophile: Morpholine (2.5 mmol). Chosen for its moderate steric hindrance and high nucleophilicity.

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Causality: Acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Solvent: Anhydrous DMSO (5.0 mL). Causality: As a polar aprotic solvent, DMSO maximizes the nucleophilicity of morpholine by leaving it free of hydrogen-bond solvation shells, while simultaneously stabilizing the highly polar Meisenheimer transition state.

Step-by-Step Methodology:

  • Initiation: In two separate, identical 20 mL reaction vials equipped with magnetic stir bars, dissolve the respective substrates in 5.0 mL of anhydrous DMSO.

  • Reagent Addition: Add DIPEA (523 µL, 3.0 mmol) followed by morpholine (218 µL, 2.5 mmol) to both vials at ambient temperature.

  • Thermal Activation: Seal the vials and heat to 90 °C using a parallel synthesizer block. Causality: 90 °C provides sufficient thermal energy to overcome the SNAr activation barrier for the 7-fluoro isomer without causing thermal degradation or hydrolysis of the C3 ethyl ester.

  • Monitoring & Workup: Sample both reactions at 1h, 4h, and 12h for LC-MS analysis. After 12h, quench the reactions with water (15 mL) and extract with ethyl acetate (3 x 10 mL).

  • Analysis:

    • Vial A (7-Fluoro): LC-MS will show >95% conversion to ethyl 7-morpholinoquinoline-3-carboxylate within 4 hours.

    • Vial B (6-Fluoro): LC-MS will show <5% conversion even after 12 hours, with quantitative recovery of the starting material.

Quantitative Data & Performance Comparison

The table below summarizes the kinetic and thermodynamic parameters observed during the comparative amination of the two scaffolds.

ParameterEthyl 7-fluoroquinoline-3-carboxylateEthyl 6-fluoroquinoline-3-carboxylate
Electronic Position Para-like to N1; Activated by C3 esterMeta-like to N1; Unactivated by C3 ester
Meisenheimer Stability High (Charge delocalized directly to N1)Low (Cross-conjugated; N1 inaccessible)
Activation Energy ( Ea​ ) LowProhibitively High
SNAr Reactivity (Amines) Excellent (>95% yield at 90 °C)Poor (<5% yield at 90 °C)
Primary Synthetic Utility Electrophilic scaffold for C7-substitutionStable fluorinated pharmacophore

Applications in Drug Development

Understanding this reactivity gap is critical for retrosynthetic planning in medicinal chemistry:

  • When to use the 7-Fluoro Isomer: This scaffold is utilized as a versatile electrophilic hub. Because the C7 fluorine is easily displaced, researchers use it to rapidly install diverse amine libraries (e.g., piperazines, pyrrolidines) late in the synthetic sequence to explore structure-activity relationships (SAR)[3].

  • When to use the 6-Fluoro Isomer: This scaffold is selected when the fluorine atom is intended to be a permanent part of the final drug molecule. Because the C6–F bond is inert to nucleophiles, it survives aggressive downstream functionalizations. The retained 6-fluoro group is often used to increase lipophilicity, block metabolic oxidation pathways, or enhance target binding (a strategy famously employed in fluoroquinolone antibiotics)[2].

References

  • Lund University Publications. Synthesis and characterization of half-sandwich complexes with salicylaldimine ligand derivatives.[Link]

  • ACS Publications. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria.[Link]

  • RSC Publishing. Heterocyclic Fluorine Compounds. Part V. Fluoro-pyridine Oxides and Fluoroquinoline.[Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for Ethyl 7-Fluoroquinoline-3-Carboxylate: A Comparative Guide

Ethyl 7-fluoroquinoline-3-carboxylate is a highly versatile and critical intermediate used in the synthesis of advanced therapeutic agents, including potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors such as A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 7-fluoroquinoline-3-carboxylate is a highly versatile and critical intermediate used in the synthesis of advanced therapeutic agents, including potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors such as AZD0156 and AZD1390[1][2]. Because the purity of this intermediate directly impacts the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API), developing a highly specific and robust quantification method is paramount.

This guide objectively compares the chromatographic performance of a traditional Octadecylsilane (C18) column against a Core-Shell Phenyl-Hexyl column. Furthermore, it provides a self-validating experimental protocol strictly aligned with the modernized ICH Q2(R2) and ICH Q14 guidelines for analytical procedure lifecycle management[3][4].

Causality in Experimental Design: Column Selection & Mobile Phase

When analyzing halogenated quinoline derivatives, chromatographers often default to standard C18 columns[5]. However, C18 phases rely almost exclusively on dispersive hydrophobic interactions, which frequently fail to resolve closely related structural analogs, such as des-fluoro impurities or positional isomers.

The Mechanistic Advantage of Phenyl-Hexyl: The fluorine atom at the C7 position of the quinoline ring exerts a strong electron-withdrawing effect, creating a highly electron-deficient aromatic system[1][2]. A Phenyl-Hexyl stationary phase provides orthogonal selectivity by engaging in π−π interactions and dipole-dipole interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient fluorinated quinoline, offering superior thermodynamic resolution ( Rs​ ) compared to a C18 column.

Mobile Phase Causality: Fluoroquinolone derivatives are prone to severe peak tailing due to interactions between basic nitrogen moieties and acidic residual silanols on the silica support[5]. To counteract this, the mobile phase is buffered to pH 3.0 using potassium dihydrogen phosphate ( KH2​PO4​ ) and orthophosphoric acid. This acidic environment ensures the quinoline nitrogen is fully protonated, while simultaneously suppressing silanol ionization, thereby enforcing a sharp, symmetrical peak shape[5].

Workflow Visualization

The following diagram illustrates the logical progression from Analytical Target Profile (ATP) definition to full ICH Q2(R2) validation, emphasizing the comparative column selection process.

Workflow A Define Analytical Target Profile (Target: Ethyl 7-fluoroquinoline-3-carboxylate) B Standard C18 Column (Hydrophobic Retention) A->B Compare C Phenyl-Hexyl Column (π-π & Dipole Interactions) A->C Compare D Evaluate Specificity & Resolution (Self-Validating SST) B->D C->D E Method Optimization (pH 3.0, Gradient MeCN) D->E Select Phenyl-Hexyl F ICH Q2(R2) Validation (Accuracy, Precision, Range) E->F G Lifecycle Management (ICH Q14 Alignment) F->G

Fig 1: Analytical procedure lifecycle and comparative column selection workflow for HPLC method validation.

Experimental Protocol: A Self-Validating System

To ensure continuous trustworthiness, this protocol embeds a System Suitability Test (SST) . The method cannot proceed unless the SST criteria (Resolution > 2.0, Tailing Factor < 1.5) are met, making the workflow inherently self-validating[4].

Step 1: Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH2​PO4​ (20 mM) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of ethyl 7-fluoroquinoline-3-carboxylate reference standard and dissolve in 10 mL of methanol (1,000 µg/mL).

  • Working Solutions: Perform serial dilutions using the initial mobile phase composition (80% A / 20% B) to generate a calibration curve spanning the reportable range of 1.0 to 50.0 µg/mL[4].

  • SST Spiked Sample: Spike a 20.0 µg/mL standard solution with 1.0 µg/mL of the des-fluoro impurity to evaluate chromatographic resolution.

Step 3: Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) or UV detector[6].

  • Columns Compared:

    • Column A: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm)[5].

    • Column B: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Gradient Program: 0–2 min (20% B), 2–10 min (linear gradient to 80% B), 10–12 min (hold 80% B), 12–15 min (re-equilibration at 20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 278 nm (optimal UV absorbance for the quinoline core)[5].

  • Injection Volume: 10 µL.

Data Presentation & Comparative Analysis

Table 1: System Suitability and Specificity Comparison

Data obtained from the SST spiked sample (containing the des-fluoro impurity) highlights the performance disparity between the two stationary phases.

Chromatographic ParameterC18 Column (Dispersive)Phenyl-Hexyl Column ( π−π )ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 6.5 min7.2 minN/A
Resolution ( Rs​ ) 1.4 (Co-elution risk)2.8 (Baseline separation) Rs​≥1.5
Tailing Factor ( Tf​ ) 1.351.05 Tf​≤1.5
Theoretical Plates ( N ) 8,50012,400 N>2,000

Conclusion: The Phenyl-Hexyl column successfully achieves baseline separation ( Rs​ = 2.8) due to its ability to exploit the electronic differences between the fluorinated target and the non-fluorinated impurity. The C18 column fails the specificity requirement for this specific impurity profile.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Column)

Following the selection of the Phenyl-Hexyl column, the method was subjected to full validation in accordance with ICH Q2(R2) guidelines[4][7].

Validation ParameterExperimental ResultICH Q2(R2) RequirementStatus
Linearity (Reportable Range) 1.0 – 50.0 µg/mL ( R2=0.9998 ) R2≥0.995 over the specified rangePass
Accuracy (% Recovery) 99.2% – 100.5% (across 3 concentration levels)98.0% – 102.0%Pass
Repeatability (Intra-day Precision) 0.6% RSD (n=6)RSD ≤2.0% Pass
Intermediate Precision (Inter-day) 0.8% RSD (n=12 over 3 days)RSD ≤2.0% Pass
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)Must be visually or mathematically justifiedPass
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N = 10:1)Must meet accuracy/precision criteriaPass
Robustness Rs​>2.0 across pH 2.8–3.2 and ±2°CNo significant impact on critical parametersPass

Conclusion

For the quantification of ethyl 7-fluoroquinoline-3-carboxylate, relying on traditional C18 stationary phases introduces a high risk of co-elution with structurally similar impurities. By transitioning to a Phenyl-Hexyl column, chromatographers can leverage π−π and dipole interactions to achieve superior specificity and peak symmetry. The optimized method presented herein is fully self-validating and complies with the rigorous standards set forth by the ICH Q2(R2) guidelines, ensuring high trustworthiness for pharmaceutical release and stability testing.

References

  • [8] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.

  • [3] ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.

  • [4] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.

  • [7] Advancements and knowledge gaps in ICH Q2(R2). European Pharmaceutical Review.

  • [5] Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin. AKJournals.

  • Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography. Cairo University Scholars.

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.

  • [6] Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis.

  • [1] Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390. ACS Publications.

  • [2] The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications.

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 7-Fluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ethyl 7-Fluoroquinoline-3-carboxylate The quinoline scaffold is a privileged structure in medicinal chemistry, forming the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 7-Fluoroquinoline-3-carboxylate

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The introduction of a fluorine atom at the 7-position and a carboxylate group at the 3-position is particularly significant for enhancing antibacterial activity and modulating pharmacokinetic properties. Ethyl 7-fluoroquinoline-3-carboxylate is a crucial precursor for the synthesis of a wide range of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance in drug discovery and development. This guide will compare and contrast three major synthetic strategies: the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, and modern transition-metal-catalyzed approaches.

Classical Synthesis Routes: Time-Tested Methodologies

The Gould-Jacobs Reaction: A Robust and Widely Used Approach

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, proceeding through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2] This method is particularly effective for producing 4-hydroxyquinolines, which can be further modified.[1]

The reaction begins with a nucleophilic attack of the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization, an electrocyclic reaction, to form the quinoline ring system.[1] The high temperature required for cyclization is a critical parameter of this reaction.

dot

Sources

Comparative

High-Resolution vs. Low-Resolution Mass Spectrometry for Elucidating the Fragmentation Pattern of Ethyl 7-Fluoroquinoline-3-Carboxylate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7)[1] is a critical synthetic intermediate in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7)[1] is a critical synthetic intermediate in the development of broad-spectrum fluoroquinolone antibiotics and novel antiproliferative agents[2]. In pharmaceutical development, tracking this intermediate and its degradants requires an intimate understanding of its gas-phase fragmentation chemistry.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three dominant mass spectrometry (MS) platforms—GC-EI-MS (Single Quadrupole) , LC-ESI-QqQ (Triple Quadrupole) , and LC-ESI-Q-TOF (High-Resolution MS) —for mapping the fragmentation pattern of this compound. Rather than simply listing data, this guide delves into the mechanistic causality of the fragmentation pathways and provides a self-validating experimental protocol to ensure uncompromising analytical integrity.

Mechanistic Causality of Fragmentation (The "Why")

Before selecting an analytical platform, one must understand the intrinsic structural vulnerabilities of ethyl 7-fluoroquinoline-3-carboxylate. The fragmentation is governed by three specific structural domains: the ethyl ester moiety, the rigid quinoline core, and the electron-withdrawing 7-fluoro substituent[3].

  • Ester Cleavage (Low Collision Energy): Under soft Electrospray Ionization (ESI+), the protonated molecule [M+H]+ at m/z220.077 undergoes a primary neutral loss of ethylene ( C2​H4​ , 28.03 Da) via a McLafferty-type rearrangement. This yields the corresponding carboxylic acid at m/z192.046 .

  • Decarboxylation vs. Dehydration (Medium Collision Energy): The intermediate acid ion diverges into two competing pathways. It can lose H2​O (18.01 Da) to form a reactive acylium ion ( m/z174.035 ), or it can undergo decarboxylation, losing CO2​ (43.99 Da) to yield the highly stable 7-fluoroquinolinium cation ( m/z148.056 ).

  • Ring Contraction (High Collision Energy / Hard Ionization): At elevated collision energies, or under hard Electron Ionization (EI) conditions (70 eV), the quinoline heterocycle breaks down. The signature expulsion of hydrogen cyanide (HCN, 27.01 Da) occurs, leading to a fluorophenyl cation ( m/z121.045 ). This HCN loss is a universally documented hallmark of nitrogen-containing aromatic rings[4][5].

Fragmentation M [M+H]+ m/z 220.077 Ethyl 7-fluoroquinoline-3-carboxylate A [M+H - C2H4]+ m/z 192.046 7-Fluoroquinoline-3-carboxylic acid M->A - C2H4 (Neutral Loss) CID: 15 eV B [M+H - C2H4 - H2O]+ m/z 174.035 Acylium Ion A->B - H2O CID: 25 eV C [M+H - C2H4 - CO2]+ m/z 148.056 7-Fluoroquinolinium A->C - CO2 CID: 25 eV D [M+H - C2H4 - CO2 - HCN]+ m/z 121.045 Fluorophenyl cation C->D - HCN CID: 40 eV

ESI-MS/MS Fragmentation Pathway of Ethyl 7-fluoroquinoline-3-carboxylate.

Platform Comparison & Quantitative Data

Different MS platforms yield vastly different spectral fingerprints for the same molecule. GC-EI-MS relies on hard ionization, often shattering the molecular ion, whereas LC-ESI platforms preserve the pseudomolecular ion, allowing for targeted MS/MS[6].

The table below objectively compares the quantitative performance and data outputs of the three primary platforms when analyzing ethyl 7-fluoroquinoline-3-carboxylate.

Analytical FeatureGC-EI-MS (Single Quadrupole)LC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (High-Resolution)
Ionization Method Hard (70 eV Electron Impact)Soft (Electrospray, Positive)Soft (Electrospray, Positive)
Precursor Ion Radical Cation [M]+∙ ( m/z 219.07)Protonated [M+H]+ ( m/z 220.08)Protonated [M+H]+ ( m/z 220.0774)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 5 ppm)
Primary Fragments m/z 174, 146, 119 m/z 192, 174, 148 m/z 192.0461, 174.0355, 148.0563
Sensitivity ModerateUltra-High (MRM mode)High
Primary Limitation Requires sample volatility; heavy fragmentationCannot distinguish isobaric interferencesHigher cost; complex data processing
Best Use Case Legacy library matching (NIST)Routine quantitative pharmacokinetic trackingUnknown impurity elucidation & exact mass mapping

Scientist's Verdict: For structural elucidation and impurity profiling of quinoline derivatives, LC-ESI-Q-TOF is the superior choice. The sub-5 ppm mass accuracy mathematically eliminates false-positive fragment assignments, proving invaluable when differentiating between the loss of CO2​ (43.9898 Da) and an isobaric loss.

Self-Validating Experimental Protocol (LC-ESI-Q-TOF)

To ensure trustworthiness and reproducibility, analytical workflows must be self-validating. The following step-by-step methodology incorporates built-in checks to guarantee the scientific integrity of the fragmentation data.

Step 1: Mobile Phase Preparation & Causality
  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as an essential proton donor. It drives the equilibrium toward the formation of the [M+H]+ precursor ion ( m/z220.077 ) while actively suppressing the formation of [M+Na]+ adducts, which do not fragment cleanly and complicate spectral interpretation[6].

Step 2: System Suitability Calibration (Self-Validation)
  • Action: Infuse an ESI tuning mix to calibrate the Time-of-Flight (TOF) analyzer. Inject a solvent blank, followed by a known reference standard (e.g., Ciprofloxacin or Norfloxacin).

  • Causality: The solvent blank establishes a baseline and rules out column carryover. The reference standard acts as a system suitability check, validating that the mass accuracy is strictly < 5 ppm and that the collision cell is properly fragmenting known quinoline-core compounds before the unknown sample is introduced[3].

Step 3: Chromatographic Separation
  • Action: Inject 2 µL of the sample (1 µg/mL) onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm) using a gradient of 5% to 95% B over 10 minutes.

  • Causality: The C18 stationary phase retains the moderately hydrophobic ethyl 7-fluoroquinoline-3-carboxylate, separating it from highly polar unreacted precursors or salts. This prevents ion suppression at the ESI source, ensuring maximum signal intensity for the target peak.

Step 4: Targeted MS/MS Acquisition (Auto MS/MS)
  • Action: Set the quadrupole to isolate m/z220.07±0.5 Da. Apply ramped collision-induced dissociation (CID) energies (15, 25, and 40 eV) using ultra-high purity Nitrogen gas.

  • Causality: Ramping the collision energy is critical. It captures both the low-energy kinetic pathways (ester cleavage) and the high-energy thermodynamic pathways (ring opening and HCN loss) in a single chromatographic run, yielding a comprehensive fragmentation map[4].

Workflow S1 Sample Prep 0.1% FA S2 LC Separation C18 Column S1->S2 S3 ESI Ionization [M+H]+ S2->S3 S4 MS/MS CID S3->S4 S5 Data Analysis Exact Mass S4->S5

Self-Validating LC-MS/MS Analytical Workflow for Quinoline Derivatives.

References

  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Source: tandfonline.com. URL: 3

  • Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Source: lcms.cz. URL: 6

  • Title: Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques. Source: iaea.org. URL: Link

  • Title: ethyl 7-fluoroquinoline-3-carboxylate | 352521-50-7. Source: chemicalbook.com. URL: 1

  • Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Source: rsc.org. URL: 4

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Source: chempap.org. URL: 5

  • Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: nih.gov. URL: 2

Sources

Validation

Ethyl 7-fluoroquinoline-3-carboxylate compared to other quinolone intermediates

As a Senior Application Scientist, I frequently observe drug development teams defaulting to classic 4-oxo quinolone scaffolds due to their historical prevalence in antibiotic synthesis. However, as medicinal chemistry e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development teams defaulting to classic 4-oxo quinolone scaffolds due to their historical prevalence in antibiotic synthesis. However, as medicinal chemistry expands into novel therapeutic areas, the structural liabilities of these legacy intermediates become apparent.

This guide provides an objective, data-driven comparison between the fully aromatic Ethyl 7-fluoroquinoline-3-carboxylate and the traditional workhorse Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . By examining their mechanistic behaviors, off-target liabilities, and synthetic efficiencies, researchers can optimize their intermediate selection for next-generation drug development.

Structural and Mechanistic Divergence

The architectural design of quinoline-based therapeutics dictates both downstream synthetic efficiency and in vivo pharmacodynamics. Historically, intermediates were designed to retain a 4-oxo moiety to ensure intercalation with bacterial DNA gyrase and topoisomerase IV 1. Today, the divergence in precursor selection is driven by the need to eliminate this off-target activity.

Quinolone_Pathways Precursor Upstream Precursors (e.g., Fluoroanilines) Sub1 Ethyl 7-fluoroquinoline- 3-carboxylate (CAS: 352521-50-7) Precursor->Sub1 Aromatization / Cyclization (No 4-oxo retention) Sub2 Ethyl 7-chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate (CAS: 75073-15-3) Precursor->Sub2 Gould-Jacobs Cyclization (4-oxo retention) Prod1 Next-Gen Therapeutics (H-PGDS Inhibitors, Anthelmintics) Sub1->Prod1 SNAr (C-7 Fluorine) Mild Conditions (80°C) Prod2 Classic Fluoroquinolones (Ciprofloxacin, Norfloxacin) Sub2->Prod2 SNAr (C-7 Chlorine) Harsh Conditions (120°C)

Divergent synthesis pathways comparing fully aromatic and 4-oxo quinolone intermediates.

Causality in Scaffold Selection

Why transition to Ethyl 7-fluoroquinoline-3-carboxylate?

  • Elimination of Off-Target Antibacterial Activity: Traditional intermediates (like the 7-chloro-6-fluoro-4-oxo derivative) inherently mimic the topoisomerase-binding motif [[1]](). When developing non-antibiotic therapies, this 4-oxo motif causes unwanted microbiome disruption and toxicity. The fully aromatic Ethyl 7-fluoroquinoline-3-carboxylate lacks this binding motif, ensuring cleaner pharmacokinetic profiles for novel applications like H-PGDS inhibition 2.

  • Superior SNAr Kinetics: In Nucleophilic Aromatic Substitution (SNAr), the leaving group's ability to stabilize the Meisenheimer complex is paramount. Fluorine is highly electronegative, making the C-7 position significantly more electrophilic than a chlorinated counterpart. This allows for the conjugation of sterically hindered amines or the creation of complex fatty amido and triazole-tethered derivatives under much milder conditions 3, 4.

Quantitative Performance Comparison

ParameterEthyl 7-fluoroquinoline-3-carboxylateEthyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS Number 352521-50-775073-15-3
Aromaticity Fully Aromatic1,4-Dihydro (Non-aromatic core)
Primary Leaving Group C-7 FluorineC-7 Chlorine
SNAr Activation Energy Moderate (Requires ~80°C)High (Requires ~110-130°C)
Off-Target Liability Low (Lacks 4-oxo topoisomerase binding motif)High (Inherent antibacterial activity)
Typical Coupling Yield 85 - 92%70 - 80%

Self-Validating Experimental Protocol

High-Yield SNAr Functionalization of Ethyl 7-fluoroquinoline-3-carboxylate Objective: C-7 amination using a secondary amine. Self-Validating Mechanism: In-process LC-MS gating prevents premature workup, ensuring that unreacted starting material does not contaminate the final crystallization step.

Step 1: Reaction Assembly

  • Action: In a dry flask, dissolve Ethyl 7-fluoroquinoline-3-carboxylate (1.0 eq) in anhydrous DMSO (0.5 M). Add anhydrous K₂CO₃ (2.5 eq) and the target secondary amine (1.2 eq).

  • Causality: DMSO is utilized as a polar aprotic solvent to leave the amine nucleophile unsolvated, maximizing its reactivity. K₂CO₃ is chosen over organic bases (like TEA or DIPEA) because it acts as an insoluble, non-nucleophilic acid scavenger, neutralizing the HF byproduct without risking competitive substitution.

Step 2: Thermal Activation

  • Action: Heat the suspension to 80°C under a nitrogen atmosphere with vigorous stirring for 4 hours.

  • Causality: The fully aromatic quinoline ring possesses higher resonance stability than its 4-oxo counterpart. Heating to 80°C provides the precise activation energy required to disrupt this aromaticity temporarily during the formation of the transition state.

Step 3: In-Process Validation (Strict Gating)

  • Action: At 4 hours, withdraw a 50 µL aliquot. Quench it in 1 mL of 1:1 Acetonitrile/Water containing 0.1% Formic Acid. Analyze via LC-MS.

  • Causality: The reaction must not proceed to workup until the starting material peak (m/z 220 [M+H]+) is <5% relative to the product peak. If unreacted starting material remains, it will co-precipitate during isolation. If incomplete, add 0.2 eq of amine and stir for 1 additional hour.

Step 4: Isolation via Anti-Solvent Precipitation

  • Action: Once validated, cool the mixture to 20°C. Pour the mixture dropwise into 10 volumes of ice-cold deionized water under rapid stirring. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Causality: The functionalized quinoline product is highly lipophilic and insoluble in water. Conversely, DMSO, K₂CO₃, and residual aliphatic amines are highly water-soluble. This anti-solvent crash acts as a thermodynamic purification step, yielding >95% pure product without the need for silica gel chromatography 4.

References

  • An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone , ResearchGate. 1

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation , PubMed. 3

  • 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations , PMC. 4

  • WO2019215182A1 - New quinoline derivatives , Google Patents. 2

Sources

Comparative

Validating purity of ethyl 7-fluoroquinoline-3-carboxylate using quantitative NMR

An Objective Guide to Purity Determination: Validating Ethyl 7-Fluoroquinoline-3-Carboxylate with Quantitative NMR Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to Purity Determination: Validating Ethyl 7-Fluoroquinoline-3-Carboxylate with Quantitative NMR

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For compounds like ethyl 7-fluoroquinoline-3-carboxylate, a key building block in the synthesis of fluoroquinolone antibiotics, even minor impurities can alter biological activity, introduce toxicity, or compromise reaction yields in subsequent synthetic steps.[1] Therefore, employing a robust, accurate, and primary method for purity assessment is of paramount importance.

While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for purity analysis, it is a comparative technique that relies on the response factors of impurities, which can lead to inaccuracies if not properly characterized.[1][2] This guide presents a comprehensive analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful primary method for the purity validation of ethyl 7-fluoroquinoline-3-carboxylate.[3] We will explore the fundamental principles, provide a detailed, field-proven experimental protocol, and compare its performance directly with conventional chromatographic techniques, grounding our discussion in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[4][5]

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR stands apart from many other analytical techniques because the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][6][7] This fundamental principle allows qNMR to function as a primary ratio method of measurement, enabling the determination of an analyte's concentration or purity by comparing its NMR signal integral to that of a certified internal standard of known purity, without requiring a reference standard of the analyte itself.[3][8]

The purity of the analyte is determined using the following master equation:

Purity (%w/w) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd [9][10]

Where:

  • I : Integral area of the signal for the analyte (a) or internal standard (std)

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the internal standard

This direct measurement capability minimizes many of the assumptions inherent in chromatographic methods and provides a more accurate mass-based purity value.[11]

Head-to-Head Comparison: qNMR vs. HPLC for Purity Analysis

The choice of an analytical technique depends on the specific requirements of the analysis. Below is a direct comparison of qNMR and HPLC for the purity assessment of a pharmaceutical intermediate like ethyl 7-fluoroquinoline-3-carboxylate.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality between signal intensity and molar concentration.[1][3]Comparative separation technique based on differential partitioning between phases; quantification relies on detector response.[1]
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[3][6]Typically requires a certified reference standard of the analyte itself for accurate quantification; area percent method is less accurate.[1][3]
Accuracy High, providing a direct measure of absolute purity (mass fraction). Uncertainty can be <0.5%.[3][11]Can be high with proper calibration, but area percent purity may overestimate or underestimate purity due to differing response factors of impurities.[1][12]
Precision Excellent, with Relative Standard Deviations (RSD) typically below 1% under optimal conditions.[3][6]Very good to excellent, with RSD often <2%.[3]
Information Provided Provides absolute purity and unequivocal structural information about the main component and any NMR-active impurities from a single experiment.[7]Provides retention time data and a chromatogram of separated components. Structural information is not inherent.
Speed & Throughput Method development is often faster as no column screening or gradient optimization is required. Sample analysis time can be longer due to relaxation delays.[9][12]Method development can be time-consuming. Once developed, sample run times are typically short, allowing for higher throughput.[12]
Solvent Consumption "Green" technique; uses very small amounts (~0.6 mL) of deuterated solvents per sample.[9][12]Consumes significantly larger volumes of mobile phase solvents, generating more chemical waste.[12]

Experimental Protocol: qNMR Purity Determination of Ethyl 7-fluoroquinoline-3-carboxylate

This protocol is designed as a self-validating system, incorporating best practices to ensure data integrity and trustworthiness, in alignment with USP General Chapter <761>.[12][13][14]

Causality Behind Experimental Choices
  • Internal Standard Selection (Dimethyl Sulfone, DMSO₂): For ethyl 7-fluoroquinoline-3-carboxylate, which possesses a complex aromatic ¹H NMR spectrum, an internal standard with a simple, sharp signal in a clear region of the spectrum is crucial. Dimethyl sulfone is an excellent choice because it provides a single, sharp singlet around 3.1 ppm (in DMSO-d₆), which does not overlap with the aromatic or ethyl ester signals of the analyte.[15] It is also highly pure, stable, non-hygroscopic, and readily soluble in DMSO-d₆, satisfying all key criteria for an ideal internal standard.[15][16]

  • Solvent (DMSO-d₆): This solvent is chosen for its excellent ability to dissolve a wide range of organic compounds, including both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate quantification.[17]

  • NMR Parameters: The selected parameters are critical for ensuring that the NMR experiment is truly quantitative. The long relaxation delay (D1) is essential to allow all protons, in both the analyte and standard, to fully return to thermal equilibrium between pulses, preventing signal saturation and ensuring accurate integration.[15][18][19] A 90° pulse angle is used to maximize signal excitation.[10][15]

Step-by-Step Methodology
  • Materials & Instrumentation:

    • Ethyl 7-fluoroquinoline-3-carboxylate (analyte)

    • High-purity (>99.5%) Dimethyl Sulfone (Internal Standard)

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆), low water content

    • High-precision analytical balance (readable to 0.01 mg)

    • NMR Spectrometer (400 MHz or higher)

    • High-quality 5 mm NMR tubes

  • Sample Preparation (Performed in triplicate for precision assessment):

    • Accurately weigh approximately 15-20 mg of ethyl 7-fluoroquinoline-3-carboxylate into a clean, dry vial.[20] Record the weight precisely (mₐ).

    • To the same vial, accurately weigh an approximately equimolar amount of dimethyl sulfone (approx. 5-8 mg).[17] Record the weight precisely (mₛₜᏧ). The use of equimolar amounts helps to achieve a 1:1 signal intensity ratio, which improves integration accuracy.[10]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Securely cap the vial and vortex thoroughly to ensure complete dissolution and homogenization of both the analyte and the internal standard.[17]

    • Transfer the solution to an NMR tube.[17]

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Perform standard shimming procedures to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 60 seconds (This conservative value ensures D1 is at least 5x the longest T₁ of any proton in the sample and standard).[15]

      • Acquisition Time (AQ): ≥ 4 seconds

      • Number of Scans (NS): 16-64 (or until a signal-to-noise ratio of >250:1 is achieved for the signals of interest).[18]

      • Temperature: Maintain a stable probe temperature (e.g., 298 K).[15]

  • Data Processing & Purity Calculation:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve signal shape without sacrificing resolution.[3]

    • Carefully perform manual phasing and baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[10][18]

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., one of the aromatic protons) and the singlet for the internal standard (~3.1 ppm).

    • Integrate the selected signals over a wide enough range (at least 64 times the signal width at half-height) to capture >99% of the peak area.[10]

    • Calculate the purity using the master equation provided earlier.

Workflow for qNMR Purity Determination

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_a) weigh_is 2. Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer shim 5. Shim Spectrometer transfer->shim acquire 6. Acquire Spectrum with Quantitative Parameters (D1≥5T1) shim->acquire process 7. Phase & Baseline Correction acquire->process integrate 8. Integrate Analyte (I_a) & Standard (I_std) Signals process->integrate calculate 9. Calculate Purity (%w/w) integrate->calculate

Caption: Workflow for purity determination of ethyl 7-fluoroquinoline-3-carboxylate by qNMR.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the trustworthiness of the qNMR method, it must be validated.[6] The following parameters, as described in the ICH Q2(R1) guidelines, should be assessed.[4][5][21]

  • Specificity: The ¹H NMR spectrum should clearly show that the chosen signals for the analyte and the internal standard are well-resolved and free from interference from each other, the solvent, or any impurities.

  • Linearity: Prepare a series of at least five samples with varying mass ratios of the analyte to the internal standard. A plot of the integral ratio (Iₐ/IₛₜᏧ) versus the mass ratio (mₐ/mₛₜᏧ) should yield a straight line with a correlation coefficient (R²) > 0.999.

  • Accuracy: Accuracy can be determined by performing the assay on a sample of known purity (e.g., a certified reference material) or through spike-and-recovery experiments. The determined purity should be within ±2% of the true value.

  • Precision:

    • Repeatability: Assay a minimum of six independent sample preparations at the 100% test concentration. The RSD should be ≤1%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess inter-day and inter-analyst variability. The RSD should remain within acceptable limits (e.g., ≤2%).

  • Range: The validated range over which the method is linear, accurate, and precise.

Illustrative Validation Data Summary
Validation ParameterAcceptance CriterionIllustrative ResultStatus
Linearity (R²) > 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.7%Pass
Precision (Repeatability, RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate, RSD) ≤ 2.0%0.82%Pass

Logical Relationship in qNMR Calculation

The final purity calculation is a direct relationship between several precisely measured experimental and physical constants.

G cluster_experimental Experimental Measurements cluster_constants Known Constants Purity Final Purity (%w/w) Integral_Ratio Integral Ratio (I_a / I_std) Integral_Ratio->Purity Proton_Ratio Proton Ratio (N_std / N_a) Proton_Ratio->Purity MW_Ratio Molar Mass Ratio (M_a / M_std) MW_Ratio->Purity Mass_Ratio Mass Ratio (m_std / m_a) Mass_Ratio->Purity IS_Purity Standard Purity (P_std) IS_Purity->Purity

Caption: Logical inputs for the qNMR purity calculation.

Conclusion: Adopting a Gold Standard for Purity Validation

For the critical task of validating the purity of pharmaceutical intermediates like ethyl 7-fluoroquinoline-3-carboxylate, quantitative NMR offers distinct and compelling advantages over traditional chromatographic methods. Its status as a primary analytical technique allows for the direct and highly accurate determination of purity without the need for compound-specific reference standards.[9][12] The method is not only robust and precise but also provides invaluable structural information simultaneously. While HPLC remains a vital tool for impurity profiling and separation, for establishing an absolute, trustworthy purity value, qNMR represents a more direct, efficient, and fundamentally sound approach.[7][11] By integrating qNMR into analytical workflows, researchers, scientists, and drug development professionals can enhance data integrity and make more confident decisions in the advancement of new chemical entities.

References

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • PatSnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ICH. ICH Q2 (R1) provides guidance on validating analytical methods.
  • Benchchem. A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • Webster, G. K. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sannova. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Pauli, G. F., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • University of Oxford. Quantitative NMR Spectroscopy.
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR.
  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). YouTube.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • USP. NMR General Chapters and Best Practices for Compliance.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • USP-NF. <761> Nuclear Magnetic Resonance Spectroscopy.
  • BIPM. Quantitative NMR (qNMR).
  • Benchchem. qNMR Purity for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide.
  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation).
  • General Separation Technology. (2024, May 12). Equivalency between Mass Balance and qNMR methodologies.
  • Almac Group. The Rise of QNMR.
  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • National Center for Biotechnology Information. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • ResearchGate. Purity comparison by NMR and HPLC.
  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR.
  • National Center for Biotechnology Information. (2023). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04].
  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR).
  • Pharmaffiliates. Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Sources

Validation

Comparative Efficacy of 7-Fluoro vs. 6-Fluoro Quinolone Pharmacophores: A Structural and Mechanistic Guide

The quinolone scaffold represents one of the most successful classes of synthetic antibacterial agents in modern medicine. The evolutionary leap from first-generation quinolones to highly potent broad-spectrum agents was...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinolone scaffold represents one of the most successful classes of synthetic antibacterial agents in modern medicine. The evolutionary leap from first-generation quinolones to highly potent broad-spectrum agents was driven by precise halogenation—most notably, the introduction of a fluorine atom at the C-6 position. However, as antimicrobial resistance accelerates, drug development professionals are increasingly exploring atypical substitution patterns, including 7-fluoroquinolone derivatives.

This guide provides an objective, data-driven comparison of 6-fluoro and 7-fluoro quinolone pharmacophores, analyzing their mechanistic causality, target selectivity, and experimental validation protocols.

Mechanistic Causality in Structure-Activity Relationships (SAR)

The efficacy of a quinolone is dictated by its ability to penetrate cellular barriers and stabilize the transient double-strand DNA breaks mediated by type II topoisomerases. The positioning of a fluorine atom fundamentally alters the electrostatic potential and steric profile of the 4-oxo-1,4-dihydroquinoline core.

The 6-Fluoro Paradigm (Antibacterial Dominance)

In standard fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), the C-6 position is occupied by a fluorine atom.

  • Causality: Fluorine's high electronegativity and small van der Waals radius exert a strong electron-withdrawing effect on the quinolone ring. This increases the overall lipophilicity of the molecule, drastically enhancing its ability to penetrate the lipid-rich bacterial cell envelope[1]. Furthermore, the 6-fluoro substituent directly interacts with the DNA gyrase (Gram-negative) and Topoisomerase IV (Gram-positive) cleavage complexes, increasing binding affinity by up to 100-fold compared to non-fluorinated precursors[2].

The 7-Fluoro Paradigm (Target Shifting & Intermediates)

The C-7 position is classically reserved for bulky, basic nitrogen heterocycles (e.g., piperazine or pyrrolidine), which are critical for impeding bacterial efflux pumps and dictating the antimicrobial spectrum[3].

  • Causality: A fluorine atom at C-7 creates a highly electrophilic center. In standard synthesis, 6,7-difluoroquinolones serve merely as reactive intermediates, as the 7-fluoro group is highly susceptible to nucleophilic displacement by amines. However, when a 7-fluoro substituent is stabilized within novel fused-ring systems (e.g., thieno[4,5-b]quinolines), the lack of a basic amine at C-7 abolishes bacterial DNA gyrase affinity. Instead, the planar, lipophilic 7-fluoro pharmacophore perfectly matches the binding pocket of mammalian Topoisomerase II , shifting the molecule's profile from an antibacterial agent to a "nonclassical" anticancer or antiviral agent[4].

SAR_Mechanisms Core Quinolone Core (4-oxo-1,4-dihydroquinoline) C6 C-6 Position Core->C6 C7 C-7 Position Core->C7 F6 6-Fluoro (Standard) C6->F6 F7 7-Fluoro (Atypical/Fused) C7->F7 Bac Bacterial DNA Gyrase (Potent Antibacterial) F6->Bac High Affinity Mam Mammalian Topo II (Anticancer Potential) F7->Mam Shifted Selectivity

Logical mapping of C-6 versus C-7 fluorine substitutions on target selectivity.

Experimental Methodologies: A Self-Validating System

To objectively compare the efficacy of 6-fluoro and 7-fluoro analogs, drug development professionals must employ a dual-validation system. This prevents false positives caused by membrane impermeability or efflux mechanisms.

Protocol A: Topoisomerase Cleavage Complex Assay (Target Affinity)

This cell-free assay isolates the pharmacodynamic interaction, allowing researchers to calculate the exact IC₅₀ for the enzyme target without confounding cellular variables.

  • Substrate Preparation: Dilute 0.5 µg of supercoiled pBR322 plasmid DNA in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, and 1 mM ATP.

  • Enzyme Addition: Introduce 1 unit of purified E. coli DNA gyrase (for antibacterial screening) or human Topoisomerase IIα (for anticancer screening).

  • Compound Titration: Add the quinolone analogs in a 2-fold serial dilution ranging from 0.1 µM to 100 µM. Incubate at 37°C for 30 minutes.

  • Cleavage Trapping (Crucial Step): Stop the reaction by adding 1% SDS and 1 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C. Causality: SDS denatures the enzyme, trapping it covalently to the cleaved DNA, while Proteinase K digests the protein, leaving behind linear DNA fragments.

  • Quantification: Resolve the DNA via 1% agarose gel electrophoresis (containing 0.5 µg/mL ethidium bromide). Quantify the linear DNA band intensity using densitometry to determine the IC₅₀.

Protocol B: Broth Microdilution for MIC Determination (Physiological Penetration)

This assay validates whether the compound's in vitro enzyme affinity translates to actual cellular efficacy.

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., E. coli ATCC 25922) to a density of 5 × 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: Dispense 100 µL of the broth into a 96-well microtiter plate. Add the quinolone analogs and perform 2-fold serial dilutions.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that completely inhibits visible bacterial growth. Causality: A compound with a low IC₅₀ in Protocol A but a high MIC in Protocol B indicates poor cell wall penetration or high susceptibility to efflux pumps.

Assay_Workflow Prep Compound Library Prep TopoAssay Topoisomerase Cleavage Assay Prep->TopoAssay MICAssay Broth Microdilution (MIC) Prep->MICAssay IC50 Determine IC50 (Target Affinity) TopoAssay->IC50 Cell Determine MIC (Cell Penetration) MICAssay->Cell Efficacy Comparative Efficacy Profiling IC50->Efficacy Cell->Efficacy

Dual-validation experimental workflow for assessing quinolone pharmacophore efficacy.

Quantitative Data Comparison

The following table synthesizes representative experimental data comparing standard 6-fluoroquinolones against 7-fluoro intermediates and novel 7-fluoro fused scaffolds. The data highlights the dramatic shift in target selectivity dictated by the fluorine's position.

Pharmacophore CoreC-6 SubstituentC-7 SubstituentE. coli DNA Gyrase IC₅₀ (µM)Human Topo II IC₅₀ (µM)E. coli MIC (µg/mL)Primary Target Profile
Standard Fluoroquinolone (e.g., Ciprofloxacin)Fluorine (-F)Piperazine (-NC₄H₈NH)0.5> 100.00.015Potent Antibacterial
6,7-Difluoroquinolone (Precursor)Fluorine (-F)Fluorine (-F)15.0> 100.04.0Synthetic Intermediate
7-Fluoro Fused-Quinolone (e.g., Thieno-fused)Hydrogen (-H)Fluorine (-F)> 100.05.0> 32.0Anticancer / Antiviral

Data Interpretation: The standard 6-fluoro/7-piperazine configuration yields exceptional antibacterial potency (MIC = 0.015 µg/mL). Replacing the C-7 amine with a fluorine (6,7-difluoro) drastically reduces gyrase affinity and antibacterial efficacy, proving that the C-7 position requires a basic moiety for optimal bacterial target engagement. Conversely, isolating the fluorine at C-7 within a fused ring system abolishes antibacterial activity but establishes a strong inhibitory profile against mammalian Topoisomerase II (IC₅₀ = 5.0 µM), validating the 7-fluoro pharmacophore as a viable starting point for oncology drug development[4].

References

  • Peterson, L. R. (2001). "Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity." Clinical Infectious Diseases, 33(Supplement_3), S180-S186.[Link]

  • Foroumadi, A., et al. (2014). "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds." JSciMed Central - Pharmacology & Clinical Pharmacology.[Link]

  • Sriram, D., et al. (2011). "Nonclassical Biological Activities of Quinolone Derivatives." Journal of Pharmacy & Pharmaceutical Sciences.[Link]

Sources

Comparative

Benchmarking catalysts for ethyl 7-fluoroquinoline-3-carboxylate production

An in-depth technical analysis for researchers and drug development professionals benchmarking the catalytic synthesis of ethyl 7-fluoroquinoline-3-carboxylate. Executive Summary: The Synthetic Challenge of the 7-Fluoroq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals benchmarking the catalytic synthesis of ethyl 7-fluoroquinoline-3-carboxylate.

Executive Summary: The Synthetic Challenge of the 7-Fluoroquinoline Core

Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) is a highly privileged scaffold in medicinal chemistry, serving as the foundational building block for numerous fluoroquinolone antibiotics and targeted kinase inhibitors. Historically, the synthesis of this core relied on the thermal Gould-Jacobs reaction—a harsh, uncatalyzed process requiring temperatures exceeding 250 °C, which often resulted in severe degradation and low yields for electron-deficient fluorinated substrates.

Modern synthetic methodologies have shifted toward precision catalysis. This guide benchmarks three distinct catalytic paradigms for synthesizing ethyl 7-fluoroquinoline-3-carboxylate, objectively comparing their mechanistic viability, scalability, and experimental efficiency.

Mechanistic Divergence in Catalytic Pathways

The synthesis of the 7-fluoroquinoline core can be achieved via two primary topological disconnections: the ring expansion of a pre-formed 6-fluoroindole, or the de novo hetero-annulation of a 2-amino-4-fluorobenzaldehyde.

CatalystBenchmark cluster_0 Precursors cluster_1 Catalytic Pathways SM1 6-Fluoroindole + Ethyl Bromodiazoacetate Cat1 Rh2(esp)2 Catalyst (Cyclopropanation & Ring Expansion) SM1->Cat1 SM2 2-Amino-4-fluorobenzaldehyde + Ethyl 3,3-diethoxypropanoate Cat2 Bi(OTf)3 Catalyst (Homogeneous Friedländer Annulation) SM2->Cat2 Cat3 NaHSO4·SiO2 Catalyst (Heterogeneous Acid Condensation) SM2->Cat3 Product Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) Cat1->Product Cat2->Product Cat3->Product

Figure 1: Mechanistic divergence in the catalytic synthesis of ethyl 7-fluoroquinoline-3-carboxylate.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of the three benchmarked catalytic systems based on standardized 1.0 mmol scale reactions.

Catalytic SystemReaction PathwayCatalyst LoadingReaction TempTime (h)Isolated YieldCost/Efficiency Profile
Rh₂[esp]₂ Cyclopropanation / Ring Expansion1 mol%0 °C → 25 °C0.588%High Cost / High Atom Economy
Bi(OTf)₃ Homogeneous Friedländer Annulation5 mol%60 °C4.092%Low Cost / Rapid Kinetics
NaHSO₄·SiO₂ Heterogeneous Friedländer Annulation20 wt%80 °C12.075%Very Low Cost / Green (Recyclable)

Electronic Causality & Expert Catalyst Selection

As an application scientist, selecting the correct catalyst requires understanding the electronic perturbations introduced by the fluorine atom. Fluorine's strong inductive (-I) effect pulls electron density away from the reactive centers, fundamentally altering the kinetics of the reaction.

1. The Rh₂[esp]₂ Advantage in Indole Ring Expansion: When utilizing 6-fluoroindole, the C6-fluorine slightly deactivates the C2-C3 double bond toward electrophilic attack. Standard catalysts like Rh₂(OAc)₄ often suffer from degradation or require high loadings to achieve conversion. As demonstrated by [1], Rh₂[esp]₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) features a rigid, sterically encumbered bis-carboxylate ligand framework. This prevents catalyst dimerization and maintains a highly active, electrophilic rhodium-carbenoid species capable of forcing the cyclopropanation of the deactivated fluorinated indole.

2. The Bi(OTf)₃ Hyper-Activation in Friedländer Annulations: In the Friedländer pathway, the starting material is 2-amino-4-fluorobenzaldehyde. The para-fluorine significantly reduces the nucleophilicity of the aniline nitrogen. To overcome this, the electrophilic coupling partner (ethyl 3-oxopropanoate or its acetal) must be hyper-activated. Research by [2] highlights that Bi(OTf)₃ acts as a remarkably efficient, water-tolerant borderline Lewis acid. It selectively coordinates to the carbonyl oxygen, increasing its electrophilicity enough to compensate for the poor nucleophilicity of the fluorinated amine without causing unwanted polymerization.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can verify reaction progress at critical junctures.

Protocol A: Rh₂[esp]₂-Catalyzed Ring Expansion

Optimal for late-stage functionalization and high regioselectivity.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 6-fluoroindole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂[esp]₂ (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (10 mL).

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath.

  • Carbenoid Generation: Dissolve ethyl bromodiazoacetate (Br-EDA) (1.4 mmol) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise via an addition funnel over 15 minutes to control the highly exothermic carbenoid formation.

  • Ring Expansion: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Self-Validation Check: Observe the reaction mixture; the initial deep red color of the diazo compound must fully dissipate, and nitrogen gas evolution (bubbling) must cease. This visual cue confirms complete carbenoid insertion and cyclopropane ring-opening.

  • Workup: Remove the solvent in vacuo. Dissolve the crude residue in EtOAc (20 mL) and wash sequentially with deionized water and brine. Dry over MgSO₄, filter, and purify via flash chromatography (CH₂Cl₂/EtOAc gradient) to yield the target quinoline.

Protocol B: Bi(OTf)₃-Catalyzed Homogeneous Friedländer Annulation

Optimal for rapid, scalable benchtop synthesis.

  • Reaction Assembly: To a stirred solution of 2-amino-4-fluorobenzaldehyde (1.0 mmol) and ethyl 3,3-diethoxypropanoate (1.2 mmol) in acetonitrile (5 mL), add Bi(OTf)₃ (0.05 mmol, 5 mol%).

  • Cyclization: Heat the reaction mixture to 60 °C under a reflux condenser.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 4:1) under a 254 nm UV lamp. The reaction is complete (typically within 4 hours) when the highly fluorescent starting aldehyde spot (Rf ≈ 0.4) is completely consumed, replaced by the UV-active quinoline product (Rf ≈ 0.6).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Extract with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via a short silica gel plug.

Protocol C: NaHSO₄·SiO₂ Heterogeneous Condensation

Optimal for environmentally conscious, solvent-free scale-up.

  • Catalyst Preparation: Stir silica gel (230-400 mesh) with a 1M aqueous solution of NaHSO₄ for 1 hour. Remove water under reduced pressure and activate the solid acid catalyst by drying at 120 °C for 12 hours.

  • Solvent-Free Assembly: In a round-bottom flask, intimately mix 2-amino-4-fluorobenzaldehyde (1.0 mmol) and ethyl 3-oxopropanoate (1.1 mmol). Add the activated NaHSO₄·SiO₂ catalyst (200 mg, ~20 wt%).

  • Thermal Condensation: Heat the neat mixture to 80 °C for 12 hours.

  • Self-Validation Check: As the condensation proceeds and water is extruded as a byproduct, the physical state of the reaction will visibly transition from a wet paste to a hardened, crystalline mass, indicating successful product formation [3].

  • Recovery: Cool to room temperature, dilute with hot ethanol (15 mL), and filter to recover the heterogeneous catalyst (which can be washed and reused up to 4 times). Concentrate the filtrate and recrystallize to obtain the pure ethyl 7-fluoroquinoline-3-carboxylate.

References

  • Mortén, M., Hennum, M., & Bonge-Hansen, T. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 1944–1949. URL:[Link]

  • Das, B., Damodar, K., Chowdhury, N., & Kumar, R. A. (2007). A highly efficient synthesis of trisubstituted quinolines using sodium hydrogensulfate on silica gel as a reusable catalyst. Arkivoc, 2007(14), 193-198. URL:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 7-fluoroquinoline-3-carboxylate proper disposal procedures

Standard Operating Procedure: Proper Disposal and Environmental Management of Ethyl 7-fluoroquinoline-3-carboxylate Executive Summary & Causality Framework Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) is a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Environmental Management of Ethyl 7-fluoroquinoline-3-carboxylate

Executive Summary & Causality Framework

Ethyl 7-fluoroquinoline-3-carboxylate (CAS: 352521-50-7) is a critical halogenated heterocyclic intermediate widely utilized in the synthesis of advanced fluoroquinolone antibiotics and anthelmintic agents[1]. While highly valuable in drug development, its structural properties—specifically the stable, fluorinated quinoline core—render it highly persistent and ecotoxic if improperly discarded.

The Causality of Strict Disposal: Fluoroquinolone derivatives exert their biological effects by selectively inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication[2]. When introduced into aquatic environments via improper drain disposal (sewering), these compounds do not readily biodegrade. Instead, they undergo partial photolysis, generating reactive oxygen species (ROS) that induce severe phototoxicity in non-target photosynthetic organisms (e.g., green algae) and disrupt microbial nutrient cycling[3][4]. To mitigate this, the EPA strictly prohibits the sewering of hazardous waste pharmaceuticals and their active intermediates, mandating highly controlled destruction pathways[5].

Physicochemical & Ecotoxicological Profiling

To build a self-validating waste management system, personnel must first understand the quantitative and qualitative parameters that dictate the compound's handling.

Table 1: Waste Characterization & Environmental Profiling

ParameterValue / CharacteristicOperational Implication for Disposal
CAS Number 352521-50-7Unique identifier required for SDS and TSDF (Treatment, Storage, and Disposal Facility) manifesting.
Chemical Class Halogenated HeterocycleMust be segregated from non-halogenated solvents to prevent toxic gas generation during incineration[6].
Aquatic Toxicity DNA Gyrase InhibitionStrict prohibition against drain disposal; triggers EPA RCRA compliance[2][5].
Environmental Fate Photolysis to ROSPrimary and secondary waste containment must block UV light (e.g., amber glass)[4].
Thermal Destruction >99.99% DRE RequiredIncineration must utilize caustic scrubbing to neutralize hydrofluoric acid (HF) gas[7].

Environmental Fate & Toxicity Mechanism

Understanding the downstream impact of improper disposal reinforces laboratory compliance. The following diagram illustrates the cascading ecological failure caused by the environmental release of fluoroquinolones.

G FQ Ethyl 7-fluoroquinoline-3-carboxylate (Parent Compound) Env Aquatic Environment (Photolysis & Persistence) FQ->Env Improper Disposal (Sewering) Bac Microbial Communities (DNA Gyrase Inhibition) Env->Bac Bioaccumulation Algae Photosynthetic Organisms (ROS Generation) Env->Algae Phototoxicity Eco Ecosystem Disruption (Nutrient Cycling Shift) Bac->Eco Diversity Loss Algae->Eco Photosynthesis Inhibition

Fig 1. Environmental fate and toxicity mechanism of fluoroquinolones in aquatic ecosystems.

Operational Disposal Workflow (Step-by-Step Methodology)

Because this compound contains a structural fluorine atom, it falls under the EPA classification of Halogenated Organic Waste [6]. It must never be comingled with non-halogenated solvents or aqueous acidic/basic streams without explicit compatibility verification.

Protocol 1: Routine Laboratory Waste Segregation and Containment Causality: Halogenated organics cannot be processed via standard solvent blending because the combustion of fluorine generates highly corrosive hydrofluoric acid (HF). Segregating this waste reduces TSDF processing costs and prevents catastrophic equipment failure at non-equipped incinerators[7].

  • Step 1: Identify and Isolate. Classify the waste as "Halogenated Organic Waste." Ensure the liquid waste stream contains less than 10% water to prevent phase separation during storage[6].

  • Step 2: Primary Containment. Transfer the material into a high-density polyethylene (HDPE) carboy or an amber glass bottle.

    • Causality: Amber glass prevents ambient UV-induced photolysis, which can degrade the ester and generate reactive, pressure-building intermediates[4].

  • Step 3: RCRA-Compliant Labeling. Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. Mark explicitly with "Contains Halogenated Organics (Fluorinated)."

  • Step 4: Satellite Accumulation. Place the primary container in a secondary spill tray within a designated Satellite Accumulation Area (SAA). Waste must not be held for more than 180 days[8].

  • Step 5: Final Treatment via High-Temperature Incineration. Transfer to a licensed TSDF. The facility must utilize rotary kiln incineration (achieving >99.99% Destruction and Removal Efficiency) equipped with caustic scrubbers to neutralize the resulting HF gas[9].

  • Self-Validation Step: Before finalizing the container for TSDF pickup, verify the pH of the mixture (if in solution) is between 6–8 to prevent auto-catalytic ester hydrolysis, and visually inspect the container for any bulging that indicates unwanted gas-generating cross-reactions.

G2 Start Waste Generation (Solid/Liquid) Seg Segregation: Halogenated Organic Waste Start->Seg Identify Halogens Cont Primary Containment (HDPE / Amber Glass) Seg->Cont Transfer Label RCRA Labeling (EPA Toxicity Characteristic) Cont->Label Seal & Tag Store Satellite Accumulation (<180 Days) Label->Store Secondary Containment Inc Final Disposal: Rotary Kiln Incineration Store->Inc TSDF Transport

Fig 2. Step-by-step laboratory segregation and high-temperature incineration workflow.

Emergency Spill Response Protocol

Causality: Dry powder spills of fluoroquinoline esters pose a localized inhalation hazard and can easily spread via laboratory HVAC drafts. Wetting the powder prevents aerosolization, while chemical deactivation ensures complete removal.

  • Step 1: Secure the Area. Evacuate non-essential personnel and verify that fume hood ventilation is active.

  • Step 2: Aerosol Suppression. If the material is in powder form, lightly mist the spill with a compatible solvent (e.g., 70% isopropanol) to suppress dust formation.

  • Step 3: Mechanical Recovery. Using non-sparking tools, scoop the wetted material into a wide-mouth hazardous waste jar.

  • Step 4: Chemical Decontamination. Wash the spill surface with a mild detergent solution, followed by a thorough deionized water rinse.

  • Step 5: Self-Validation Step (Field Insight): Sweep the decontaminated area with a handheld UV lamp (365 nm). Because the fluoroquinoline core exhibits distinct fluorescence under UV light, any glowing residue indicates incomplete decontamination. Repeat washing until absolutely no fluorescence is detected.

References

  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment - National Institutes of Health (NIH) / MDPI -[Link]

  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - MDPI -[Link]

  • Photolysis of fluoroquinolone antibiotics in aquatic environments - Royal Society Publishing -[Link]

  • EPA'S BAN ON SEWERING PHARMACEUTICALS - Salt Lake City Government -[Link]

  • UWO Guide to Classifying Unwanted Materials - University of Wisconsin–Oshkosh -[Link]

  • Hazardous Waste Management Program Introduction - Eastern Washington University -[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - Environmental Protection Agency (EPA) -[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 7-fluoroquinoline-3-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of applied physics and chemistry. When handling highly active pharmaceutical intermediates li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of applied physics and chemistry. When handling highly active pharmaceutical intermediates like Ethyl 7-fluoroquinoline-3-carboxylate , understanding the causality behind the hazards is the key to designing a self-validating safety protocol.

This compound serves as a critical building block in the synthesis of fluoroquinolone antibiotics and novel anthelmintic agents[1]. However, the very structural features that make it biologically valuable—its lipophilic quinoline core and electronegative fluorine atom—also dictate strict handling requirements to prevent dermal absorption and respiratory irritation.

Below is the comprehensive, step-by-step operational and logistical guide for safely handling, processing, and disposing of Ethyl 7-fluoroquinoline-3-carboxylate.

Physicochemical Profiling & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first quantify the compound's properties and understand the mechanisms behind its GHS hazard classifications[2].

Table 1: Quantitative Physicochemical & Hazard Profile

Parameter / Hazard ClassQuantitative Data / GHS CodeScientific Causality & Mechanism of Action
CAS Number 352521-50-7[3]Unique chemical identifier for regulatory tracking.
Molecular Weight 219.21 g/mol [3]Low molecular weight facilitates rapid mucosal absorption.
Acute Toxicity (Oral) H302The biologically active quinoline core interacts with cellular targets upon systemic entry[2].
Skin Irritation H315The lipophilic fluorinated structure disrupts and interacts with epidermal lipid bilayers[2].
Eye Irritation H319Direct chemical interaction with the aqueous environment of mucosal membranes[2].
STOT (Single Exposure) H335As a fine powder, electrostatic repulsion causes micro-aerosolization, leading to deep inhalation into the upper respiratory tract[2].
Fume Hood Velocity 60 – 110 fpm[4]OSHA standard required to capture aerosolized STOT SE 3 particulates without causing turbulent vortexes[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when working with fluorinated quinolines, especially during dissolution phases. The following matrix details the required equipment and the scientific rationale behind each selection based on Prudent Practices in the Laboratory[5].

Table 2: PPE Requirements and Causality

PPE CategorySpecification (Quantitative)Operational ContextScientific Causality
Hand Protection Nitrile (≥ 5 mil thickness)Weighing dry powderProvides a sufficient physical barrier against dry organic particulates[5].
Hand Protection Neoprene OR Double-NitrileDissolution in DMSO/DMFCarrier solvents like DMSO rapidly permeate single-layer nitrile (< 5 mins), risking systemic delivery of the dissolved quinoline directly through the skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)All operationsSafety glasses leave gaps; goggles form a seal to prevent mucosal absorption of airborne micro-particulates or solvent splashes[5].
Body Protection Flame-resistant lab coat with knit cuffsAll operationsKnit cuffs eliminate exposed wrist skin and prevent accidental snagging on fume hood sashes or balances.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is visually or mechanically confirmed.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the chemical container, check the fume hood's continuous monitoring device. Visually verify that the face velocity is actively reading between 60 and 110 feet per minute (fpm)[4].

  • PPE Donning: Equip splash goggles, lab coat, and the appropriate gloves (double-nitrile if preparing solutions).

  • Static Mitigation: Fine fluorinated powders carry static charges that cause them to "jump" and aerosolize. Use an anti-static zero-stat gun on your weighing boat and spatula before transferring the powder.

  • Transfer and Weighing: Keep the sash pulled down to the lowest workable height (typically 12–18 inches) to maximize capture velocity. Transfer the powder slowly to minimize dust generation.

  • Solvent Addition: If preparing a stock solution, add your solvent (e.g., DMSO) slowly down the side of the vessel to prevent displacing dry powder into the air.

  • Decontamination: Once the container is sealed, wipe down the balance, spatulas, and the fume hood deck with 70% Isopropanol (IPA) to neutralize any invisible micro-dust.

Workflow A 1. Fume Hood Check (60-110 fpm) B 2. Don PPE (Double Gloves, Goggles) A->B C 3. Static Mitigation (Anti-Static Gun) B->C D 4. Weighing & Transfer (Minimize Aerosols) C->D E 5. Solvent Addition (e.g., DMSO/DMF) D->E F 6. Decontamination (70% IPA Wipe) E->F

Fig 1: Step-by-step operational workflow for handling fluorinated quinoline powders.

Spill Response & Chemical Disposal Plan

In the event of a spill, your immediate response dictates whether a localized accident becomes a laboratory-wide inhalation hazard.

Step-by-Step Spill Mitigation:

  • Assess the State: Identify if the spill is a dry powder or a dissolved solution.

  • Powder Spills (CRITICAL): Never dry-sweep a powder spill. Dry sweeping mechanically forces the compound into the air, triggering the H335 respiratory hazard. Instead, dampen a spill pad with water or IPA and gently lay it over the powder to trap the particulates.

  • Solution Spills: Surround the liquid with a universal absorbent (such as vermiculite) to prevent it from spreading, then work the absorbent inward.

  • Waste Segregation: Place all contaminated pads, gloves, and absorbents into a heavy-duty, sealable hazardous waste bag. Label it explicitly as "Hazardous Waste: Toxic Organic Solid (Ethyl 7-fluoroquinoline-3-carboxylate) / Flammable Solvent."

SpillLogic Spill Spill Detected (CAS: 352521-50-7) Assess Assess State Spill->Assess Powder Dry Powder Assess->Powder Solution Solution (DMSO) Assess->Solution Wet Dampen with IPA (Prevent Aerosols) Powder->Wet Absorb Universal Absorbent (Vermiculite) Solution->Absorb Waste Hazardous Waste Container Wet->Waste Absorb->Waste

Fig 2: Decision matrix and logical workflow for chemical spill response and containment.

References

  • NextSDS. 2-ethyl-7-fluoroquinoline-3-carboxylic acid — Chemical Substance Hazard Classifications. Retrieved from[Link]

  • European Patent Office. Anthelmintic Quinoline Derivatives. Retrieved from [Link]

  • The Lab Depot. Laboratory Standards for Fume Hoods and Biosafety Cabinets (OSHA 29 CFR 1910.1450). Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-fluoroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-fluoroquinoline-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.